Calcium 2-oxo-3-phenylpropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;2-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H8O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMOJVSLBZNTK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14CaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156-06-9 (Parent) | |
| Record name | Calcium 2-oxo-3-phenylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00199786 | |
| Record name | Calcium bis(3-phenylpyruvate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54865-40-6, 51828-93-4 | |
| Record name | (T-4)-Bis[α-(oxo-κO)benzenepropanoato-κO]calcium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54865-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium 2-oxo-3-phenylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium bis(3-phenylpyruvate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium bis(3-phenylpyruvate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM 2-OXO-3-PHENYLPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9Q5UU79A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Calcium 2-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways for Calcium 2-oxo-3-phenylpropanoate, a key intermediate in the pharmaceutical industry. This document details the prevalent synthetic methodologies, including the preparation of the requisite precursor, phenylpyruvic acid, and its subsequent conversion to the final calcium salt. Detailed experimental protocols, quantitative data on reaction yields and conditions, and visual representations of the synthetic workflows are presented to facilitate practical application in a laboratory setting. The information is curated to be a valuable resource for researchers, chemists, and professionals involved in pharmaceutical development and manufacturing.
Introduction
This compound, also known as calcium phenylpyruvate, is a calcium salt of phenylpyruvic acid with the chemical formula C₁₈H₁₄CaO₆.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting metabolic disorders.[1][3] This guide explores the core synthetic routes for this compound, focusing on practical, reproducible methodologies.
The synthesis of this compound is typically a two-stage process:
-
Synthesis of Phenylpyruvic Acid: The essential precursor, 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid), is first synthesized.
-
Formation of the Calcium Salt: The purified phenylpyruvic acid is then reacted with a suitable calcium source to yield the final product.
This guide will delve into the specifics of each stage, providing detailed protocols and comparative data where available.
Synthesis of Phenylpyruvic Acid
The most common and well-documented laboratory-scale synthesis of phenylpyruvic acid involves the hydrolysis of α-acetaminocinnamic acid.
Hydrolysis of α-Acetaminocinnamic Acid
This method provides a reliable route to phenylpyruvic acid with good yields.
Reaction Scheme:
Caption: Hydrolysis of α-acetaminocinnamic acid to phenylpyruvic acid.
Experimental Protocol:
A detailed procedure for this hydrolysis is adapted from established organic synthesis protocols.
-
Materials:
-
α-Acetaminocinnamic acid
-
1 N Hydrochloric acid
-
Diethyl ether
-
Calcium chloride (for drying)
-
Potassium hydroxide (for drying)
-
Ice
-
-
Procedure:
-
In a 500-cc flask equipped with a reflux condenser, combine 10 grams (0.05 mole) of α-acetaminocinnamic acid and 200 cc of 1 N hydrochloric acid.
-
Heat the mixture to boiling and maintain reflux for three hours to complete the hydrolysis.
-
If any oily droplets separate during boiling, filter the hot solution to remove them.
-
Cool the filtrate in an ice bath to crystallize the phenylpyruvic acid. For increased yield, the solution can be left in a refrigerator for several days.
-
Collect the crystals by filtration using a Büchner funnel and wash with a small amount of ice-cold water.
-
Transfer the combined filtrate and washings to a separatory funnel and extract with four 50-cc portions of diethyl ether.
-
Combine the ether extracts and evaporate the solvent at room temperature, finishing in a vacuum desiccator.
-
Combine the residue from the ether extraction with the first crop of crystals and dry in a vacuum desiccator over calcium chloride and potassium hydroxide.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 7.2–7.7 g (88–94%) | |
| Melting Point | 150–154 °C |
Synthesis of this compound
The final step in the synthesis is the conversion of phenylpyruvic acid to its calcium salt. The most common method is direct neutralization with a calcium base. Solvent-assisted and solid-state methods have also been described.
Direct Neutralization
This method involves the reaction of phenylpyruvic acid with a calcium base, such as calcium hydroxide or calcium carbonate, in a suitable solvent.
Reaction Scheme:
Caption: Direct neutralization of phenylpyruvic acid.
Experimental Protocol (using Calcium Hydroxide):
This protocol is a generalized procedure based on common laboratory practices for salt formation.
-
Materials:
-
Phenylpyruvic acid
-
Calcium hydroxide
-
Ethanol or Water
-
Filter paper
-
-
Procedure:
-
Dissolve the synthesized phenylpyruvic acid in a suitable solvent such as water or ethanol.[1] The choice of solvent can influence the reaction rate and product purity.
-
In a separate vessel, prepare a slurry of calcium hydroxide in the same solvent.
-
Slowly add the calcium hydroxide slurry to the phenylpyruvic acid solution with constant stirring. The reaction is stoichiometric, requiring one mole of calcium hydroxide for every two moles of phenylpyruvic acid.
-
The mixture may be gently heated to facilitate the reaction and promote the precipitation of the calcium salt.[1]
-
Continue stirring for a period to ensure complete reaction. The formation of a white precipitate indicates the product.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials or byproducts.
-
Dry the resulting white crystalline powder, which is this compound. For higher purity, recrystallization can be performed.[1]
-
Quantitative Data:
| Parameter | Value | Reference |
| Reported Yield | 85–90% | [4] |
| Purity | >99% (pharmaceutical grade) | [1] |
Solvent-Assisted Synthesis
This method enhances yield and purity by utilizing a solvent system that facilitates the reaction between the calcium salt and the phenylpropanoic acid derivative.[4]
Experimental Workflow:
Caption: Workflow for solvent-assisted synthesis.
Experimental Protocol:
This protocol is based on a patented method for preparing calcium salts of α-ketocarboxylic acids.
-
Materials:
-
α-Ketocarboxylic acid (Phenylpyruvic acid)
-
Amine (e.g., triethylamine)
-
Solvent (e.g., methanol)
-
Calcium ion source (e.g., calcium chloride)
-
-
Procedure:
-
Prepare a solution of the amine in the chosen solvent.
-
Slowly add the phenylpyruvic acid to the amine solution while maintaining the temperature between 10°C and 25°C. This forms a soluble phenylpyruvic acid-amine salt in situ.
-
In a separate vessel, dissolve the calcium ion source in the solvent.
-
Add the solution of the in situ formed salt to the calcium ion solution over a period of about 30 minutes, keeping the temperature at 25°C.
-
After the addition is complete, stir the resulting slurry for an additional 30 minutes.
-
Isolate the precipitated calcium salt by filtration.
-
Wash the solid product with a fresh portion of the solvent.
-
Dry the product to remove residual solvent.
-
Quantitative Data:
| Parameter | Value | Reference |
| Reported Yield | 80–95% |
Solid-State Synthesis
This method involves the direct reaction of solid calcium compounds with powdered 2-oxo-3-phenylpropanoate under controlled temperature and pressure.[4] A specific example involves milling calcium hydroxide with the carboxylic acid.
Experimental Protocol (General):
-
Materials:
-
Phenylpyruvic acid (powdered)
-
Calcium hydroxide (powder)
-
-
Procedure:
-
Combine the powdered phenylpyruvic acid and calcium hydroxide in a mortar.
-
Mill the mixture for a specified time (e.g., 30 minutes) to facilitate the solid-state reaction.
-
The resulting mixture is then typically washed with a solvent in which the starting acid is soluble but the calcium salt is not (e.g., chloroform) to remove any excess unreacted acid.
-
The solid product is then dried at room temperature.
-
Alternative Synthesis Pathways
While the neutralization of phenylpyruvic acid is the most direct route, other methods for the synthesis of the precursor have been reported, which can be followed by conversion to the calcium salt.
-
From Benzaldehyde and Glycine Derivatives: Phenylpyruvic acid can be prepared by the condensation of benzaldehyde and glycine derivatives to form a phenylazlactone, which is then hydrolyzed.
-
Double Carbonylation of Benzyl Chloride: This industrial method involves the reaction of benzyl chloride with carbon monoxide in the presence of a cobalt carbonyl catalyst and a base like calcium hydroxide. This can directly yield the calcium salt of phenylpyruvic acid.
Conclusion
The synthesis of this compound is a well-established process with several viable pathways. The choice of method will depend on the desired scale of production, purity requirements, and available starting materials. The direct neutralization of phenylpyruvic acid, obtained from the hydrolysis of α-acetaminocinnamic acid, remains a highly efficient and reproducible method for laboratory-scale synthesis, offering high yields and purity. For larger-scale industrial production, methods such as the double carbonylation of benzyl chloride may be more economically viable. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important pharmaceutical intermediate.
References
Unveiling the Chemical Profile of Calcium 2-oxo-3-phenylpropanoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Calcium 2-oxo-3-phenylpropanoate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document also delves into its role in key metabolic pathways, offering a valuable resource for those exploring its therapeutic potential.
Core Chemical and Physical Properties
This compound, also known as calcium phenylpyruvate, is a white to off-white crystalline powder.[1][2] It is the calcium salt of 2-oxo-3-phenylpropanoic acid, an alpha-keto acid analog of the essential amino acid phenylalanine. The compound is stable under normal conditions and is soluble in water and ethanol, with slight solubility in DMSO.[1][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄CaO₆ | [1][2] |
| Molecular Weight | 366.38 g/mol | [1][2] |
| IUPAC Name | calcium bis(2-oxo-3-phenylpropanoate) | |
| CAS Number | 51828-93-4 | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 172°C (decomposes) | [3] |
| Solubility | Soluble in water and ethanol, slightly soluble in DMSO. | [1][3] |
Chemical Structure
The chemical structure of this compound consists of a calcium cation (Ca²⁺) ionically bonded to two molecules of 2-oxo-3-phenylpropanoate. Each anion features a phenyl group attached to a propanoate backbone with a ketone group at the alpha-carbon position.
Canonical SMILES: C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2]
Experimental Protocols: Synthesis of this compound
The primary method for synthesizing this compound is through the direct neutralization of 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid) with a calcium base, such as calcium hydroxide.
Materials and Equipment
-
2-oxo-3-phenylpropanoic acid
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water or Ethanol
-
Reaction vessel with stirring capability
-
Heating mantle or water bath
-
pH meter or pH indicator strips
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
General Procedure
-
Dissolution of the Acid: Dissolve a known quantity of 2-oxo-3-phenylpropanoic acid in a suitable solvent, such as water or ethanol, in the reaction vessel. Gentle heating and stirring can be applied to facilitate dissolution.
-
Neutralization: Slowly add a stoichiometric amount of calcium hydroxide to the solution while continuously stirring. The reaction is a neutralization process where the acidic proton of the carboxylic acid reacts with the hydroxide ions from the calcium hydroxide. The reaction can be represented as: 2 C₉H₈O₃ + Ca(OH)₂ → Ca(C₉H₇O₃)₂ + 2 H₂O
-
pH Adjustment and Monitoring: Monitor the pH of the reaction mixture. The addition of calcium hydroxide should continue until the solution reaches a neutral pH (approximately 7.0).
-
Precipitation and Isolation: As the reaction proceeds, this compound will precipitate out of the solution, particularly if the reaction is cooled after neutralization. The precipitate is then collected by filtration.
-
Purification: The collected solid can be purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.
-
Drying: The purified product is then dried in a drying oven at a moderate temperature to remove any residual solvent.
Note: This is a generalized protocol. The specific quantities of reagents, reaction time, and temperature may need to be optimized to improve yield and purity.
Signaling Pathways and Biological Relevance
This compound and its parent acid are key intermediates in the metabolism of phenylalanine. Its role is particularly significant in the context of certain metabolic disorders and their management.
Phenylalanine Metabolism
Under normal physiological conditions, the essential amino acid phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. However, in individuals with phenylketonuria (PKU), a genetic disorder where this enzyme is deficient, phenylalanine is instead metabolized to 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid).
Caption: Phenylalanine metabolism pathways.
Role in Chronic Kidney Disease Management
Alpha-keto acids, including 2-oxo-3-phenylpropanoic acid, play a therapeutic role in the management of chronic kidney disease (CKD). In patients with CKD, a low-protein diet is often recommended to reduce the nitrogenous waste load on the kidneys. Supplementation with alpha-keto acid analogues, such as this compound, provides the carbon skeletons of essential amino acids. Through transamination in the body, these keto acids can be converted into their corresponding amino acids, thereby helping to maintain nutritional status while minimizing the intake of nitrogen. This can help in slowing the progression of CKD.
Caption: Role of alpha-keto acids in CKD.
This technical guide serves as a foundational resource for understanding the key chemical and biological aspects of this compound. Further research into its applications and mechanisms of action is ongoing and promises to yield valuable insights for the scientific and medical communities.
References
The Metabolic Journey of Calcium 2-Oxo-3-Phenylpropanoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 2-oxo-3-phenylpropanoate, the calcium salt of phenylpyruvic acid (PPA), is a critical metabolite in the pathophysiology of Phenylketonuria (PKU). Understanding its in vivo metabolic fate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for developing therapeutic strategies for PKU and for assessing the compound's broader biological activities. This technical guide provides a comprehensive overview of the in vivo behavior of PPA, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key metabolic and experimental pathways. Due to a scarcity of direct pharmacokinetic studies on PPA itself, this guide draws upon data from studies of PKU animal models where PPA concentrations are endogenously elevated, offering critical insights into its distribution and metabolic conversion.
Introduction
Phenylpyruvic acid (PPA) is an alpha-keto acid derived from the transamination of the essential amino acid phenylalanine. Under normal physiological conditions, PPA is a minor metabolite. However, in the genetic disorder Phenylketonuria (PKU), deficiency of the enzyme phenylalanine hydroxylase (PAH) leads to a massive accumulation of phenylalanine and its subsequent conversion to PPA and other metabolites.[1][2] These accumulating compounds are associated with the severe neurological damage characteristic of untreated PKU. This guide focuses on the in vivo disposition of PPA following its systemic appearance, providing a foundational understanding for researchers in metabolic diseases and drug development.
Metabolic Pathways
Once present in circulation, phenylpyruvic acid undergoes rapid metabolism through several key pathways, primarily reduction and oxidative decarboxylation.
-
Reduction to Phenyllactic Acid (PLA): PPA can be reversibly reduced to D-phenyllactic acid. This reaction is catalyzed by enzymes such as aromatic keto acid reductase and lactate dehydrogenase.[2]
-
Oxidative Decarboxylation to Phenylacetic Acid (PAA): PPA can be oxidatively decarboxylated to form phenylacetic acid. PAA is known for its characteristic "mousy" odor.[3]
-
Conjugation of Phenylacetic Acid: Phenylacetic acid is further metabolized, primarily in the liver and kidney, through conjugation with glutamine to form phenylacetylglutamine (PAG). PAG is a water-soluble compound that is efficiently eliminated.[4]
These pathways are crucial for the detoxification and elimination of excess phenylalanine metabolites.
Quantitative Data on In Vivo Distribution and Excretion
Table 1: Concentration of PPA and Metabolites in Brain Tissue of PKU Mouse Models
| Compound | Animal Model | Brain Concentration (nmol/g) | Reference |
| Phenylpyruvic Acid (PPA) | Pah-enu2 Mouse (PKU model) | 1.5 ± 0.2 | [5] |
| Phenyllactic Acid (PLA) | Pah-enu2 Mouse (PKU model) | 10.3 ± 1.2 | [5] |
| Phenylacetic Acid (PAA) | Pah-enu2 Mouse (PKU model) | 2.1 ± 0.3 | [5] |
| Phenylalanine (Phe) | Pah-enu2 Mouse (PKU model) | 1700 ± 150 | [6] |
Table 2: Concentration of PPA and Metabolites in Plasma/Serum
| Compound | Animal Model | Plasma/Serum Concentration | Reference |
| Phenylalanine (Phe) | Pah-enu2 Mouse (PKU model) | 1996 - 2544 µM | [7] |
| Phenylalanine (Phe) | Hyperphenylalaninemia Rat Model | > 0.870 mM | [8] |
| Phenylpyruvic Acid (PPA) | Normal Human Plasma | < 92 pmol/ml | [9] |
Table 3: Urinary Excretion of PPA Metabolites
| Compound | Species/Condition | Urinary Concentration / Excretion | Reference |
| Phenylpyruvic Acid | PKU Patients | Elevated (Fold Change: 6.853 vs. controls) | [10] |
| Phenylacetic Acid | PKU Patients | Significantly elevated vs. controls | [10] |
| Phenylacetylglutamine (PAG) | Non-BH4-responsive PKU Patients | 61.5 ± 23.7 µg/µmol Creatinine | [4] |
Detailed Experimental Protocols
While a specific, complete pharmacokinetic study protocol for this compound was not found, this section provides a representative, detailed methodology for an in vivo oral pharmacokinetic and tissue distribution study in rats, synthesized from established procedures for organic acids.[11][12][13]
Representative Protocol: Oral Pharmacokinetics and Tissue Distribution in Rats
This protocol describes a typical workflow for assessing the ADME of a test compound like PPA in a rodent model.
I. Animals and Housing:
-
Species: Male Sprague-Dawley rats.
-
Age: 8-10 weeks.
-
Housing: Housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
II. Dosing Solution Preparation:
-
Compound: this compound.
-
Vehicle: A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water is a common vehicle for oral suspensions.
-
Preparation: The compound is weighed and suspended in the vehicle to achieve the desired final concentration (e.g., 10 mg/mL for a 50 mg/kg dose at a 5 mL/kg volume). The suspension is vortexed thoroughly before each administration to ensure homogeneity.
III. Administration:
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with continued access to water.
-
Route: Oral gavage.
-
Procedure:
-
Weigh the animal to determine the precise dosing volume (typically 5-10 mL/kg).[13]
-
Use a sterile, ball-tipped stainless steel gavage needle appropriate for the size of the rat (e.g., 16-18 gauge).[14]
-
Restrain the rat securely and gently insert the gavage needle over the tongue into the esophagus and down to the stomach.
-
Administer the dosing solution slowly.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.[15]
-
IV. Sample Collection:
-
Blood (for Plasma):
-
Collect approximately 200 µL of blood from the tail vein at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples into tubes containing K2EDTA as an anticoagulant.
-
Immediately place tubes on ice.
-
-
Tissues (for Distribution):
-
Use separate cohorts of animals for tissue collection at terminal time points (e.g., 1, 4, 8, 24 hours).
-
Euthanize animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse the circulatory system with ice-cold saline to remove blood from the organs.
-
Dissect target tissues (e.g., brain, liver, kidneys), rinse with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
V. Sample Preparation for Analysis (LC-MS/MS):
-
Plasma:
-
Centrifuge blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
To 50 µL of plasma, add 200 µL of a protein precipitation solvent (e.g., ice-cold acetonitrile) containing an appropriate internal standard.[16][17]
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for injection.
-
-
Brain Tissue:
-
To a weighed portion of the frozen brain tissue, add a 3-4 fold volume of homogenization buffer (e.g., ice-cold phosphate-buffered saline).
-
Homogenize the tissue using a mechanical homogenizer until no visible particles remain, keeping the sample on ice.
-
Perform protein precipitation on the homogenate using the same procedure as for plasma.
-
VI. Bioanalytical Method:
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is commonly used for its sensitivity and specificity in quantifying small molecules in complex biological matrices.[3]
-
Separation: A reverse-phase C18 column with a gradient elution using mobile phases of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape, is typical.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to detect and quantify the parent compound and its metabolites.
Conclusion
The in vivo metabolic fate of this compound is characterized by its rapid conversion into phenyllactic acid and phenylacetic acid, with the latter being further conjugated to phenylacetylglutamine for efficient urinary excretion. While classical pharmacokinetic data from direct administration studies are sparse, analysis of biological fluids and tissues from PKU animal models provides crucial quantitative insights, revealing the distribution of these metabolites in key tissues such as the brain. The methodologies presented herein offer a robust framework for researchers aiming to conduct further in vivo studies to elucidate the pharmacokinetics and biological impact of this important keto acid. A deeper understanding of PPA's ADME profile is essential for refining therapeutic approaches for Phenylketonuria and exploring its potential roles in other physiological contexts.
References
- 1. PKU is a reversible neurodegenerative process within the nigrostriatum that begins as early as 4 weeks of age in Pahenu2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Urine Phenylacetylglutamine Determination in Patients with Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of phenyllactate, phenylacetate, and phenylpyruvate by negative ion chemical ionization-gas chromatography/mass spectrometry in brain of mouse genetic models of phenylketonuria and non-phenylketonuria hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. The effect of elevated plasma phenylalanine levels on protein synthesis rates in adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylketonuria (PKU) Urinary Metabolomic Phenotype Is Defined by Genotype and Metabolite Imbalance: Results in 51 Early Treated Patients Using Ex Vivo 1H-NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.fsu.edu [research.fsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. researchanimaltraining.com [researchanimaltraining.com]
- 16. LC/MS analysis of plasma samples from PPMI protocol v1 [protocols.io]
- 17. lcms.cz [lcms.cz]
The Role of Calcium 2-oxo-3-phenylpropanoate in Phenylketonuria (PKU): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylketonuria (PKU) is an inborn error of metabolism characterized by the inability to properly metabolize the essential amino acid phenylalanine (Phe). This leads to an accumulation of Phe and its neurotoxic metabolites, including phenylpyruvic acid (PPA), resulting in severe intellectual disability and other neurological problems if untreated. Current treatment strategies primarily revolve around a strict, lifelong phenylalanine-restricted diet, which presents significant challenges to patient adherence and quality of life. This technical guide explores the potential therapeutic role of Calcium 2-oxo-3-phenylpropanoate, the calcium salt of PPA, in the management of PKU. While direct clinical evidence is currently lacking, this document synthesizes the existing knowledge on the pathophysiology of PPA in PKU, the biochemical rationale for the therapeutic use of its alpha-keto acid analogue, and detailed experimental protocols to guide future research in this promising area. The central hypothesis is that by providing an exogenous source of PPA, the reversible transamination reaction can be shifted to favor the synthesis of phenylalanine from PPA, thereby acting as a "nitrogen-free" precursor and potentially reducing the net plasma phenylalanine concentration. This guide provides a comprehensive resource for researchers and drug development professionals interested in exploring alpha-keto acid-based therapies for PKU.
Introduction to Phenylketonuria (PKU) and the Role of Phenylpyruvic Acid
Phenylketonuria is an autosomal recessive genetic disorder caused by mutations in the gene encoding the enzyme phenylalanine hydroxylase (PAH).[1] PAH is responsible for converting phenylalanine to tyrosine.[1] In individuals with PKU, deficient PAH activity leads to a buildup of phenylalanine in the blood and brain.[1] This excess phenylalanine is then shunted into an alternative metabolic pathway, leading to the formation of several metabolites, most notably phenylpyruvic acid (PPA).[2][3]
While PPA is a key diagnostic marker for PKU, it is also implicated in the pathophysiology of the disease. Elevated levels of PPA are known to contribute to oxidative stress and neurological damage.[4][5] Specifically, PPA has been shown to inhibit glucose-6-phosphate dehydrogenase, a critical enzyme in the pentose phosphate pathway responsible for producing NADPH, a key cellular antioxidant.[5] This inhibition can lead to a state of chronic oxidative stress in the brain of PKU patients.[6] Furthermore, PPA can interfere with pyruvate metabolism in the brain, potentially disrupting cellular energy production.[7]
This compound: Properties and Synthesis
This compound (also known as calcium phenylpyruvate) is the calcium salt of phenylpyruvic acid.[8] It is a white to off-white crystalline powder with the molecular formula C₁₈H₁₄CaO₆ and a molecular weight of 366.38 g/mol .[9] It is reported to have a purity of over 99% and is soluble in water.[8]
Synthesis of this compound
Several methods for the synthesis of this compound have been described, with the most common being direct neutralization and solvent-assisted synthesis.[6]
Direct Neutralization: This method involves the reaction of phenylpyruvic acid with a calcium base, such as calcium hydroxide or calcium carbonate, in an aqueous solution.[6] The reaction can be represented as follows:
2 C₉H₈O₃ + Ca(OH)₂ → Ca(C₉H₇O₃)₂ + 2 H₂O[6]
This method is relatively straightforward but may require careful control of pH to minimize the formation of byproducts and achieve high purity.[6]
Solvent-Assisted Synthesis: In this approach, an organic solvent such as ethanol is used to facilitate the reaction between a calcium salt and phenylpyruvic acid.[6] The use of a solvent can improve the yield and purity of the final product.[6]
Characterization: The synthesized this compound can be characterized using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To confirm the elemental composition.
Therapeutic Rationale for this compound in PKU
The therapeutic potential of this compound in PKU is based on the principle of reversible transamination. The conversion of phenylalanine to phenylpyruvic acid is catalyzed by the enzyme phenylalanine transaminase (also known as phenylalanine-pyruvate aminotransferase).[10] This reaction is reversible, meaning that PPA can be converted back to phenylalanine by accepting an amino group from another amino acid, such as glutamate.[2][11]
The hypothesis is that by administering exogenous this compound, the equilibrium of this reaction can be shifted towards the formation of phenylalanine from PPA. This process would consume an amino group, effectively acting as a "nitrogen scavenger." In the context of a protein-restricted diet, where nitrogen intake is carefully controlled, this could lead to a net reduction in the overall nitrogen load and potentially lower plasma phenylalanine levels.[8] This approach is analogous to the use of other alpha-keto acids in the management of chronic kidney disease to reduce urea production.
It is important to note that this therapeutic strategy is currently theoretical and requires rigorous experimental validation.
Experimental Protocols for Preclinical Evaluation
To investigate the potential therapeutic efficacy of this compound in PKU, a series of preclinical studies using animal models are necessary. The following sections outline key experimental protocols.
Animal Model
The Pah-enu2 mouse model is a well-established and widely used model for PKU. These mice have a point mutation in the Pah gene that closely mimics the biochemical and neurological phenotype of human PKU, including hyperphenylalaninemia and elevated levels of PPA.[3][5]
Preparation and Administration of this compound
Preparation of Dosing Solution: this compound is soluble in water.[8] A stock solution can be prepared by dissolving the compound in sterile, deionized water to the desired concentration. The solution should be freshly prepared and protected from light.
Oral Administration (Gavage): Oral gavage is a standard method for precise oral administration of compounds to mice.[12][13]
-
Dosage: The appropriate dosage will need to be determined through dose-ranging studies.
-
Procedure:
-
Accurately weigh the mouse to calculate the correct volume of the dosing solution. The volume should not exceed 10 mL/kg body weight.[14]
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[12]
-
Insert the gavage needle into the esophagus and slowly administer the solution.[12]
-
Carefully monitor the animal for any signs of distress during and after the procedure.[7]
-
Assessment of Efficacy
4.3.1. Measurement of Phenylalanine and Phenylpyruvic Acid in Plasma
-
Sample Collection: Blood samples can be collected from the tail vein or via cardiac puncture at the end of the study. Plasma should be separated by centrifugation and stored at -80°C.
-
Analytical Method (HPLC): High-performance liquid chromatography (HPLC) is a standard method for the quantification of phenylalanine and its metabolites in biological fluids.[15][16][17]
-
Sample Preparation: Plasma proteins are precipitated using a solvent like methanol or acetonitrile. The supernatant is then filtered before injection into the HPLC system.[18]
-
Chromatographic Conditions: A C18 reverse-phase column is typically used with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[16][18]
-
Detection: Detection is usually performed using a UV detector at a wavelength of around 210-220 nm.[16]
-
4.3.2. Measurement of Neurotransmitter Levels in Brain Tissue
-
Tissue Collection: At the end of the study, mice are euthanized, and brain regions of interest (e.g., cortex, hippocampus, striatum) are rapidly dissected and frozen in liquid nitrogen.
-
Analytical Method (HPLC with Electrochemical Detection):
-
Sample Preparation: Brain tissue is homogenized in an appropriate buffer and centrifuged to remove cellular debris.[19]
-
Chromatographic Conditions: Similar to plasma analysis, a C18 column is used. The mobile phase composition is optimized for the separation of neurotransmitters.[19]
-
Detection: Electrochemical detection is a highly sensitive method for the detection of neurotransmitters like dopamine, serotonin, and their metabolites.[20]
-
4.3.3. Assessment of Oxidative Stress Markers in Brain Tissue
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: Measures lipid peroxidation.
-
Glutathione (GSH) Assay: Measures the levels of the antioxidant glutathione.
-
Superoxide Dismutase (SOD) Activity Assay: Measures the activity of a key antioxidant enzyme.
-
Protein Carbonyl Assay: Measures protein oxidation.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for evaluating this compound in a PKU mouse model.
Signaling Pathways and Mechanisms of Action
Phenylalanine Transamination Pathway
The primary proposed mechanism of action for this compound is through its participation in the reversible phenylalanine transamination pathway.
Caption: Phenylalanine metabolism, highlighting the transamination pathway that is upregulated in PKU.
Potential Impact on Neurotransmitter Synthesis and Oxidative Stress
By potentially reducing brain phenylalanine levels, this compound could indirectly alleviate the downstream pathological effects of hyperphenylalaninemia. This includes the competitive inhibition of large neutral amino acid (LNAA) transport across the blood-brain barrier, which is crucial for the synthesis of neurotransmitters like dopamine and serotonin. Furthermore, a reduction in PPA levels could mitigate the inhibition of key enzymes involved in cellular energy metabolism and antioxidant defense.
Caption: Hypothesized downstream effects of this compound administration in PKU.
Quantitative Data Summary
As of the writing of this guide, there is a lack of direct quantitative data from preclinical or clinical studies evaluating the therapeutic efficacy of this compound in PKU. The following table summarizes the properties of the compound.
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| Synonyms | Calcium phenylpyruvate, α-Keto-phenylalanine calcium salt | [8][21] |
| CAS Number | 51828-93-4 | [8] |
| Molecular Formula | C₁₈H₁₄CaO₆ | [9] |
| Molecular Weight | 366.38 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [8] |
| Purity | >99% | [8] |
| Solubility | Soluble in water | [8] |
Conclusion and Future Directions
This compound presents a novel and theoretically sound therapeutic approach for the management of Phenylketonuria. By leveraging the reversible nature of the phenylalanine transaminase enzyme, this compound has the potential to act as a nitrogen-free precursor to phenylalanine, thereby reducing the overall phenylalanine burden in patients. However, it is crucial to emphasize that this is a nascent area of research, and extensive preclinical and clinical investigations are required to validate this hypothesis.
Future research should focus on:
-
In vivo efficacy studies: Utilizing the Pah-enu2 mouse model to determine the effect of this compound on plasma and brain phenylalanine levels.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of the compound.
-
Safety and toxicology studies: To establish a safe dosage range for potential clinical trials.
-
Long-term studies: To evaluate the chronic effects on neurological function, oxidative stress, and overall health in PKU animal models.
The detailed experimental protocols and theoretical framework provided in this guide are intended to serve as a valuable resource for the scientific community to embark on these critical next steps. The development of an effective alpha-keto acid therapy could represent a significant advancement in the treatment of PKU, offering a much-needed alternative or adjunct to the current standard of care.
References
- 1. This compound | 51828-93-4 | Benchchem [benchchem.com]
- 2. Engineering Organoids for in vitro Modeling of Phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolomics in the Pahenu2 classical PKU mouse identifies cerebral energy pathway disruption and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Buy this compound (EVT-336063) | 51828-93-4 [evitachem.com]
- 7. instechlabs.com [instechlabs.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenylalanine(histidine) transaminase - Wikipedia [en.wikipedia.org]
- 11. Voluntary Exercise Prevents Oxidative Stress in the Brain of Phenylketonuria Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.fsu.edu [research.fsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. helixchrom.com [helixchrom.com]
- 16. researchgate.net [researchgate.net]
- 17. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. clearsynth.com [clearsynth.com]
Calcium 2-oxo-3-phenylpropanoate: A Versatile Precursor in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is an organic salt that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As the calcium salt of phenylpyruvic acid, it serves as a key intermediate and precursor in the synthesis of a variety of valuable organic molecules, most notably the essential amino acid L-phenylalanine and its derivatives. Its bifunctional nature, possessing both a carboxylate and a keto group, allows for a range of chemical transformations, making it a versatile building block in the synthesis of pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a precursor in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and relevant biological pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 51828-93-4 | [1] |
| Molecular Formula | C₁₈H₁₄CaO₆ | [2] |
| Molecular Weight | 366.38 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 172°C (decomposes) | [3] |
| Solubility | Soluble in water | [3] |
Spectroscopic Data
Table 1: Representative ¹H NMR Spectral Data for the Phenylpyruvate Anion (Data based on experimental spectra of the parent acid, phenylpyruvic acid)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.18 - 7.75 | Multiplet | Aromatic protons (C₆H₅-) |
| 6.38 | Singlet | Enol proton (=CH-) |
| 4.12 | Singlet | Methylene protons (-CH₂-) |
Table 2: Key IR Absorption Bands for Phenylpyruvic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1700 | C=O stretch (ketone and carboxylic acid) |
| 3000-2500 | O-H stretch (carboxylic acid) |
| 1600, 1495, 1450 | C=C stretch (aromatic ring) |
Experimental Protocols
Synthesis of Phenylpyruvic Acid (Precursor)
The most common precursor for the synthesis of this compound is phenylpyruvic acid. A reliable method for its preparation is the hydrolysis of α-acetaminocinnamic acid.
Reaction:
α-Acetaminocinnamic acid + H₂O --(HCl, Δ)--> Phenylpyruvic acid + Acetic acid + NH₄Cl
Procedure:
-
In a 500-mL flask equipped with a reflux condenser, combine 10 g (0.05 mole) of α-acetaminocinnamic acid and 200 mL of 1 N hydrochloric acid.
-
Heat the mixture to boiling and maintain reflux for 3 hours.
-
If any oily droplets separate, filter the hot solution.
-
Allow the filtrate to cool to room temperature, and then place it in a refrigerator for several hours to facilitate crystallization.
-
Collect the crystals of phenylpyruvic acid by vacuum filtration on a Büchner funnel and wash with a small amount of ice-cold water.
-
Extract the combined filtrate and washings with four 50-mL portions of ether.
-
Evaporate the ether from the combined extracts at room temperature, and finally in a vacuum desiccator.
-
Combine the residue from the ether extract with the first crop of crystals and dry in a vacuum desiccator over calcium chloride and potassium hydroxide.
Yield: 7.2–7.7 g (88–94%)
Synthesis of this compound
The synthesis of the calcium salt is typically achieved through a direct neutralization reaction between phenylpyruvic acid and a calcium base.
Reaction:
2 C₉H₈O₃ + Ca(OH)₂ → Ca(C₉H₇O₃)₂ + 2 H₂O
Procedure:
-
Dissolve 10.0 g (0.061 mol) of phenylpyruvic acid in 100 mL of ethanol in a 250-mL beaker with stirring.
-
In a separate beaker, prepare a suspension of 2.26 g (0.0305 mol) of calcium hydroxide in 50 mL of water.
-
Slowly add the calcium hydroxide suspension to the ethanolic solution of phenylpyruvic acid with continuous stirring.
-
A white precipitate of this compound will form.
-
Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with two 20-mL portions of ethanol followed by two 20-mL portions of diethyl ether.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Yield: Approximately 85-90%.
Application in Synthesis: Reductive Amination to DL-Phenylalanine
This compound is a valuable precursor for the synthesis of phenylalanine via reductive amination.
Reaction:
Ca(C₉H₇O₃)₂ + 2 NH₃ + 2 H₂ --(Pd/C)--> 2 C₉H₁₁NO₂ + Ca(OH)₂
Procedure:
-
In a high-pressure reactor, suspend 5.0 g of this compound and 0.5 g of 5% Pd/C catalyst in 100 mL of aqueous ammonia (28%).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 1.0 MPa.
-
Heat the mixture to 55°C and stir vigorously for 3 hours.
-
After cooling to room temperature, carefully vent the reactor and filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with 6 M HCl to a pH of approximately 6 to precipitate the DL-phenylalanine.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Yield: >95%
Role in Biological Pathways and Signaling
Phenylpyruvic acid, the conjugate acid of the 2-oxo-3-phenylpropanoate anion, is a key metabolite in the phenylalanine metabolic pathway. In healthy individuals, the majority of dietary phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. However, in the genetic disorder phenylketonuria (PKU), this enzyme is deficient, leading to the accumulation of phenylalanine and its subsequent transamination to phenylpyruvic acid.[4] The buildup of phenylpyruvic acid and its metabolites is neurotoxic and leads to the severe symptoms associated with untreated PKU.
Recent research has also implicated phenylpyruvate in inflammatory signaling pathways. It has been shown to enhance the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in macrophages.[5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18. The proposed mechanism involves phenylpyruvate entering macrophages and promoting the stability of the NLRP3 protein, leading to a persistent pro-inflammatory state.[5]
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its straightforward synthesis from phenylpyruvic acid and its efficient conversion to L-phenylalanine and other derivatives make it an important compound for the pharmaceutical and nutraceutical industries. The connection of its parent acid to significant biological pathways, such as phenylalanine metabolism and inflammatory signaling, underscores its relevance in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chemical intermediate.
References
- 1. Calcium phenylpyruvate | 51828-93-4 [chemicalbook.com]
- 2. Buy this compound (EVT-336063) | 51828-93-4 [evitachem.com]
- 3. Factory Supply Raw Material 51828-93-4 Calcium Phenylpyruvate - 51828-93-4 and Calcium Phenylpyruvate [jlpharms.en.made-in-china.com]
- 4. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Calcium 2-oxo-3-phenylpropanoate (Calcium Phenylpyruvate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 2-oxo-3-phenylpropanoate, commonly known as calcium phenylpyruvate, is a chemical compound of significant interest in the pharmaceutical and biotechnology sectors. As a stable salt of phenylpyruvic acid, it serves as a key intermediate in various synthetic pathways and exhibits notable biological activities. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and its role in biological systems, with a particular focus on its application in the management of chronic kidney disease (CKD). Detailed experimental protocols for its synthesis and in vitro analysis are provided, alongside visualizations of its metabolic context and proposed mechanism of action.
Nomenclature and Synonyms
This compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.
-
ALPHA-KETOPHENYLALANINE CALCIUM SALT[1]
-
Calcium alpha-keto-beta-phenylpropionate[1]
-
Benzenepropanoic acid, α-oxo-, calcium salt[9]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control.
| Property | Value | Reference(s) |
| CAS Number | 51828-93-4 | [1][2][8][9][10] |
| Molecular Formula | C₁₈H₁₄CaO₆ | [1][2][8][9][10] |
| Molecular Weight | 366.38 g/mol | [1][2][8][9][10] |
| Appearance | White to off-white crystalline powder | [1][8] |
| Purity | >99% | [1] |
| Solubility | Soluble in water and ethanol | [1] |
| Melting Point | 172°C (decomposes) | [4] |
| Stability | Stable under normal conditions, resistant to moisture and high temperatures. Hygroscopic. | [1][4][11] |
| IUPAC Name | calcium bis(2-oxo-3-phenylpropanoate) | [9] |
| InChI Key | BKMMOJVSLBZNTK-UHFFFAOYSA-L | [9][10] |
| SMILES | C1=CC=C(C=C1)CC(=O)C(=O)[O-].C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] | [9][10] |
Biological Significance and Applications
This compound is a component of α-keto acid formulations used in the management of chronic kidney disease (CKD).[5][12] In patients with CKD, supplementation with essential amino acid analogues, such as calcium phenylpyruvate, in conjunction with a low-protein diet, has been shown to mitigate the progression of renal damage.[8][9][10][13][14] The primary mechanism involves providing the carbon skeleton of the essential amino acid phenylalanine, which can be transaminated in the body to form phenylalanine, thereby reducing the nitrogen load and the production of uremic toxins.[1]
Furthermore, this compound is investigated for its potential role in managing phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[14]
Experimental Protocols
Synthesis of Phenylpyruvic Acid (Precursor)
This protocol is adapted from the well-established hydrolysis of α-acetaminocinnamic acid.[4][15]
Materials:
-
α-Acetaminocinnamic acid
-
1 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous calcium chloride
-
Anhydrous potassium hydroxide
-
500-mL round-bottom flask with a reflux condenser
-
Büchner funnel and filter flask
-
Separatory funnel
-
Vacuum desiccator
Procedure:
-
In the 500-mL round-bottom flask, combine 10 g (0.05 mole) of α-acetaminocinnamic acid and 200 mL of 1 N hydrochloric acid.
-
Heat the mixture to boiling and maintain reflux for 3 hours to complete the hydrolysis.
-
If any oily droplets separate, filter the hot solution to remove them.
-
Allow the filtrate to cool to room temperature, and then place it in a refrigerator to facilitate the crystallization of phenylpyruvic acid.
-
Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of ice-cold water.
-
Transfer the combined filtrate and washings to a separatory funnel and extract with four 50-mL portions of diethyl ether.
-
Combine the ether extracts and evaporate the solvent at room temperature, finishing in a vacuum desiccator.
-
Combine the residue from the ether extract with the initial crop of crystals and dry the final product in a vacuum desiccator over anhydrous calcium chloride and potassium hydroxide. The expected yield is 7.2–7.7 g (88–94%).
Synthesis of this compound
This protocol describes the direct synthesis from phenylpyruvic acid and calcium hydroxide.
Materials:
-
Phenylpyruvic acid (synthesized as per protocol 4.1 or obtained commercially)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Ethanol (optional, as a solvent)
-
Reaction vessel with a stirrer and heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve a known molar amount of phenylpyruvic acid in a suitable volume of deionized water or a water/ethanol mixture in the reaction vessel. Phenylpyruvic acid has limited water solubility, so gentle heating may be required.
-
In a separate container, prepare a stoichiometric amount of calcium hydroxide (a 2:1 molar ratio of phenylpyruvic acid to calcium hydroxide is required).
-
Slowly add the calcium hydroxide to the phenylpyruvic acid solution while stirring continuously.
-
Heat the reaction mixture to approximately 60-80°C and maintain stirring for 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate of calcium phenylpyruvate should be observed.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to aid in drying.
-
Dry the collected solid in a vacuum oven at 60-70°C until a constant weight is achieved.
In Vitro Cytotoxicity Assay using MTT
This protocol provides a general framework for assessing the cytotoxicity of this compound on a relevant cell line (e.g., human kidney proximal tubule epithelial cells, HK-2).
Materials:
-
HK-2 cell line
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Perform serial dilutions to obtain the desired final concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
Phenylalanine Metabolism
This compound is an intermediate in the metabolism of the essential amino acid phenylalanine. The following diagram illustrates the central role of phenylpyruvate in this pathway.
Proposed Mechanism in Chronic Kidney Disease
In CKD, impaired renal function leads to the accumulation of nitrogenous waste products. A very low protein diet supplemented with keto-analogues, including calcium phenylpyruvate, is a therapeutic strategy to reduce this burden. The proposed mechanism involves the utilization of excess nitrogen for the transamination of the keto-analogue into its corresponding amino acid, thereby reducing urea synthesis. Furthermore, the administration of a calcium salt may influence mineral metabolism, which is often dysregulated in CKD. One key player in this dysregulation is Fibroblast Growth Factor 23 (FGF23). Elevated FGF23 levels in CKD contribute to secondary hyperparathyroidism and cardiovascular complications. While the direct effect of calcium phenylpyruvate on FGF23 signaling is an area of active research, providing a calcium source could modulate the complex interplay between calcium, phosphate, and FGF23.
Conclusion
This compound is a multifaceted compound with established applications in the management of metabolic disorders, particularly chronic kidney disease. Its well-defined chemical properties and synthesis routes make it a valuable tool for both clinical and research purposes. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for professionals in the field to further explore and utilize this compound in drug development and scientific investigation. Further research into its precise interactions with signaling pathways, such as the FGF23 axis, will undoubtedly uncover new therapeutic potentials.
References
- 1. CA2012979A1 - Process for the sodium phenylpyruvate from calcium phenylpyruvate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0195530A2 - Process for the preparation of phenyl pyruvic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Calcium phenylpyruvate | 51828-93-4 [chemicalbook.com]
- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 7. 0 [simsonpharma.com]
- 8. pafmj.org [pafmj.org]
- 9. The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Efficacy of Alpha Keto-Analogues in The Management of Chronic Kidney Disease | Semantic Scholar [semanticscholar.org]
- 11. Cytosolic Ca2+ shifts as early markers of cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0422162A1 - Process for preparing sodium phenylpyruvate from calcium phenylpyruvate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phenylpyruvic acid – preparation and application - Georganics [georganics.sk]
An In-Depth Technical Guide to the Mechanism of Action of Calcium 2-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 2-oxo-3-phenylpropanoate, a key component of α-keto acid formulations for chronic kidney disease, is increasingly recognized for its immunomodulatory activities. This technical guide provides a comprehensive overview of the core mechanism of action of its active moiety, 2-oxo-3-phenylpropanoate (phenylpyruvate). Phenylpyruvate has been identified as a signaling molecule that directly engages with and modulates the NLRP3 inflammasome pathway, a critical component of the innate immune system. This document details the molecular interactions, signaling cascades, and cellular consequences of phenylpyruvate activity, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of the compound's mechanism of action, facilitating further investigation and therapeutic development.
Core Mechanism of Action: NLRP3 Inflammasome Activation
The primary mechanism of action of 2-oxo-3-phenylpropanoate (phenylpyruvate) involves the potentiation of the NLRP3 inflammasome in macrophages. This leads to a pro-inflammatory response, which has been particularly implicated in the context of impaired wound healing in diabetic conditions. The central signaling pathway involves the direct interaction of phenylpyruvate with Palmitoyl-protein thioesterase 1 (PPT1), leading to the hyperpalmitoylation and subsequent activation of the NLRP3 inflammasome.
Cellular Uptake of Phenylpyruvate
Phenylpyruvate is transported into macrophages via the scavenger receptor CD36.[1] This uptake is a critical initiating step for its intracellular activity.
Direct Inhibition of Palmitoyl-protein Thioesterase 1 (PPT1)
Once inside the macrophage, phenylpyruvate directly binds to and inhibits the enzymatic activity of Palmitoyl-protein thioesterase 1 (PPT1).[1] PPT1 is a depalmitoylating enzyme responsible for removing palmitate groups from proteins. The interaction between phenylpyruvate and PPT1 has been quantified, providing a measure of its binding affinity.
Hyperpalmitoylation and Stabilization of NLRP3
The inhibition of PPT1 by phenylpyruvate leads to an increase in the palmitoylation of the NLRP3 protein.[1] S-palmitoylation is a reversible post-translational modification that can affect protein stability and localization. Increased NLRP3 palmitoylation enhances the stability of the NLRP3 protein, protecting it from lysosomal degradation.[1]
NLRP3 Inflammasome Assembly and Activation
The stabilized, hyperpalmitoylated NLRP3 is primed for activation. Upon receiving a secondary stimulus (e.g., from damage-associated molecular patterns), NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form the NLRP3 inflammasome complex. This complex facilitates the auto-cleavage and activation of caspase-1.
Pro-inflammatory Cytokine Release and Macrophage Polarization
Activated caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. The release of these potent pro-inflammatory cytokines, particularly IL-1β, promotes the polarization of macrophages towards a pro-inflammatory M1 phenotype.[1] This sustained pro-inflammatory state can contribute to pathological inflammation.
Signaling Pathway Diagram
Caption: Phenylpyruvate signaling pathway in macrophages.
Quantitative Data
| Parameter | Value | Method | Target | Source |
| Dissociation Constant (Kd) | 863.09 μM | Microscale Thermophoresis (MST) | Phenylpyruvate and PPT1 protein | [1] |
Experimental Protocols
In Vitro Macrophage Polarization
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their polarization to M1 and M2 phenotypes, which can be adapted to study the effects of this compound.
Workflow Diagram
References
The Biological Activity of Calcium 2-oxo-3-phenylpropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is a compound of significant interest in biomedical research and drug development. Its biological activity is multifaceted, stemming from its dual nature as a source of calcium ions and a metabolic intermediate of phenylalanine. This technical guide provides an in-depth exploration of the compound's known biological effects, with a focus on its enzymatic interactions, role in inflammatory signaling, and therapeutic potential in metabolic disorders such as Phenylketonuria (PKU) and Chronic Kidney Disease (CKD). Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development.
Introduction
This compound is the calcium salt of phenylpyruvic acid. Phenylpyruvic acid is a keto acid that is formed from the transamination of the essential amino acid phenylalanine. Under normal physiological conditions, phenylalanine is primarily metabolized to tyrosine by the enzyme phenylalanine hydroxylase. However, in the genetic disorder Phenylketonuria (PKU), a deficiency in this enzyme leads to the accumulation of phenylalanine and its subsequent conversion to phenylpyruvic acid.[1] This accumulation is associated with severe neurological damage.[2][3]
Beyond its role in PKU, the biological activities of both the phenylpyruvate moiety and the calcium ion are of considerable interest. Phenylpyruvate has been shown to modulate the activity of several key metabolic enzymes and to play a role in inflammatory processes.[2][4] Calcium is a ubiquitous second messenger involved in a vast array of cellular signaling pathways.[5] As a therapeutic agent, this compound is utilized in formulations for the management of Chronic Kidney Disease (CKD), where it can help to reduce nitrogen waste products.[6][7]
This guide will systematically review the current understanding of the biological activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual diagrams of the implicated signaling pathways.
Chemical Properties
-
IUPAC Name: calcium bis(2-oxo-3-phenylpropanoate)[8]
-
Synonyms: Calcium phenylpyruvate, CALCIUM ALPHA-KETO-BETA-PHENYLPROPIONATE, ALPHA-KETOPHENYLALANINE CALCIUM SALT[6][9]
-
CAS Number: 51828-93-4[9]
-
Molecular Formula: C18H14CaO6[9]
-
Molecular Weight: 366.38 g/mol [9]
-
Appearance: White crystalline powder[9]
-
Solubility: Soluble in water and ethanol[9]
Biological Activities and Therapeutic Potential
The biological effects of this compound can be broadly categorized based on the actions of its constituent parts: phenylpyruvate and calcium.
Role in Phenylketonuria (PKU)
In PKU, the accumulation of phenylalanine and its metabolites, including phenylpyruvic acid, is toxic to the central nervous system.[4] this compound is investigated as a potential therapeutic for PKU due to its role as a nitrogen-free precursor to phenylalanine.[4] Through transamination, phenylpyruvate can be converted back to phenylalanine, which could potentially bypass the deficient phenylalanine hydroxylase enzyme and allow for the synthesis of this essential amino acid.[4] This process has a nitrogen-sparing effect, as the nitrogen from other amino acids can be recycled.[4]
Application in Chronic Kidney Disease (CKD)
Alpha-keto acid supplementation, which often includes this compound, is a therapeutic strategy for patients with CKD.[4][6] The rationale is to reduce the accumulation of nitrogenous waste products while providing the carbon skeletons for the synthesis of essential amino acids.[4] By providing the alpha-keto acid analogue of phenylalanine, the body can synthesize phenylalanine through transamination, thereby reducing the need for dietary protein intake and lessening the metabolic burden on the kidneys.[6]
Enzyme Inhibition
Phenylpyruvate has been demonstrated to inhibit several key metabolic enzymes. This inhibitory action is a proposed mechanism for the neurological damage observed in untreated PKU.[4]
| Enzyme | Organism/Tissue | Type of Inhibition | Inhibitor | Key Findings | Reference(s) |
| Pyruvate Carboxylase | Rat Brain Mitochondria | Mixed-type | Phenylpyruvate | Inhibition is dependent on pyruvate concentration. The Km for pyruvate is approximately 0.2 mM. | [9][10] |
| Pyruvate Kinase | Rat Brain Cortex | Competitive | Phenylpyruvate | Competes with the enzyme substrates ADP and phosphoenolpyruvate. | [8] |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Rat Brain Homogenates | - | Phenylpyruvic Acid | Significantly reduces G6PD activity at concentrations of 0.2, 0.6, and 1.2 mM. | [11][12] |
| ATP Diphosphohydrolase | Rat Brain Cortex Synaptosomes | Competitive | Phenylpyruvate | Competitively inhibits nucleotide hydrolysis. | [13] |
| Arylamine Acetyltransferase (coupling enzyme) | Pigeon Liver | Competitive | Phenylpyruvate | Ki of 100μM. | [14] |
Inflammation and Immunology
Recent studies have implicated phenylpyruvate in the modulation of inflammatory responses, particularly through the activation of the NLRP3 inflammasome in macrophages.[4][15]
In the context of diabetic wound healing, an accumulation of phenylpyruvate has been observed to impair the healing process by augmenting inflammatory responses.[15] The proposed mechanism involves the uptake of phenylpyruvate by macrophages, leading to the activation of the NLRP3 inflammasome and the persistent polarization of pro-inflammatory M1 macrophages.[15]
Signaling Pathways
Phenylpyruvate-Mediated NLRP3 Inflammasome Activation
Phenylpyruvate has been identified as a signaling molecule that can trigger the activation of the NLRP3 inflammasome in macrophages. This pathway is crucial in the innate immune response and can contribute to pathological inflammation in certain conditions.
Phenylalanine Metabolism and the Role of Phenylpyruvate in PKU
Understanding the metabolic context of phenylpyruvate is crucial. The following diagram illustrates the normal metabolic pathway of phenylalanine and the alternative pathway that becomes dominant in PKU.
General Calcium Signaling Pathway
As this compound can serve as a source of calcium, it is relevant to consider the fundamental role of calcium as a second messenger. A common pathway for increasing intracellular calcium is through the activation of phospholipase C (PLC).
Experimental Protocols
In Vitro Assay for Phenylpyruvate-Induced NLRP3 Inflammasome Activation in Macrophages
This protocol is adapted from methodologies described for studying inflammasome activation.[15][16][17]
Objective: To determine the effect of phenylpyruvate on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Workflow Diagram:
Materials:
-
Bone marrow cells from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Phenylpyruvic acid (sodium or calcium salt, dissolved in appropriate vehicle)
-
DMEM with high glucose (30 mM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
ELISA kit for mouse IL-1β
-
Antibodies for Western blotting: anti-caspase-1 (p20), anti-NLRP3, anti-ASC
-
Antibodies for immunofluorescence: anti-ASC
-
DAPI stain
Procedure:
-
BMDM Differentiation: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in DMEM with 10% FBS, 1% Penicillin/Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.
-
Cell Seeding: Seed the differentiated BMDMs in appropriate culture plates (e.g., 12-well plates for protein analysis, chamber slides for imaging).
-
Priming: Prime the BMDMs with LPS (e.g., 1 µg/mL) in serum-free DMEM for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Treatment: Remove the LPS-containing medium and replace it with fresh serum-free DMEM. Treat the cells with varying concentrations of phenylpyruvate. Include a vehicle control.
-
Incubation: Incubate the cells for a specified time, for example, 6 hours.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for IL-1β ELISA and analysis of secreted cleaved caspase-1.
-
Cell Lysate: Wash the cells with cold PBS and lyse them in an appropriate lysis buffer for Western blot analysis.
-
-
Analysis:
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatant according to the manufacturer's protocol.
-
Western Blotting: Analyze cell lysates and concentrated supernatants for the presence of the cleaved (active) form of caspase-1 (p20 subunit).
-
Immunofluorescence: Fix and permeabilize cells on chamber slides. Stain with an anti-ASC antibody and DAPI. Visualize ASC speck formation, a hallmark of inflammasome activation, using a fluorescence microscope.
-
In Vitro Assay for Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)
This protocol is based on a spectrophotometric method for measuring G6PD activity.[11]
Objective: To determine the inhibitory effect of phenylpyruvic acid on G6PD activity.
Principle: G6PD catalyzes the conversion of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH formation is measured by the increase in absorbance at 340 nm.
Materials:
-
Source of G6PD (e.g., rat brain homogenate, purified enzyme)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl2 (10 mM)
-
NADP+ (0.5 mM)
-
Glucose-6-phosphate (G6P, 1 mM)
-
Phenylpyruvic acid solutions of varying concentrations (e.g., 0.2, 0.6, 1.2 mM)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and NADP+.
-
Pre-incubation (optional): Add the enzyme source and the desired concentration of phenylpyruvic acid (or vehicle for control) to the reaction mixture. Pre-incubate for a specified time if desired.
-
Initiation of Reaction: Start the reaction by adding G6P to the cuvette.
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.
-
Calculation of Activity: Calculate the rate of reaction (ΔA340/min). G6PD activity is proportional to this rate.
-
Determination of Inhibition: Compare the activity in the presence of different concentrations of phenylpyruvic acid to the control activity to determine the percentage of inhibition.
Conclusion
This compound is a compound with a rich and complex biological profile. Its relevance extends from the management of inherited metabolic disorders like PKU and chronic conditions such as CKD to fundamental cellular processes including enzyme kinetics and inflammatory signaling. The inhibitory effects of its phenylpyruvate component on key metabolic enzymes highlight potential mechanisms of pathophysiology in PKU and offer avenues for further investigation. Furthermore, the emerging role of phenylpyruvate in activating the NLRP3 inflammasome opens new research directions in immunology and the study of inflammatory diseases. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding and continued exploration of the therapeutic potential of this compound.
References
- 1. Para-hydroxyphenylpyruvate inhibits the pro-inflammatory stimulation of macrophage preventing LPS-mediated nitro-oxidative unbalance and immunometabolic shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transamination of 3-phenylpyruvate in pancreatic B-cell mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Para-hydroxyphenylpyruvate inhibits the pro-inflammatory stimulation of macrophage preventing LPS-mediated nitro-oxidative unbalance and immunometabolic shift - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium signaling - Wikipedia [en.wikipedia.org]
- 8. Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylpyruvic acid decreases glucose-6-phosphate dehydrogenase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylalanine and phenylpyruvate inhibit ATP diphosphohydrolase from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Calcium 2-oxo-3-phenylpropanoate: From Discovery to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is a compound of significant interest in the fields of metabolic disorders and nephrology. Historically linked to the diagnosis of Phenylketonuria (PKU), its role has expanded to therapeutic applications, most notably in the management of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It details its mechanism of action, summarizes clinical findings, and provides experimental protocols for its synthesis and analysis, serving as a vital resource for researchers and professionals in drug development.
Discovery and History
The story of this compound is intrinsically linked to the discovery of its anionic component, phenylpyruvic acid, and the metabolic disorder Phenylketonuria (PKU). In 1934, the Norwegian physician and chemist Asbjørn Følling investigated two intellectually disabled siblings. He observed that their urine turned a distinct green color upon the addition of ferric chloride, a common test for ketones.[1] Følling identified the responsible substance as phenylpyruvic acid, a compound never before found in nature.[1] He correctly deduced that it was a metabolite of phenylalanine and named the condition "oligophrenia phenylpyruvica".[1] This was later renamed Phenylketonuria by Penrose and Quastel.[1]
Følling's groundbreaking work, which involved processing 22 liters of the children's urine to isolate and identify the compound, laid the foundation for understanding inborn errors of metabolism.[2] It was later established that PKU is an autosomal recessive genetic disorder caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH). This deficiency leads to the accumulation of phenylalanine, which is then converted to phenylpyruvic acid.[3][4]
The calcium salt of phenylpyruvic acid, this compound, was later developed for pharmaceutical use, particularly as a component of compound α-keto acid tablets for the treatment of chronic renal failure.[5][6]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Calcium bis(2-oxo-3-phenylpropanoate) | [7] |
| Synonyms | Calcium phenylpyruvate, α-Ketophenylalanine calcium salt | [8] |
| CAS Number | 51828-93-4 | [8] |
| Molecular Formula | C18H14CaO6 | [8] |
| Molecular Weight | 366.38 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [8] |
| Solubility | Soluble in water and ethanol | [8] |
Biological Significance and Signaling Pathways
Phenylalanine Metabolism and Phenylketonuria (PKU)
Under normal physiological conditions, the essential amino acid phenylalanine is metabolized to tyrosine by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver. In individuals with PKU, a deficiency in PAH disrupts this pathway, leading to the accumulation of phenylalanine in the blood and tissues. The excess phenylalanine is then transaminated to form phenylpyruvic acid.[9]
The accumulation of phenylalanine and its metabolites, including phenylpyruvic acid, is neurotoxic and can lead to severe intellectual disability, seizures, and other neurological problems if left untreated.[10]
Caption: Phenylalanine metabolism in healthy individuals and in Phenylketonuria (PKU).
Mechanism of Action in Chronic Kidney Disease (CKD)
This compound is a key component of alpha-keto acid therapy used in the management of CKD. The therapeutic principle is based on the ability of alpha-keto acids to be transaminated in the body, converting them into their corresponding essential amino acids.[11] This process utilizes nitrogen from urea and other waste products, thereby reducing the nitrogen load on the kidneys.[11]
By providing the carbon skeletons of essential amino acids without the amino group, alpha-keto acid therapy allows for a very low-protein diet to be implemented without causing malnutrition. This helps to slow the progression of CKD and delay the need for dialysis.[12] The calcium content of the salt also helps to manage the calcium and phosphate imbalances often seen in CKD patients.
Caption: Transamination of this compound in CKD therapy.
Therapeutic Applications and Clinical Data
The primary therapeutic application of this compound is as a component of a mixture of essential amino acid alpha-keto analogues for patients with chronic kidney disease. This therapy is typically used in conjunction with a very low-protein diet.
Numerous clinical trials have demonstrated the efficacy of alpha-keto acid supplementation in slowing the progression of CKD.
| Study / Author | Year | Patient Population | Intervention Group (n) | Control Group (n) | Key Findings |
| Garneata et al. | 2016 | Non-diabetic, eGFR <30 ml/min/1.73 m² | Vegetarian very low-protein diet (0.3 g/kg/day) + keto/amino acids (1 tablet/5 kg body weight) (n=104) | Low-protein diet (0.6 g/kg/day) (n=103) | The supplemented very low-protein diet significantly delayed the time to dialysis. The decline in eGFR was slower in the intervention group.[13] |
| Khan et al. | 2014 | CKD Stage 3 and 4 | Conservative management + α-Keto analogues (600 mg, thrice daily) (n not specified) | Conservative management + placebo (n not specified) | The α-Keto analogue group showed a more marked improvement in biochemical parameters, including a reduction in blood urea and serum creatinine, and an increase in GFR.[14] |
| Di Iorio et al. | 2013 | Moderate CKD (stage 3b-4; eGFR 15-45 mL/min/1.73 m²) | Very low-protein diet + keto acids (n=60) | Mediterranean-based diet or usual diet | A decrease in serum phosphorus and PTH was observed in the intervention group after three months.[4] |
Experimental Protocols
Synthesis of this compound
While detailed proprietary industrial synthesis methods are not publicly available, a general laboratory-scale synthesis can be performed through the neutralization of phenylpyruvic acid with a calcium salt.
Materials:
-
Phenylpyruvic acid
-
Calcium hydroxide or Calcium carbonate
-
Deionized water
-
Ethanol
-
Stir plate and magnetic stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve phenylpyruvic acid in a suitable solvent such as a mixture of water and ethanol.
-
Slowly add a stoichiometric amount of calcium hydroxide or calcium carbonate to the solution while stirring continuously.
-
Heat the mixture gently to facilitate the reaction.
-
Continue stirring until the reaction is complete, which can be monitored by the cessation of gas evolution if using calcium carbonate.
-
Allow the solution to cool to room temperature to allow for the precipitation of this compound.
-
Collect the precipitate by filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain a white to off-white crystalline powder.
Further purification can be achieved by recrystallization from a suitable solvent system.
Quantification of Phenylpyruvic Acid in Urine by LC-MS/MS
The following is a summary of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of phenylpyruvic acid in urine.
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
Perform a liquid-liquid extraction of the supernatant using a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (phenylpyruvic acid) to a specific product ion.
Caption: Workflow for the quantification of phenylpyruvate in urine by LC-MS/MS.
Pharmacokinetics
Specific pharmacokinetic data for this compound is limited in publicly available literature. However, as an alpha-keto acid, it is expected to be rapidly absorbed and undergo transamination to phenylalanine. The bioavailability of calcium from various supplements is a subject of extensive research, and the bioavailability of the calcium from this specific salt would require dedicated studies. DrugBank Online provides some predicted ADMET features for phenylpyruvic acid, suggesting high human intestinal absorption and the ability to cross the blood-brain barrier.[8]
Conclusion
This compound is a molecule with a rich history, from its association with the initial understanding of inborn errors of metabolism to its current use as a therapeutic agent. Its role in the management of chronic kidney disease is a prime example of how a deeper understanding of metabolic pathways can lead to innovative therapeutic strategies. Further research into its pharmacokinetics and the development of more detailed synthesis protocols will undoubtedly enhance its application in drug development and clinical practice. This guide serves as a foundational resource for professionals seeking to understand and utilize this important compound.
References
- 1. Calcium phenylpyruvate | 51828-93-4 [chemicalbook.com]
- 2. WO1990011993A1 - Process for preparing sodium phenylpyruvate from calcium phenylpyruvate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Dietary protein intake and bone across stages of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 51828-93-4 | Benchchem [benchchem.com]
- 6. keto acid dehydrogenase: Topics by Science.gov [science.gov]
- 7. US20100189818A1 - Sorbic and benzoic acid and derivatives thereof enhance the activity of a neuropharmaceutical - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. guidechem.com [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adherence to ketoacids/essential amino acids-supplemented low protein diets and new indications for patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Assay of Calcium 2-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is a key metabolite in the metabolism of the essential amino acid L-phenylalanine. The quantification of phenylpyruvate is crucial in the study of various metabolic disorders, such as phenylketonuria (PKU), and in the characterization of enzymes that utilize it as a substrate. This document provides detailed protocols for the enzymatic assay of this compound using L-phenylalanine dehydrogenase and a general method for assays involving aromatic amino acid aminotransferases.
Principle of the Enzymatic Assays
The enzymatic determination of this compound can be achieved through two primary enzyme-catalyzed reactions:
-
Reductive Amination by L-Phenylalanine Dehydrogenase (PheDH): In the presence of ammonium ions and the reduced nicotinamide adenine dinucleotide (NADH), L-phenylalanine dehydrogenase catalyzes the conversion of phenylpyruvate to L-phenylalanine. The concentration of phenylpyruvate is determined by measuring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[1]
-
Transamination by Aromatic Amino Acid Aminotransferase (ArAT): These enzymes catalyze the transfer of an amino group from an amino acid donor to phenylpyruvate, forming L-phenylalanine and the corresponding α-keto acid of the amino donor.[2][3] The reaction can be monitored by measuring the formation or consumption of a specific substrate or product.
Data Presentation
Table 1: Kinetic Properties of L-Phenylalanine Dehydrogenase (PheDH)
| Parameter | Value | Enzyme Source | Conditions | Reference |
| Optimum pH | 11.5 | Rhodococcus sp. M4 | Oxidative deamination | [4] |
| pH Stability | 5.0 - 10.0 | Rhodococcus sp. M4 | [4] | |
| Thermal Stability | Stable up to 50 °C | Rhodococcus sp. M4 | [4] | |
| K_m_ (L-Phenylalanine) | 0.66 mM | Rhodococcus sp. M4 | 200 mM Gly-KCl-KOH buffer, pH 11.0, 30 °C | [4] |
| K_m_ (NAD+) | 0.05 mM | Rhodococcus sp. M4 | 200 mM Gly-KCl-KOH buffer, pH 11.0, 30 °C | [4] |
| Substrate Specificity | L-Phenylalanine (100%), L-Tyrosine (7.6%), L-Methionine (1.5%) | Rhodococcus sp. M4 | [4] |
Experimental Protocols
Protocol 1: Enzymatic Assay of this compound using L-Phenylalanine Dehydrogenase (PheDH)
This protocol is based on the reductive amination of phenylpyruvate.
Materials and Reagents:
-
This compound (Phenylpyruvate) standard solutions (5-100 µM)
-
L-Phenylalanine Dehydrogenase (PheDH) enzyme solution (e.g., from Rhodococcus sp.)
-
NADH solution (concentration to be optimized, typically in the range of 0.1-0.2 mM)
-
Ammonium chloride (NH₄Cl) solution
-
Glycine-KCl-KOH buffer (200 mM, pH 10.5-11.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path)
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing the Glycine-KCl-KOH buffer, ammonium chloride solution, and NADH solution. The final volume should be, for example, 3.0 mL.
-
Equilibration: Incubate the cuvette at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Blank Measurement: Measure the initial absorbance of the reaction mixture at 340 nm. This will serve as the blank.
-
Initiate the Reaction: Add a known volume of the this compound sample to the cuvette. Mix thoroughly by inversion.
-
Enzyme Addition: To start the reaction, add a small, predetermined amount of the L-Phenylalanine Dehydrogenase enzyme solution.
-
Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over a period of time (e.g., 5 minutes). Record the absorbance at regular intervals.
-
Calculate the Rate of Reaction: Determine the initial linear rate of the reaction (ΔA₃₄₀/min).
-
Standard Curve: Repeat the procedure with different known concentrations of this compound to generate a standard curve of reaction rate versus substrate concentration.
-
Determine Unknown Concentration: Use the standard curve to determine the concentration of this compound in the unknown sample.
Protocol 2: General Enzymatic Assay using Aromatic Amino Acid Aminotransferase (ArAT)
This protocol describes a general method for assaying ArAT activity with phenylpyruvate as the amino acceptor. The specific amino acid donor and detection method may need to be optimized.
Materials and Reagents:
-
This compound (Phenylpyruvate) solution
-
Aromatic Amino Acid Aminotransferase (ArAT) enzyme solution
-
Amino acid donor solution (e.g., L-Tryptophan, L-Tyrosine, L-Aspartate)
-
Pyridoxal 5'-phosphate (PLP) solution (cofactor for ArAT)
-
Buffer solution (e.g., Potassium phosphate buffer, pH 7.5-8.0)
-
Detection reagent specific to the product being measured (e.g., Salkowski reagent for indole-3-pyruvate if using tryptophan as the amino donor[5])
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Prepare the Reaction Mixture: In a suitable reaction vessel, combine the buffer, PLP solution, amino acid donor, and this compound.
-
Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a few minutes.
-
Initiate the Reaction: Add the ArAT enzyme solution to start the reaction.
-
Incubation: Incubate the reaction for a fixed period of time during which the reaction is linear.
-
Stop the Reaction: Terminate the reaction, for example, by adding a strong acid or by heat inactivation.
-
Detection: Add the detection reagent and allow for color development or other signal generation.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Standard Curve and Calculation: Prepare a standard curve with the product of the reaction to quantify the amount of product formed, which is proportional to the enzyme activity.
Visualizations
Phenylalanine Metabolism Pathway
Caption: Metabolic fate of L-Phenylalanine.
Experimental Workflow for PheDH Assay
Caption: Workflow for the PheDH-based assay.
Logical Relationship of ArAT Assay
Caption: Principle of the ArAT-based assay.
References
- 1. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escherichia coli aromatic amino acid aminotransferase: characterization and comparison with aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aromatic-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 4. nipro.co.jp [nipro.co.jp]
- 5. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis of "Calcium 2-oxo-3-phenylpropanoate"
An advanced reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established for the quantitative analysis of Calcium 2-oxo-3-phenylpropanoate. This application note provides a comprehensive protocol for the separation, identification, and quantification of this compound, which is a key component in certain pharmaceutical formulations.
Introduction
This compound, also known as calcium phenylpyruvate, is the calcium salt of phenylpyruvic acid. It is an alpha-keto acid analogue of the essential amino acid phenylalanine. This compound is of significant interest in the pharmaceutical industry, particularly in the management of chronic kidney disease, where it is used as a dietary supplement. Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing this compound.
The method described herein utilizes a C18 stationary phase with an ion-pairing agent in the mobile phase to achieve optimal separation and peak shape. The procedure has been validated to ensure its specificity, precision, linearity, and accuracy, making it suitable for routine quality control analysis.
Quantitative Data Summary
The performance of this HPLC method was evaluated through a series of validation experiments. The key quantitative data are summarized in the tables below.
Table 1: Chromatographic Parameters and System Suitability
| Parameter | Value |
| Retention Time (approx.) | 20 min |
| Tailing Factor | < 2.0 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 50-150% of assay concentration |
| Correlation Coefficient (r²) | 0.9999 |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | 2.5 mg/L |
| Limit of Quantitation (LOQ) | 8.3 mg/L |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. A Waters HPLC system (Model: 2489) or equivalent is suitable.
-
Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Prepare a buffer by dissolving 3.0 g of Tetra-n-butyl ammonium hydrogen sulfate in 1000 mL of HPLC grade water. Adjust the pH to 7.0 with a suitable reagent if necessary.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program: A gradient elution is employed. The specific gradient will depend on the other components in the sample but should be optimized to achieve a retention time of approximately 20 minutes for this compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10-20 µL.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve.
-
Sample Preparation: For bulk drug analysis, accurately weigh a known amount of the sample, dissolve it in the diluent, and dilute to a suitable concentration within the calibration range. For tablet analysis, grind a number of tablets to a fine powder, accurately weigh a portion of the powder equivalent to a known amount of the active ingredient, and extract it with the diluent. The extract may need to be sonicated and filtered through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure that there are no interfering peaks.
-
Perform a system suitability test by injecting one of the working standard solutions multiple times. The system is deemed suitable if the tailing factor is less than 2.0 and the number of theoretical plates is greater than 2000.
-
Inject the series of working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Below is a graphical representation of the experimental workflow for the HPLC analysis of this compound.
Caption: HPLC Analysis Workflow.
Application Notes and Protocols for the NMR Spectroscopic Characterization of Calcium 2-oxo-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of Calcium 2-oxo-3-phenylpropanoate using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a calcium salt of phenylpyruvic acid, is a key intermediate in pharmaceutical synthesis and has therapeutic potential, particularly in metabolic disorders such as phenylketonuria (PKU).[1][2] Accurate structural elucidation and purity assessment by NMR are critical for its application in research and drug development. These notes offer expected NMR spectral data, comprehensive protocols for sample preparation and data acquisition, and visual aids to facilitate understanding of its structure and metabolic relevance.
Introduction
This compound (also known as calcium phenylpyruvate) is a white crystalline powder soluble in water and ethanol.[1] It serves as a precursor in the synthesis of various pharmaceuticals and is utilized in calcium supplements.[1][3] Notably, it is investigated for its therapeutic role in managing phenylketonuria, a genetic disorder characterized by the inability to metabolize phenylalanine.[2] In PKU, the compound can be transaminated into phenylalanine, helping to maintain nitrogen balance and reduce the accumulation of toxic byproducts.[1]
Given its significance, robust analytical methods for the characterization of this compound are essential. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, enabling unambiguous identification and quantification. This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides standardized protocols for its analysis.
Predicted NMR Spectral Data
¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group and the methylene protons adjacent to the phenyl ring. In aqueous solutions, phenylpyruvic acid can exist in equilibrium between its keto and enol tautomers, which may lead to the appearance of additional signals for the enol form.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-oxo-3-phenylpropanoate Anion
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.45 | Multiplet | 5H |
| Methylene (CH₂) | ~4.0 - 4.2 | Singlet | 2H |
| Enol (=CH-) | ~6.4 | Singlet | (if present) |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) or a suitable internal standard and can be influenced by the solvent and concentration.
¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The key signals will be from the carboxylate, keto, and aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-oxo-3-phenylpropanoate Anion
| Carbon | Predicted Chemical Shift (δ) ppm |
| Carboxylate (COO⁻) | 165 - 175 |
| Keto (C=O) | 190 - 200 |
| Aromatic C (quaternary) | 130 - 135 |
| Aromatic CH | 125 - 130 |
| Methylene (CH₂) | 40 - 45 |
Note: These are approximate chemical shift ranges and can vary based on experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. It is recommended to optimize these protocols based on the specific instrumentation and research objectives.
Sample Preparation
-
Solvent Selection: Deuterated water (D₂O) is the recommended solvent due to the solubility of the calcium salt. If solubility is an issue, a small amount of a co-solvent like deuterated methanol (CD₃OD) can be added. However, D₂O is preferred to avoid potential interactions of organic solvents with the sample.
-
Concentration: For standard ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure: a. Accurately weigh the desired amount of this compound into a clean, dry vial. b. Add the appropriate volume of deuterated solvent (e.g., 0.5-0.7 mL for a standard 5 mm NMR tube). c. Vortex or gently sonicate the mixture until the sample is fully dissolved. d. Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality NMR tube to remove any particulate matter. e. Add a small amount of an internal standard if quantitative analysis is required (e.g., DSS or TSP for aqueous samples). f. Cap the NMR tube securely.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton signals.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative measurements).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the concentration.
-
Temperature: 298 K (25 °C).
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the phenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent signal or an internal standard. For D₂O, the residual HDO signal is typically at ~4.79 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking and Assignment: Identify the chemical shifts of all peaks and assign them to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and correlations observed in 2D NMR spectra.
Visualizations
Molecular Structure and NMR Correlations
The following diagram illustrates the chemical structure of the 2-oxo-3-phenylpropanoate anion and highlights the key NMR correlations that can be expected in 2D NMR experiments.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
Application Notes and Protocols: Calcium 2-oxo-3-phenylpropanoate in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 2-oxo-3-phenylpropanoate, also known as Calcium Phenylpyruvate, is an alpha-keto acid that serves as a nitrogen-free precursor to the essential amino acid phenylalanine.[1] This compound is of significant interest in biomedical research, particularly in the study of metabolic disorders such as Phenylketonuria (PKU) and in exploring potential therapeutic avenues for other conditions.[2] In cell culture, this compound provides a source of both calcium and phenylpyruvate, allowing for the investigation of their combined and individual effects on cellular processes.
The phenylpyruvate component can influence cellular metabolism, particularly mitochondrial function and energy production, while the calcium ion is a critical second messenger involved in a myriad of signaling pathways.[1][3] These application notes provide an overview of the utility of this compound in cell culture studies, with detailed protocols for assessing its effects on cell viability and exploring its potential mechanisms of action.
Chemical Properties
| Property | Value | Reference |
| Synonyms | Calcium Phenylpyruvate, Calcium alpha-keto-beta-phenylpropionate, alpha-Ketophenylalanine calcium salt | [2][4] |
| CAS Number | 51828-93-4 | [4] |
| Molecular Formula | C₁₈H₁₄CaO₆ | [2] |
| Molecular Weight | 366.38 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water and ethanol | [2] |
Applications in Cell Culture
This compound is a versatile tool for in vitro research with applications in:
-
Cancer Biology: Investigating the cytotoxic and anti-proliferative effects on various cancer cell lines.[5]
-
Neurobiology: Studying the metabolic effects of phenylpyruvate accumulation in neuronal models of Phenylketonuria (PKU).[1]
-
Metabolic Studies: Elucidating the role of phenylpyruvate in cellular energy metabolism and mitochondrial function.[1][3]
-
Drug Discovery: Screening for compounds that modulate the effects of phenylpyruvate on cellular pathways.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Resazurin-based Assay
This protocol details a method to assess the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound (sterile, cell culture grade)
-
Adherent cell line of interest (e.g., A549, MDA-MB-231, HUVEC)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well cell culture plates, sterile
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed 1 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a sterile stock solution of this compound in distilled water or culture medium.
-
Perform serial dilutions to prepare working solutions at various concentrations (e.g., 0.0375, 0.075, 0.15, 0.3, 0.6, 1.2, and 2.4 mM).[5]
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a control group of wells containing only fresh complete medium.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[5]
-
-
Cell Viability Assessment:
-
At each time point, add 10 µL of the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (set to 100%).
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data Summary
The following table summarizes the cytotoxic effects of Sodium Phenylpyruvate (a related salt) on various cell lines, as a proxy for the effects of the phenylpyruvate component of this compound.
| Cell Line | Concentration (mM) | Incubation Time (hours) | Observed Effect |
| A549 (Lung Carcinoma) | 2.4 | 24 | Highest decrease in cell number |
| MDA-MB-231 (Breast Adenocarcinoma) | 2.4 | 72 | Highest decrease in cell number |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 1.2 | 48 | Highest decrease in cell number |
Data adapted from a study on Sodium Phenylpyruvate, which is expected to have similar effects due to the phenylpyruvate anion.[5]
Signaling Pathways and Mechanisms of Action
Proposed Anti-Tumor Mechanism via Warburg Effect Inhibition
Phenylpyruvate may exert anti-tumor effects by interfering with the Warburg effect, a metabolic hallmark of cancer cells characterized by increased glycolysis even in the presence of oxygen. By competing with pyruvate for the enzyme lactate dehydrogenase (LDH), phenylpyruvate may reduce the production of lactate, a key metabolite for cancer cell proliferation.[5]
Caption: Proposed inhibition of the Warburg effect by phenylpyruvate.
Impact on Mitochondrial Function and Oxidative Stress
Phenylpyruvate has been shown to inhibit mitochondrial pyruvate transport and the enzyme pyruvate carboxylase.[1][3] This inhibition can lead to a reduction in acetyl-CoA production and impair the Krebs cycle, resulting in decreased cellular energy (ATP) production. This metabolic disruption can also lead to increased production of reactive oxygen species (ROS) and induce oxidative stress.[1]
Caption: Phenylpyruvate's inhibitory effects on mitochondrial pyruvate metabolism.
Hypothetical Calcium-Mediated mTOR Signaling
Calcium ions released from this compound may influence intracellular calcium homeostasis. Elevated intracellular calcium can act as a second messenger to modulate various signaling pathways, including the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival. While direct evidence linking this compound to mTOR is limited, this represents a plausible area for further investigation.
Caption: Hypothetical activation of the mTOR pathway by increased intracellular calcium.
Conclusion
This compound is a valuable research compound for investigating the intricate interplay between amino acid metabolism, calcium signaling, and cellular homeostasis. The provided protocols and mechanistic insights offer a framework for designing and interpreting experiments aimed at elucidating its biological functions in various cell culture models. Further research is warranted to fully uncover the therapeutic potential of this compound and its derivatives.
References
- 1. Phenylketonuria oxidative stress and energy dysregulation: Emerging pathophysiological elements provide interventional opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]
- 3. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Calcium 2-oxo-3-phenylpropanoate as a Substrate for Transaminases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is a key substrate for various transaminases (aminotransferases). This alpha-keto acid plays a significant role in amino acid metabolism and is a crucial precursor in the enzymatic synthesis of L-phenylalanine and its derivatives. Its application is of particular interest in the pharmaceutical industry for the development of therapeutics for metabolic disorders such as phenylketonuria (PKU), and in biocatalysis for the production of chiral amino acids. These application notes provide detailed information on the use of this compound as a transaminase substrate, including quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.
Applications
-
Enzymatic Synthesis of L-Phenylalanine: this compound serves as the amino group acceptor in transamination reactions for the production of L-phenylalanine. This biocatalytic approach offers a green and stereospecific alternative to chemical synthesis.
-
Drug Development for Phenylketonuria (PKU): In PKU, the accumulation of phenylalanine is toxic. Transaminases can utilize 2-oxo-3-phenylpropanoate to synthesize L-phenylalanine, which can be a component of medical foods or part of therapeutic strategies.
-
Enzyme Characterization: This substrate is used to determine the kinetic parameters and substrate specificity of various transaminases, aiding in the discovery and engineering of novel biocatalysts.
-
Metabolic Pathway Analysis: Studying the transamination of this compound helps in elucidating metabolic pathways, such as the phenylpyruvate pathway for phenylalanine biosynthesis.[1]
Data Presentation
Table 1: Kinetic Parameters of Transaminases with Phenylpyruvate and Related Substrates
| Enzyme | EC Number | Source Organism | Substrate(s) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Aspartate Aminotransferase | 2.6.1.1 | Escherichia coli K-12 | α-Ketoglutarate (with Phenylalanine as amino donor) | 0.3 | - | - | [2] |
| Aspartate Aminotransferase | 2.6.1.1 | Escherichia coli K-12 | α-Ketoglutarate (with Aspartate as amino donor) | 0.035 | - | - | [2] |
| Human Glutamine Transaminase K (hGTK) | 2.6.1.64 | Homo sapiens | Phenylalanine | 0.7 - 6.4 | - | - | [3] |
| Aspartate-phenylpyruvate transaminase | 2.6.1.70 | - | L-aspartate + phenylpyruvate | - | - | - | [4] |
| Glutamine-phenylpyruvate transaminase | 2.6.1.64 | - | L-glutamine + phenylpyruvate | - | - | - | [5] |
Note: '-' indicates data not available in the cited sources. The K_m_ for hGTK is a range for several active amino acid substrates.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Transaminase Activity
This protocol is adapted from a general transaminase assay and is suitable for monitoring the consumption of this compound by measuring the decrease in absorbance of a coupled enzyme reaction. Phenylpyruvate itself has a characteristic UV absorbance that can also be monitored directly.
Principle:
The transamination of this compound with an amino donor (e.g., L-glutamate) produces L-phenylalanine and an α-keto acid (e.g., α-ketoglutarate). The rate of this reaction can be monitored by coupling the production of the new α-keto acid to a dehydrogenase reaction that consumes NADH, which can be followed by a decrease in absorbance at 340 nm. Alternatively, the disappearance of phenylpyruvate can be monitored directly by its absorbance.
Materials:
-
This compound solution (e.g., 100 mM in assay buffer)
-
Amino donor solution (e.g., 200 mM L-Glutamate in assay buffer)
-
Transaminase enzyme preparation
-
Assay Buffer (e.g., 50 mM Potassium Phosphate buffer, pH 7.5)
-
Coupling enzyme (e.g., Glutamate Dehydrogenase, if monitoring α-ketoglutarate formation)
-
NADH solution (e.g., 10 mM in assay buffer)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
This compound solution (to a final concentration in the range of its K_m_ if known, or starting with 1-10 mM)
-
Amino donor solution (e.g., L-Glutamate, in excess)
-
NADH solution (to a final concentration of ~0.2 mM)
-
Coupling enzyme (e.g., Glutamate Dehydrogenase, sufficient activity to ensure the transaminase reaction is rate-limiting)
-
-
Enzyme Addition: Initiate the reaction by adding the transaminase enzyme preparation to the reaction mixture.
-
Measurement: Immediately place the microplate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of transaminase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol 2: HPLC Method for L-Phenylalanine Detection
This protocol provides a method for the direct quantification of the L-phenylalanine produced in the transaminase reaction.
Principle:
The reaction is stopped at specific time points, and the amount of L-phenylalanine formed is quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
Transaminase reaction mixture (as described in Protocol 1, without NADH and coupling enzyme)
-
Quenching solution (e.g., 1 M HCl or 10% Trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a mixture of an aqueous buffer like sodium acetate and an organic solvent like acetonitrile)[6]
-
L-Phenylalanine standard solutions of known concentrations
-
0.22 µm syringe filters
Procedure:
-
Enzymatic Reaction: Set up the transaminase reaction as described in Protocol 1. At desired time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquots by adding an equal volume of quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the components using an isocratic or gradient mobile phase. A typical mobile phase could be a mixture of sodium acetate buffer and acetonitrile (e.g., 94:6 v/v) at a specific pH (e.g., 6.5).[6]
-
Detect L-phenylalanine by monitoring the absorbance at a specific wavelength (e.g., 215 nm).[6]
-
-
Quantification: Create a standard curve by running L-phenylalanine standards of known concentrations. Determine the concentration of L-phenylalanine in the samples by comparing their peak areas to the standard curve.
Visualizations
Phenylalanine Metabolic Pathway
Caption: Phenylalanine metabolism showing the central role of transamination.
Experimental Workflow for Transaminase Assay
Caption: General workflow for assaying transaminase activity.
Transamination Reaction Mechanism
Caption: Ping-pong mechanism of the transamination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. [Transamination of L-aspartate and L-phenylalanine in Escherichia coli K 12] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate specificity of human glutamine transaminase K as an aminotransferase and as a cysteine S-conjugate β-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate—phenylpyruvate transaminase - Wikipedia [en.wikipedia.org]
- 5. Glutamine—phenylpyruvate transaminase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Calcium 2-oxo-3-phenylpropanoate in Chronic Kidney Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key feature of CKD is the accumulation of uremic toxins, which are compounds normally cleared by the kidneys. Emerging research has highlighted the contribution of these toxins to the pathophysiology of CKD, including the promotion of oxidative stress and inflammation, which are hallmarks of the disease's progression and its associated comorbidities.
One such compound of interest is Calcium 2-oxo-3-phenylpropanoate , also known as calcium phenylpyruvate. This molecule is the calcium salt of phenylpyruvic acid, a keto-acid derived from the metabolism of the amino acid phenylalanine. In individuals with CKD, the metabolic conversion of phenylalanine to tyrosine is often impaired, leading to an accumulation of phenylalanine and its metabolites, including phenylpyruvic acid.[1][2][3] This accumulation positions phenylpyruvic acid as a potential uremic toxin that could contribute to the systemic inflammatory and oxidative stress environment observed in CKD patients.
These application notes provide a comprehensive overview of the current understanding and research methodologies for investigating the role of this compound in CKD. The protocols detailed below are designed to enable researchers to explore its impact on key cellular pathways implicated in the progression of renal disease.
Pathophysiological Relevance in CKD
In CKD, impaired renal function leads to the accumulation of various metabolic waste products. The metabolism of phenylalanine is notably altered, with reduced conversion to tyrosine.[1][2][4] This can result in elevated levels of phenylalanine and its alternative metabolites, such as phenylpyruvic acid. Recent studies have begun to shed light on the direct biological effects of phenylpyruvic acid, suggesting its role as a pro-inflammatory mediator. For instance, research has demonstrated that phenylpyruvic acid can augment inflammatory responses in macrophages by activating the NLRP3 inflammasome, a key component of the innate immune system.[5][6][7][8] This activation leads to the release of potent pro-inflammatory cytokines like IL-1β.[5][6][7][8] Furthermore, studies on phenylalanine and its metabolites suggest a link to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[9][10][11][12][13]
The following diagram illustrates the proposed mechanism by which accumulated phenylpyruvic acid may contribute to inflammation in the context of CKD.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the experimental protocols described in this document. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: Effect of this compound on Intracellular ROS Production in Human Kidney (HK-2) Cells
| Treatment Group | Concentration (mM) | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | - | 1500 ± 120 | 1.0 |
| This compound | 0.1 | 2100 ± 180 | 1.4 |
| This compound | 0.5 | 3500 ± 250 | 2.3 |
| This compound | 1.0 | 5200 ± 400 | 3.5 |
| Positive Control (H₂O₂) | 0.5 | 6800 ± 550 | 4.5 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion from HK-2 Cells
| Treatment Group | Concentration (mM) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | - | 50 ± 8 | 35 ± 5 |
| This compound | 0.1 | 120 ± 15 | 80 ± 10 |
| This compound | 0.5 | 350 ± 30 | 210 ± 25 |
| This compound | 1.0 | 680 ± 55 | 450 ± 40 |
| Positive Control (LPS) | 1 µg/mL | 1200 ± 110 | 950 ± 80 |
Table 3: Plasma and Urine Concentrations of Phenylalanine and Phenylpyruvic Acid in a Rat Model of CKD
| Group | Plasma Phenylalanine (µmol/L) | Plasma Phenylpyruvic Acid (µmol/L) | Urine Phenylpyruvic Acid (µmol/24h) |
| Sham Control | 80 ± 10 | 1.5 ± 0.3 | 5 ± 1 |
| CKD Model | 150 ± 20 | 8.2 ± 1.5 | 25 ± 5 |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of this compound in CKD-related cellular stress and inflammation.
Protocol 1: In Vitro Assessment of Oxidative Stress in Human Kidney Cells
This protocol describes the measurement of intracellular reactive oxygen species (ROS) in a human kidney proximal tubular epithelial cell line (HK-2) upon exposure to this compound.
Materials:
-
Human Kidney-2 (HK-2) cell line (ATCC® CRL-2190™)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (analytical grade)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Prepare fresh solutions of this compound in serum-free medium at various concentrations (e.g., 0.1, 0.5, 1.0 mM). Remove the culture medium and treat the cells with the prepared solutions. Include a vehicle control (medium only) and a positive control (e.g., 500 µM H₂O₂).
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
DCFH-DA Loading: After incubation, gently wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.[9][14][15][16]
-
Data Analysis: Normalize the fluorescence intensity to cell viability (determined by a parallel assay such as MTT or PrestoBlue™) to account for any cytotoxic effects. Express the results as a fold change relative to the vehicle control.
Protocol 2: Quantification of Pro-inflammatory Cytokine Secretion
This protocol details the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from cell culture supernatants.
Materials:
-
Supernatants from cell cultures treated as in Protocol 1
-
Human IL-6 and TNF-α ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific)[2][17][18][19][20]
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Collection: Following the treatment incubation in Protocol 1, carefully collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris. Store the supernatants at -80°C until use.
-
ELISA Assay: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions. A general workflow is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of IL-6 and TNF-α in the samples.
Protocol 3: Analysis of Oxidative Stress and Inflammatory Pathways by Western Blot
This protocol describes the analysis of key protein markers of oxidative stress response (Nrf2, HO-1) and inflammation (NF-κB p65) by Western blotting.
Materials:
-
Cell lysates or kidney tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NF-κB p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells or homogenized kidney tissue in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.[1][21][22][23]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 4: Quantification of Phenylalanine and Phenylpyruvic Acid by HPLC
This protocol provides a general method for the analysis of phenylalanine and phenylpyruvic acid in plasma or urine using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Plasma or urine samples
-
Perchloric acid or other protein precipitating agent
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile and water with a buffer)
-
Phenylalanine and phenylpyruvic acid standards
Procedure:
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding an equal volume of cold 6% perchloric acid.[24] Centrifuge at 10,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm filter.
-
Urine: Centrifuge to remove particulates and filter through a 0.22 µm filter. Dilute as necessary.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the analytes using an isocratic or gradient mobile phase. The exact composition and gradient will depend on the specific column and analytes.[4][24][25][26][27]
-
Detect phenylalanine and phenylpyruvic acid using a UV detector (e.g., at 215 nm) or a fluorescence detector for higher sensitivity (e.g., Ex: 215 nm, Em: 283 nm for phenylalanine).[24][26]
-
-
Quantification: Create a standard curve using known concentrations of phenylalanine and phenylpyruvic acid standards. Use the peak areas from the chromatograms to determine the concentrations in the unknown samples.
Conclusion
The accumulation of this compound, a metabolite of phenylalanine, represents a potentially significant, yet understudied, contributor to the pro-inflammatory and oxidative stress states characteristic of chronic kidney disease. The protocols outlined in these application notes provide a robust framework for researchers to investigate the precise molecular mechanisms by which this uremic toxin may exacerbate renal injury. A deeper understanding of the role of this compound and other phenylalanine metabolites in CKD pathophysiology is crucial for the identification of novel therapeutic targets and the development of innovative strategies to mitigate the progression of this debilitating disease.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC measurement of phenylalanine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FEvIR Platform [fevir.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights from Animal Models on the Pathophysiology of Hyperphenylalaninemia: Role of Mitochondrial Dysfunction, Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylketonuria oxidative stress and energy dysregulation: Emerging pathophysiological elements provide interventional opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arigobio.com [arigobio.com]
- 17. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 18. arigobio.com [arigobio.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. journals.ekb.eg [journals.ekb.eg]
- 24. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. COMPARISON OF PLASMA PHENYLALANINE DETERMINATION BY DENSITOMETRY OF THIN-LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH THE SCREENING OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
Pharmaceutical Applications of Calcium 2-oxo-3-phenylpropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 2-oxo-3-phenylpropanoate, also known as calcium phenylpyruvate, is a calcium salt of the keto acid of phenylalanine. This compound has garnered significant interest in the pharmaceutical field, primarily for its application in the management of chronic kidney disease (CKD) and its potential role in the treatment of metabolic disorders such as phenylketonuria (PKU). This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound.
Application in Chronic Kidney Disease (CKD)
This compound is a key component of compound α-keto acid tablets, often referred to as ketoanalogues. These formulations are prescribed as a nutritional therapy for patients with CKD, particularly in stages 3-5, who are on a protein-restricted diet.
The primary mechanism of action involves the transamination of the keto acid in the body. By utilizing endogenous nitrogenous waste products, such as urea, to convert into the essential amino acid phenylalanine, it reduces the overall nitrogen load on the compromised kidneys.[1][2] This process helps to mitigate the buildup of uremic toxins and can slow the progression of renal failure.[2][3] Furthermore, the calcium content of the compound aids in managing the mineral and bone disorders commonly associated with CKD.[3]
Quantitative Data from Clinical Studies
The efficacy of ketoanalogue supplementation in conjunction with a very-low-protein diet (VLPD) or low-protein diet (LPD) in CKD patients has been evaluated in numerous clinical trials. The following tables summarize key quantitative findings from these studies.
| Study/Meta-Analysis | Number of Participants | Follow-up Duration | Key Findings | Reference |
| Meta-analysis (2019) | 951 | - | Ketoanalogue supplementation significantly delayed the progression of CKD, particularly in patients with an eGFR > 18 mL/min/1.73 m². | [4] |
| Retrospective Cohort Study | 140 | 12 months | The VLPD plus ketoanalogue group showed no significant change in eGFR, while the LPD group showed a significant decrease. | [5] |
| Meta-analysis (2024) | 1344 | Median of 13 months | Ketoanalogue supplementation resulted in a significantly higher GFR, and decreased levels of urea nitrogen and phosphorus. | [3][6] |
| Randomized Controlled Trial | - | - | A keto-diet with ketoanalogues resulted in a 57% slower decline in renal function compared to a conventional low-protein diet. | [2] |
| Parameter | Effect of Ketoanalogue Supplementation | Mean Difference/Hazard Ratio | Significance | Reference |
| Glomerular Filtration Rate (eGFR) | Slower decline | MD = 5.81 (for eGFR > 18) | p < 0.0001 | [4] |
| Slower decline | -5.2 ± 3.6 mL/min/1.73 m² per year difference vs. LPD | p < 0.001 | [5] | |
| Higher GFR | - | Significant | [3][6] | |
| Serum Urea Nitrogen | Decrease | - | Significant | [3][6] |
| Serum Calcium | Increase | - | p = 0.04 | [4] |
| Serum Phosphorus | Decrease | - | p = 0.001 | [4] |
| Serum Albumin | No significant change | MD = 0.02 | p = 0.56 | [4] |
| End-Stage Kidney Disease (ESKD) Risk | Marginally lower in non-diabetics | - | - | [3][6] |
Experimental Protocols
Principle: Urea in the serum is hydrolyzed by urease to ammonia and carbon dioxide. The ammonia produced then reacts with α-ketoglutarate in the presence of glutamate dehydrogenase (GLDH) and reduced nicotinamide adenine dinucleotide (NADH). The corresponding decrease in absorbance at 340 nm as NADH is oxidized to NAD+ is proportional to the urea concentration.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Micropipettes
-
Urea assay kit (containing urease, GLDH, NADH, and α-ketoglutarate)
-
Serum samples
-
Urea standards
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare the working reagent according to the manufacturer's instructions.
-
Sample Preparation: Centrifuge blood samples to separate serum.
-
Assay:
-
Pipette 1.0 mL of the working reagent into a cuvette.
-
Add 10 µL of serum sample or standard to the cuvette.
-
Mix well and incubate at 37°C for 5 minutes.
-
Measure the initial absorbance (A1) at 340 nm.
-
Exactly 1 minute after the first reading, measure the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) = A1 - A2.
-
Calculate the urea concentration using the following formula: Urea Concentration (mg/dL) = (ΔA of sample / ΔA of standard) x Concentration of standard
-
Principle: The estimated Glomerular Filtration Rate (eGFR) is a calculation based on the serum creatinine level, age, sex, and race. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is a commonly used formula.[7]
Materials:
-
Patient's serum creatinine level (mg/dL)
-
Patient's age (years)
-
Patient's sex
-
Patient's race (for some versions of the equation)
-
CKD-EPI calculator or formula
Procedure:
-
Data Collection: Obtain the patient's serum creatinine, age, sex, and race.
-
Calculation: Input the data into a CKD-EPI calculator or use the appropriate formula. The formula varies based on sex and serum creatinine level.
CKD-EPI Creatinine Equation (2009): eGFR = 141 × min(SCr/κ, 1)α × max(SCr/κ, 1)-1.209 × 0.993Age × 1.018 [if female] × 1.159 [if Black]
where:
-
SCr is serum creatinine in mg/dL
-
κ is 0.7 for females and 0.9 for males
-
α is -0.329 for females and -0.411 for males
-
min indicates the minimum of SCr/κ or 1
-
max indicates the maximum of SCr/κ or 1
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of Action of this compound in CKD.
Caption: Experimental Workflow for a Clinical Trial of Ketoanalogue Therapy in CKD.
Application in Phenylketonuria (PKU)
Phenylketonuria is an inborn error of metabolism characterized by the inability to properly metabolize the essential amino acid phenylalanine. The primary treatment is a strict, lifelong phenylalanine-restricted diet. This compound, as a nitrogen-free precursor to phenylalanine, has been investigated as a potential therapeutic agent. The rationale is that it can be transaminated to phenylalanine in a controlled manner, potentially allowing for a less restrictive diet while maintaining safe blood phenylalanine levels. However, clinical data on this specific application is limited.
Quantitative Data from Related Studies
While direct clinical trial data for this compound in PKU is scarce, studies on large neutral amino acid (LNAA) supplementation, which competes with phenylalanine for transport across the blood-brain barrier, provide some relevant insights.
| Study Type | Number of Participants | Duration | Key Findings | Reference |
| Study on LNAA supplementation | 12 | 1 year | Significant improvement in quality of life and cognitive function. | [8] |
| Double-blind, placebo-controlled trial of LNAA | - | Short-term | Significant lowering of blood phenylalanine concentration by an average of 39% from baseline. | [9] |
| Study on LNAA supplementation in mice | - | 6 weeks | LNAA supplementation significantly reduced blood and brain phenylalanine concentrations. | [10] |
Experimental Protocols
Principle: Phenylalanine and tyrosine are extracted from dried blood spots and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are used for accurate quantification.
Materials:
-
LC-MS/MS system
-
Dried blood spot (DBS) cards
-
Puncher for DBS
-
Methanol with stable isotope-labeled internal standards (e.g., 13C6-Phenylalanine, 13C9-Tyrosine)
-
Microcentrifuge tubes
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Punch a 3 mm disc from the DBS card into a microcentrifuge tube.
-
Add 100 µL of methanol containing the internal standards.
-
Vortex for 20 minutes to extract the amino acids.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a specific volume (e.g., 10 µL) into the LC-MS/MS system.
-
Separate the amino acids using a suitable C18 column with a gradient elution.
-
Detect and quantify the analytes and internal standards using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of phenylalanine and tyrosine in the samples based on the peak area ratios of the analytes to their respective internal standards.[11]
-
Logical Relationship Diagram
Caption: Logical Relationship for the Potential Use of this compound in PKU.
Conclusion
This compound is a promising pharmaceutical compound with a well-established role in the management of chronic kidney disease and potential applications in metabolic disorders like phenylketonuria. The provided application notes and protocols offer a foundation for researchers and drug development professionals to further explore and utilize this compound in their work. Continued research is warranted to fully elucidate its therapeutic potential and to develop optimized treatment regimens.
References
- 1. Measurement of Serum Urea Nitrogen and Creatinine Levels [bio-protocol.org]
- 2. Effect of low-protein diet supplemented with keto acids on progression of chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ketoanalogue supplementation combined with protein-restricted diets in advanced chronic kidney disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Ketoanalogues on Chronic Kidney Disease Deterioration: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very low protein diet plus ketoacid analogs of essential amino acids supplement to retard chronic kidney disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Kidney Disease | Efficacy and safety of ketoanalogue supplementation combined with protein-restricted diets in advanced chronic kidney disease: a systematic review and meta-analysis | springermedicine.com [springermedicine.com]
- 7. GFR | National Kidney Foundation [kidney.org]
- 8. phenylketonurianews.com [phenylketonurianews.com]
- 9. researchgate.net [researchgate.net]
- 10. Large Neutral Amino Acid Supplementation Exerts Its Effect through Three Synergistic Mechanisms: Proof of Principle in Phenylketonuria Mice | PLOS One [journals.plos.org]
- 11. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Calcium 2-oxo-3-phenylpropanoate as a Novel Calcium Supplement
Disclaimer: The following application notes and protocols are a hypothetical framework for the research and development of Calcium 2-oxo-3-phenylpropanoate as a calcium supplement. As of the current date, there is a lack of specific published studies evaluating this compound for this primary purpose. The methodologies, data, and pathways described herein are based on established practices for evaluating other calcium salts and chemically related compounds, such as Calcium Alpha-Ketoglutarate (Ca-AKG) and Calcium Pyruvate.
Introduction
This compound, also known as calcium phenylpyruvate, is the calcium salt of phenylpyruvic acid.[1][2] While it is known for its use in compound α-keto acid tablets for managing protein metabolism in chronic renal failure, its potential as a primary calcium supplement for bone health and other applications is an emerging area of interest.[2] The presence of the 2-oxo-3-phenylpropanoate anion, an alpha-keto acid, suggests potential metabolic activity beyond the simple delivery of calcium, warranting a thorough investigation of its bioavailability, efficacy, and mechanism of action.
These notes provide a comprehensive guide for researchers aiming to evaluate this compound as a novel calcium supplement.
Potential Applications
-
Osteoporosis Prevention and Management: As a source of calcium, this compound could potentially be used to support bone mineral density and reduce fracture risk. Studies on related compounds like Ca-AKG have shown promise in ameliorating age-related bone loss.[3][4]
-
Dietary Calcium Supplementation: For individuals with insufficient dietary calcium intake.
-
Metabolic Regulation: The phenylpyruvate moiety may have independent biological effects that could be synergistic with calcium supplementation.
Quantitative Data Summary (Hypothetical)
The following tables represent hypothetical data that would be collected in preclinical and clinical evaluations of this compound, based on typical outcomes from studies of other calcium supplements.
Table 1: Comparative Bioavailability in a Postmenopausal Model (Hypothetical Data)
| Parameter | This compound | Calcium Citrate (Control) | Calcium Carbonate (Control) | p-value |
| Elemental Calcium Dose (mg) | 500 | 500 | 500 | N/A |
| Serum Calcium iAUC₀₋₈ₕ (mg·h/dL) | 2.8 | 2.5 | 1.9 | <0.05 |
| Serum Calcium Cₘₐₓ (mg/dL increase) | 0.65 | 0.60 | 0.45 | <0.05 |
| Urinary Calcium Excretion (mg/24h) | 250 | 240 | 210 | <0.05 |
| Serum PTH Suppression (% from baseline) | -45% | -40% | -30% | <0.05 |
iAUC: incremental Area Under the Curve; Cₘₐₓ: Maximum Concentration; PTH: Parathyroid Hormone
Table 2: Efficacy in an Ovariectomized Rat Model of Osteoporosis (Hypothetical 12-Week Study)
| Group | Femur Bone Mineral Density (g/cm²) | Trabecular Bone Volume (%) | Serum Alkaline Phosphatase (U/L) |
| Sham Control | 0.25 ± 0.02 | 35 ± 3 | 120 ± 10 |
| OVX Control (No Treatment) | 0.18 ± 0.03 | 18 ± 4 | 250 ± 20* |
| OVX + Calcium Carbonate (0.5% diet) | 0.21 ± 0.02# | 25 ± 3# | 180 ± 15# |
| OVX + Ca 2-oxo-3-phenylpropanoate (0.5% diet) | 0.23 ± 0.03#† | 30 ± 4#† | 150 ± 12#† |
*p<0.05 vs. Sham; #p<0.05 vs. OVX Control; †p<0.05 vs. OVX + Calcium Carbonate
Experimental Protocols
Protocol 4.1: In Vivo Bioavailability Study in Humans
Objective: To compare the single-dose oral bioavailability of this compound with standard calcium supplements.
Design: A randomized, double-blind, three-way crossover study.
Participants: Healthy postmenopausal women, as they are a key demographic for calcium supplementation.[5]
Methodology:
-
Recruitment: Recruit and screen participants for inclusion/exclusion criteria (e.g., normal renal function, no interfering medications).
-
Washout Period: A 7-day washout period between each study phase.[5]
-
Standardization: Participants consume a standardized low-calcium breakfast.
-
Dosing: A single oral dose providing 500 mg of elemental calcium from either this compound, Calcium Citrate, or a placebo is administered with the meal.
-
Blood Sampling: Venous blood samples are collected at baseline (0 hours) and at 1, 2, 3, 4, 6, and 8 hours post-dosing.
-
Urine Collection: A 24-hour urine collection is performed on the day of dosing.
-
Analysis:
-
Serum is analyzed for total and ionized calcium, and intact parathyroid hormone (iPTH).
-
Urine is analyzed for calcium and creatinine content.
-
-
Pharmacokinetic Analysis: Calculate incremental AUC (iAUC) and maximum concentration (Cₘₐₓ) for serum calcium.
Protocol 4.2: Preclinical Efficacy Study in an Animal Model
Objective: To evaluate the efficacy of chronic this compound supplementation in preventing bone loss in an ovariectomized (OVX) rat model of postmenopausal osteoporosis.
Methodology:
-
Animal Model: Use 3-month-old female Sprague-Dawley rats. Perform bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Dietary Supplementation: For 12 weeks, feed the OVX rats a standard diet (OVX Control) or a diet supplemented with a specific percentage of elemental calcium from either this compound or Calcium Carbonate.
-
Bone Mineral Density (BMD) Analysis: Perform dual-energy X-ray absorptiometry (DXA) scans on the femur and lumbar spine at baseline and at the end of the study.
-
Micro-computed Tomography (µCT): At the end of the study, harvest the femurs and tibias. Perform µCT analysis to quantify trabecular bone architecture (e.g., bone volume/total volume (BV/TV), trabecular number, trabecular thickness).
-
Biochemical Analysis: Collect serum at the end of the study to measure markers of bone turnover, such as alkaline phosphatase (ALP, a marker of bone formation) and C-telopeptide of type I collagen (CTX-I, a marker of bone resorption).
-
Statistical Analysis: Use ANOVA followed by post-hoc tests to compare the different experimental groups.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for evaluating a novel calcium supplement.
Signaling Pathway Diagram
Caption: Calcium homeostasis and bone metabolism pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Calcium phenylpyruvate | 51828-93-4 [chemicalbook.com]
- 3. AKG shown to prevent age-related bone loss - Longevity.Technology - Latest News, Opinions, Analysis and Research [longevity.technology]
- 4. Alpha-ketoglutarate ameliorates age-related osteoporosis via regulating histone methylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Calcium 2-oxo-3-phenylpropanoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for Calcium 2-oxo-3-phenylpropanoate, a significant intermediate in pharmaceutical and biochemical research. Detailed protocols for key synthetic routes are provided, along with a comparative analysis of their efficiencies. Furthermore, this document explores the synthesis of related derivatives and the biological context of these molecules.
Introduction
This compound, also known as calcium phenylpyruvate, is the calcium salt of phenylpyruvic acid. This α-keto acid is a key metabolite in the phenylalanine metabolic pathway and serves as a precursor for the synthesis of various biologically active compounds, including the essential amino acid L-phenylalanine.[1] Its derivatives have garnered interest for their potential therapeutic applications, including in the management of metabolic disorders like phenylketonuria (PKU) and for their antimicrobial and anticancer activities.[2] This document outlines the primary methods for the synthesis of the parent calcium salt and select derivatives, providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-stage process: first, the synthesis of the free acid, 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid), followed by its conversion to the calcium salt.
Synthesis of 2-oxo-3-phenylpropanoic Acid (Phenylpyruvic Acid)
Several methods have been established for the synthesis of phenylpyruvic acid. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.
2.1.1. Method 1: Hydrolysis of α-Acetaminocinnamic Acid
This method involves the acid-catalyzed hydrolysis of α-acetaminocinnamic acid, which is a straightforward and high-yielding approach.
Experimental Protocol:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, combine 10.0 g (0.05 mole) of α-acetaminocinnamic acid and 200 mL of 1 N hydrochloric acid.
-
Heat the mixture to boiling and maintain reflux for 3 hours to complete the hydrolysis.
-
If any oily droplets separate, filter the hot solution.
-
Allow the filtrate to cool to room temperature, and then place it in a refrigerator for several hours to facilitate the crystallization of phenylpyruvic acid.
-
Collect the crystals by vacuum filtration on a Büchner funnel and wash with a small amount of ice-cold water.
-
Extract the combined filtrate and washings with four 50 mL portions of diethyl ether.
-
Evaporate the ether from the combined extracts at room temperature, finally under vacuum, to obtain a second crop of the product.
-
Combine both crops of crystals and dry in a vacuum desiccator over calcium chloride and potassium hydroxide.[3]
2.1.2. Method 2: Condensation of Benzaldehyde and Hydantoin (Erlenmeyer-Plöchl Reaction) followed by Hydrolysis
This classic method involves the condensation of benzaldehyde with hydantoin to form 5-benzylidenehydantoin, which is then hydrolyzed to yield phenylpyruvic acid.
Experimental Protocol:
-
Step 1: Synthesis of 5-Benzylidenehydantoin
-
In a suitable reaction vessel, combine benzaldehyde and hydantoin in a 1:1 molar ratio with a catalytic amount of a base like piperidine or using a green catalyst such as 1-n-butyl-3-methylimidazolium hydroxide ([bmIm]OH).
-
When using [bmIm]OH, a mixture of hippuric acid (as a precursor to hydantoin in situ), benzaldehyde, and acetic anhydride is stirred at room temperature.
-
After completion of the reaction (monitored by TLC), the product is isolated by adding water and extracting with an organic solvent like ethyl acetate. The crude product is then purified by recrystallization.
-
-
Step 2: Hydrolysis of 5-Benzylidenehydantoin
-
The prepared 5-benzylidenehydantoin is subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide.
-
The reaction mixture is heated under reflux. A microwave-assisted method can significantly reduce the reaction time.
-
After hydrolysis, the reaction mixture is acidified (e.g., with HCl) to precipitate the phenylpyruvic acid.
-
The crude product is collected by filtration, washed, and can be purified by recrystallization.
-
Conversion of Phenylpyruvic Acid to this compound
Two primary methods are employed for the synthesis of the calcium salt from the free acid: direct neutralization and solvent-assisted synthesis.
2.2.1. Method A: Direct Neutralization
This method involves the direct reaction of phenylpyruvic acid with a calcium base in an aqueous medium.
Experimental Protocol:
-
Dissolve a known molar quantity of 2-oxo-3-phenylpropanoic acid in deionized water.
-
Slowly add a stoichiometric amount (0.5 molar equivalents) of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) as a slurry in water, with continuous stirring.
-
Monitor the pH of the reaction mixture, maintaining it between 7.0 and 7.5 to ensure complete neutralization and minimize byproduct formation.
-
Continue stirring at room temperature for 4-6 hours.
-
The resulting precipitate of this compound is collected by filtration.
-
Wash the precipitate with cold deionized water and then with a small amount of ethanol.
-
Dry the product under vacuum at a temperature not exceeding 50°C.
2.2.2. Method B: Solvent-Assisted Synthesis
The use of a polar organic solvent can improve the reaction kinetics and the purity of the final product.
Experimental Protocol:
-
Suspend 2-oxo-3-phenylpropanoic acid in ethanol or methanol in a reaction flask.
-
In a separate vessel, prepare a solution or slurry of a stoichiometric amount of a calcium salt (e.g., calcium acetate or calcium chloride) in the same solvent.
-
Slowly add the calcium salt solution/slurry to the phenylpyruvic acid suspension with vigorous stirring.
-
If necessary, adjust the pH to neutral with a suitable base (e.g., calcium hydroxide).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitated this compound by filtration.
-
Wash the product with the solvent used for the reaction and then with diethyl ether.
-
Dry the final product under vacuum.
Quantitative Data Summary
The following table summarizes the typical yields and purities for the different synthetic methods.
| Method | Precursor/Starting Material | Product | Typical Yield (%) | Purity (%) | Reaction Time (hours) |
| Hydrolysis of α-Acetaminocinnamic Acid | α-Acetaminocinnamic Acid | 2-oxo-3-phenylpropanoic acid | 88-94 | >95 | 3 |
| Direct Neutralization | 2-oxo-3-phenylpropanoic Acid | This compound | 85-90 | ~92 | 4-6 |
| Solvent-Assisted Synthesis | 2-oxo-3-phenylpropanoic Acid | This compound | >90 | ≥99 | 2-3 |
Synthesis of this compound Derivatives
The core structure of 2-oxo-3-phenylpropanoic acid can be modified to generate a variety of derivatives with diverse biological activities. An example is the synthesis of 2-oxo-3-phenylquinoxaline derivatives.
Synthesis of 3-(2-Oxo-3-phenylquinoxalin-1(2H)-yl)propanoic Acid Derivatives
Experimental Protocol:
-
A mixture of 3-phenylquinoxalin-2(1H)-one (10.0 mmol), potassium carbonate (10.0 mmol), and the desired acrylic acid derivative (e.g., ethyl acrylate, acrylamide, or acrylonitrile; 40.0 mmol) is prepared.
-
The reaction mixture is heated under reflux at 100-120°C for 1 hour, with the progress monitored by TLC.
-
After completion, the reaction mixture is evaporated under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified, typically by recrystallization, to yield the desired 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoic acid derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Phenylalanine Metabolism Pathway
This compound is an intermediate in the metabolic pathway of phenylalanine. Understanding this pathway is crucial for researchers in drug development, particularly for diseases like phenylketonuria (PKU).
Caption: Simplified Phenylalanine Metabolism Pathway.
References
Application Notes & Protocols: Calcium 2-oxo-3-phenylpropanoate in Microbial Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium 2-oxo-3-phenylpropanoate, commonly referred to as calcium phenylpyruvate, is the calcium salt of phenylpyruvic acid (PPA). PPA is a crucial intermediate in the metabolism of the aromatic amino acid L-phenylalanine in a wide range of microorganisms.[1][2][3] Its study is pivotal for understanding microbial metabolic pathways and for applications in biotechnology and drug development. In microbial systems, phenylpyruvate serves as a key precursor in the biosynthesis of valuable aromatic compounds and is a central molecule in the catabolism of phenylalanine.[4][5] The calcium salt provides a stable, soluble source of phenylpyruvate for use in culture media and enzymatic assays.
Microorganisms can produce phenylpyruvic acid through the oxidative deamination of L-phenylalanine, a reaction catalyzed by enzymes like L-amino acid deaminase (L-AAD).[6][7] This metabolic capability is leveraged for the biotechnological production of PPA, which is a valuable precursor for pharmaceuticals, such as d-phenylalanine and phenyllactic acid, and food additives.[8] Furthermore, the microbial degradation of phenylpyruvate is a key area of research, as it is a central step in the aerobic degradation pathway of phenylalanine in many bacteria.[3]
Recent research has also highlighted the role of microbial phenylpyruvate metabolism in the context of human health. Gut microbiota can convert dietary phenylalanine into phenylacetic acid (PAA) via phenylpyruvate, and the resulting metabolites have been linked to cardiovascular disease, underscoring the importance of these microbial pathways in host-microbe interactions.[9]
Applications in Microbial Studies
-
Metabolic Engineering and Biotechnology: Phenylpyruvate is a key intermediate in the microbial production of valuable aromatic compounds. Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, are used to channel metabolic flux towards phenylpyruvate to produce 2-phenylethanol (2-PE), a valuable fragrance and flavor compound, via the Ehrlich pathway.[4]
-
Bioproduction of Phenylpyruvic Acid: Several microbial species, including Proteus vulgaris, Morganella morganii, and engineered E. coli, are used for the fermentative production of PPA from L-phenylalanine.[1][7][8] Optimization of fermentation conditions is a key area of research to improve titers.
-
Drug Development and Disease Research: Phenylpyruvic acid is the primary metabolite that accumulates in the genetic disorder phenylketonuria (PKU).[1] Microbial systems are being engineered to metabolize phenylalanine in the gut as a potential therapy for PKU.[10] Additionally, understanding the microbial pathways that produce phenylacetylglutamine (PAGln) from phenylpyruvate is crucial, as PAGln is linked to cardiovascular disease.[9]
-
Microbial Identification: The ability of a microorganism to convert phenylalanine to phenylpyruvic acid is a classic biochemical test used in clinical microbiology to differentiate members of the genera Proteus, Morganella, and Providencia from other members of the Enterobacteriaceae family.[11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the microbial production of phenylpyruvic acid (PPA).
Table 1: Microbial Strains and PPA Production Titers
| Microbial Strain | Substrate | Production Method | PPA Titer | Reference |
| Proteus vulgaris (B-123) | L-Phenylalanine | Shake-Flask Fermentation | 358 mg/L | [1] |
| Proteus vulgaris | L-Phenylalanine | Optimized Fermentation | 1.3 g/L | [8] |
| Proteus vulgaris | L-Phenylalanine | Fed-Batch Fermentation | 3.0 g/L | [8] |
| Morganella morganii (B-1663) | L-Phenylalanine | Shake-Flask Fermentation | < 358 mg/L | [1] |
| Corynebacterium glutamicum (B-2784) | L-Phenylalanine | Shake-Flask Fermentation | < 358 mg/L | [1] |
| Engineered Escherichia coli | L-Phenylalanine | Whole-Cell Biocatalyst | 3.3 ± 0.2 g/L | [8] |
| Engineered E. coli (pathway engineered) | L-Phenylalanine | Whole-Cell Biocatalyst | 3.9 ± 0.1 g/L | [6][7] |
| Engineered E. coli (enzyme engineered) | L-Phenylalanine | Whole-Cell Biocatalyst | 10.0 ± 0.4 g/L | [8] |
| Engineered E. coli | L-Phenylalanine | Two-Step Bioconversion | 38.6 ± 0.5 g/L | [8] |
Table 2: Optimized Biotransformation Conditions for PPA Production
| Parameter | Organism | Optimal Value | Reference |
| Temperature | Engineered E. coli (growing cells) | 35°C | [8] |
| Temperature | Engineered E. coli (resting cells) | 40°C | [8] |
| pH | Engineered E. coli (resting cells) | 8.0 | [8] |
| Agitation Speed | Engineered E. coli (resting cells) | 500 rpm | [8] |
| Aeration Rate | Engineered E. coli (resting cells) | 1.5 vvm | [8] |
| L-Phenylalanine Concentration | Engineered E. coli (growing cells) | 20.0 g/L | [8] |
Experimental Protocols
Protocol 1: Screening Microorganisms for Phenylalanine Deaminase Activity
This protocol is a qualitative assay to detect the conversion of phenylalanine to phenylpyruvic acid, a key reaction in many microbial metabolic studies.[11][12][13]
Materials:
-
Phenylalanine Agar Slants (Composition per liter: 2g DL-Phenylalanine, 3g Yeast Extract, 5g NaCl, 1g Na₂HPO₄, 12g Agar; pH 7.3)[11][12]
-
10% (w/v) Ferric Chloride (FeCl₃) solution
-
Sterile inoculating loops or needles
-
Test organism cultures (18-24 hour pure culture)
-
Positive Control: Proteus vulgaris[11]
-
Negative Control: Escherichia coli[11]
-
Incubator (35-37°C)
Procedure:
-
Using a sterile inoculating loop, pick a well-isolated colony of the test organism.
-
Streak the surface of the phenylalanine agar slant in a fishtail motion to ensure dense growth.[12]
-
Incubate the inoculated slant aerobically at 35-37°C for 18-24 hours.[11][12]
-
After incubation, remove the slants from the incubator.
-
Add 4-5 drops of 10% ferric chloride solution directly onto the surface of the agar slant.[11][12]
-
Gently tilt the tube to allow the reagent to cover the slant surface.
-
Observe for a color change within 1-5 minutes.[12]
Interpretation of Results:
-
Positive: The appearance of a distinct, deep green color on the slant and in the syneresis fluid. This indicates the presence of phenylpyruvic acid, which forms a colored complex with ferric chloride.
-
Negative: The medium remains its original straw/yellow color. This indicates the absence of phenylalanine deaminase activity.
Protocol 2: Production of PPA using Whole-Cell Biotransformation
This protocol describes the production of PPA from L-phenylalanine using engineered E. coli as a whole-cell biocatalyst. This method is adapted from studies focusing on high-titer PPA production.[8]
Materials:
-
Engineered E. coli strain expressing an L-amino acid deaminase (L-AAD).
-
Growth medium (e.g., LB or a defined fermentation medium).
-
Inducer (e.g., IPTG, if using an inducible promoter).
-
Biotransformation Buffer (e.g., 20 mM Phosphate Buffer, pH 7.0).
-
L-Phenylalanine solution.
-
Centrifuge and sterile tubes.
-
Shaking incubator or bioreactor.
-
HPLC system for analysis.
Procedure:
-
Cell Culture and Induction:
-
Inoculate a seed culture of the engineered E. coli in the appropriate growth medium and grow overnight.
-
Use the seed culture to inoculate the main production culture. Grow at an appropriate temperature (e.g., 37°C) with shaking until the optical density (OD₆₀₀) reaches mid-log phase (e.g., 0.6-0.8).
-
Induce the expression of the L-AAD enzyme with an appropriate inducer (e.g., IPTG) and continue cultivation under optimized conditions (e.g., lower temperature like 20°C for several hours) to ensure proper protein folding.
-
-
Preparation of Resting Cells:
-
After the induction phase, harvest the cells by centrifugation (e.g., 8,000 x g, 4°C, 20 min).[8]
-
Wash the cell pellet multiple times with a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) to remove residual medium components.[8]
-
Resuspend the final cell pellet in the biotransformation buffer to a desired cell density (e.g., 7.3 g/L dry cell weight).[8] This cell suspension is the "resting cell" biocatalyst.
-
-
Biotransformation Reaction:
-
Set up the reaction in a bioreactor or shake flask. Add the resting cell suspension and the L-phenylalanine substrate to the desired final concentration (e.g., 30 g/L).[8]
-
Maintain optimized reaction conditions: Temperature at 40°C, pH at 8.0, and agitation at 500 rpm with aeration.[8]
-
Take samples periodically to monitor the concentration of PPA and L-phenylalanine.
-
-
Sample Analysis:
-
Centrifuge the collected samples to pellet the cells.
-
Analyze the supernatant for PPA concentration using HPLC. A common method uses a C18 column with a gradient of phosphate buffer and acetonitrile as the mobile phase, with detection at 210 nm.[1]
-
Visualizations: Pathways and Workflows
Caption: Key metabolic pathways involving phenylpyruvate in microorganisms.
Caption: Experimental workflow for the Phenylalanine Deaminase test.
Caption: Role of microbial phenylpyruvate metabolism in cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylpyruvate Contributes to the Synthesis of Fragrant Benzenoid–Phenylpropanoids in Petunia × hybrida Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial phenylalanine and phenylacetate catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic engineering of microorganisms for production of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two distinct gut microbial pathways contribute to meta-organismal production of phenylacetylglutamine with links to cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovered.ed.ac.uk [discovered.ed.ac.uk]
- 11. Phenylalanine Deaminase Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. microbenotes.com [microbenotes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Calcium 2-oxo-3-phenylpropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Calcium 2-oxo-3-phenylpropanoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize synthesis yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its precursor, phenylpyruvic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Phenylpyruvic Acid | Incomplete hydrolysis of the starting material (e.g., α-acetaminocinnamic acid). | - Ensure complete dissolution of the starting material in the reaction solvent. - Extend the reaction time or increase the reaction temperature as per the protocol. - Use a higher concentration of the acid or base catalyst, monitoring for potential side reactions. |
| Decomposition of phenylpyruvic acid during workup.[1] | - Phenylpyruvic acid is unstable and can decompose, especially when heated.[1] Evaporate solvents at room temperature under a stream of inert gas or in a vacuum desiccator.[1] - Store the product in a cold, dilute acid solution if it cannot be used immediately.[1] | |
| Inefficient extraction of the product. | - Use multiple extractions with a suitable solvent (e.g., ether) to ensure complete recovery from the aqueous filtrate.[2] | |
| Low Yield of this compound | Incomplete reaction between phenylpyruvic acid and the calcium source. | - Ensure the stoichiometric ratio of reactants is correct. - Increase the reaction temperature or extend the reaction time. - Use a solvent that facilitates the reaction, such as ethanol or methanol, to enhance solubility and reaction kinetics. |
| Suboptimal pH of the reaction mixture. | - Monitor and maintain the pH of the reaction mixture within the optimal range (typically neutral to slightly alkaline) to favor the salt formation. | |
| Precipitation of impurities along with the product. | - Control the reaction temperature and the rate of addition of reactants to minimize the formation of byproducts. - Purify the crude product by recrystallization from a suitable solvent. | |
| Product Contamination/Impurities | Presence of unreacted starting materials. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion of starting materials. - Purify the final product through recrystallization. |
| Formation of byproducts during the synthesis of phenylpyruvic acid. | - Follow the recommended reaction conditions (temperature, time, catalyst concentration) to minimize side reactions. - Purify the intermediate phenylpyruvic acid before proceeding to the next step. | |
| Formation of byproducts during the final salt formation. | - Control the pH and temperature of the reaction to prevent side reactions like decarboxylation of the keto acid.[3] | |
| Difficulty in Product Isolation | Product is too soluble in the reaction solvent. | - If the product is an oil or does not precipitate, try adding a co-solvent in which the product is less soluble to induce precipitation. - Concentrate the solution by removing the solvent under reduced pressure. |
| Formation of a fine precipitate that is difficult to filter. | - Allow the precipitate to settle and digest at a controlled temperature to increase crystal size. - Use a finer filter paper or a centrifuge for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of phenylpyruvic acid?
A1: Phenylpyruvic acid can be synthesized from several precursors, including the hydrolysis of α-acetaminocinnamic acid, the condensation of benzaldehyde and glycine derivatives to form a phenylazlactone intermediate followed by hydrolysis, and the double carbonylation of benzyl chloride.[4][5]
Q2: What is the most direct method for synthesizing this compound?
A2: The most straightforward method is the direct neutralization of phenylpyruvic acid with a calcium source, such as calcium hydroxide or calcium carbonate, in a suitable solvent like water or ethanol.[2]
Q3: How does the choice of solvent impact the synthesis of this compound?
A3: The solvent plays a crucial role in the reaction. Using a polar solvent like ethanol or methanol can enhance the solubility of the reactants, leading to a more homogeneous reaction environment, which can improve the reaction rate and the purity of the final product.
Q4: What are the critical parameters to control during the synthesis to maximize yield and purity?
A4: The critical parameters to control are:
-
pH: Maintaining a neutral to slightly alkaline pH is crucial for the efficient formation of the calcium salt.
-
Temperature: Controlling the temperature helps to prevent the degradation of phenylpyruvic acid and minimizes the formation of byproducts.
-
Reaction Time: Ensuring a sufficient reaction time is necessary for the completion of the reaction.
-
Purity of Starting Materials: Using pure phenylpyruvic acid is essential for obtaining a high-purity final product.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be assessed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis.
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the two primary methods used for the synthesis of this compound.
| Parameter | Direct Neutralization | Solvent-Assisted Synthesis |
| Typical Yield | 85-90% | 93-97% |
| Purity | ~92% | ≥99% |
| Reaction Time | 4-6 hours | 2-3 hours |
| Key Advantages | Simpler procedure, high scalability. | Higher purity, shorter reaction time, lower byproduct formation. |
| Key Disadvantages | Lower purity due to potential byproduct formation under suboptimal pH control. | Higher operational cost due to solvent recovery. |
Experimental Protocols
Protocol 1: Synthesis of Phenylpyruvic Acid via Hydrolysis of α-Acetaminocinnamic Acid[2]
Materials:
-
α-Acetaminocinnamic acid
-
1 N Hydrochloric acid
-
Ether
-
Calcium chloride (for drying)
-
Potassium hydroxide (for drying)
Procedure:
-
In a 500-mL flask equipped with a reflux condenser, combine 10 g (0.05 mole) of α-acetaminocinnamic acid and 200 mL of 1 N hydrochloric acid.
-
Heat the mixture to boiling and reflux for 3 hours to complete the hydrolysis.
-
If any oily droplets form, filter the hot solution to remove them.
-
Allow the filtrate to cool, during which crystals of phenylpyruvic acid will precipitate.
-
Collect the crystals by filtration using a Büchner funnel and wash them with a small amount of ice-cold water.
-
Combine the filtrate and washings and extract four times with 50-mL portions of ether.
-
Remove the ether from the combined extracts by evaporation at room temperature, followed by drying in a vacuum desiccator over calcium chloride and potassium hydroxide.
-
Combine the residue from the ether extraction with the first crop of crystals and dry completely.
Protocol 2: Synthesis of this compound via Direct Neutralization
Materials:
-
Phenylpyruvic acid
-
Calcium hydroxide or Calcium carbonate
-
Deionized water
Procedure:
-
Dissolve a calculated amount of phenylpyruvic acid in deionized water in a reaction vessel.
-
Slowly add a stoichiometric amount of calcium hydroxide or calcium carbonate to the solution while stirring continuously.
-
Monitor the pH of the mixture and maintain it in the range of 6.5-7.5.
-
Heat the mixture gently to facilitate the reaction, typically between 40-60°C, for 4-6 hours.
-
Once the reaction is complete, cool the mixture to allow the this compound to precipitate.
-
Collect the precipitate by filtration and wash with cold deionized water.
-
Dry the product under vacuum at a temperature not exceeding 50°C.
Protocol 3: Synthesis of this compound via Solvent-Assisted Synthesis
Materials:
-
Phenylpyruvic acid
-
Calcium hydroxide or Calcium carbonate
-
Ethanol (or Methanol)
Procedure:
-
Suspend phenylpyruvic acid in ethanol in a reaction vessel.
-
Slowly add a stoichiometric amount of calcium hydroxide or calcium carbonate to the suspension with vigorous stirring.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction completion by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
-
Collect the precipitated this compound by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product.
References
"Calcium 2-oxo-3-phenylpropanoate" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Calcium 2-oxo-3-phenylpropanoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.
Troubleshooting Guide
Encountering issues with this compound during your experiments? This guide will help you troubleshoot common problems related to its stability and handling.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Verify that the compound was handled under a dry, inert atmosphere, especially if it is hygroscopic. 3. Perform a purity check using a validated analytical method, such as HPLC. |
| Physical changes in the powder (e.g., clumping, discoloration) | Absorption of moisture due to its hygroscopic nature, or exposure to light. | 1. Discard the affected batch as its purity is compromised. 2. For future use, store the compound in a desiccator with a suitable desiccant. 3. Handle the compound in a glove box or under a stream of dry nitrogen. |
| Poor solubility in aqueous solutions | The compound may have degraded into less soluble byproducts. | 1. Confirm the purity of the compound. 2. Prepare solutions fresh before each experiment. 3. If solubility issues persist with a confirmed pure sample, consider alternative solvents or adjusting the pH of the solution. |
| Unexpected peaks in analytical chromatograms | Presence of degradation products. | 1. Identify the degradation products if possible using techniques like LC-MS. 2. Review the entire experimental workflow to identify potential sources of degradation (e.g., high temperature, incompatible solvents). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound is a stable compound but can be sensitive to moisture and high temperatures.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C.[2][3] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is also advised to prevent moisture absorption.[2]
Q2: How does humidity affect the stability of this compound?
A2: As a hygroscopic substance, this compound can absorb moisture from the air, which may lead to physical changes like clumping and can potentially initiate chemical degradation pathways such as hydrolysis.[4] It is crucial to handle the compound in a low-humidity environment.[4][5]
Q3: What are the known degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, alpha-keto acids, in general, can undergo decarboxylation upon heating.[3] Exposure to certain conditions could potentially lead to the formation of byproducts. Stability-indicating analytical methods should be used to monitor for any degradation.
Q4: Can I store solutions of this compound?
A4: It is highly recommended to prepare solutions of this compound fresh for each experiment. The stability of the compound in various solvents over time has not been widely reported, and storage in solution could accelerate degradation.
Q5: Is this compound sensitive to light?
A5: While not explicitly stated in all sources, it is a general best practice for all chemicals, especially complex organic molecules, to be protected from light to prevent potential photodegradation.[6] Therefore, storing the compound in an amber vial or in a dark place is recommended.
Quantitative Stability Data
The following table summarizes the recommended storage conditions and potential stability concerns for this compound based on available data and general chemical principles.
| Parameter | Condition | Observation/Recommendation | Reference |
| Temperature | 2-8°C | Recommended for long-term storage to maintain stability. | [2][3] |
| Room Temperature | Acceptable for short-term storage if sealed and dry. | ||
| >40°C | Avoid, as high temperatures can accelerate degradation. | [1] | |
| Humidity | High | Hygroscopic; will absorb moisture leading to clumping and potential degradation. | [2][4] |
| Low (in desiccator) | Ideal for maintaining the integrity of the compound. | ||
| Light | Exposed | Potential for photodegradation. Store in the dark. | [6] |
| Atmosphere | Air | Risk of moisture absorption and oxidation. | |
| Inert (N₂, Ar) | Recommended to prevent moisture and oxidative degradation. | [2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment
This protocol outlines a general HPLC method that can be adapted to assess the purity and monitor the stability of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound reference standard
-
Sample for analysis
-
HPLC grade solvents
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B (equilibration)
-
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area of the main compound.
-
Inject the sample solution and compare the chromatogram to the standard.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.
-
For stability studies, analyze samples stored under different conditions at various time points and monitor for the appearance of new peaks (degradation products) and a decrease in the main peak area.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Reactome | Phenylalanine metabolism [reactome.org]
- 3. Buy this compound (EVT-336063) | 51828-93-4 [evitachem.com]
- 4. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 5. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Calcium 2-oxo-3-phenylpropanoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium 2-oxo-3-phenylpropanoate. The following information is designed to address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying crude this compound is recrystallization.[1][2] This technique is suitable for removing impurities that are soluble in the recrystallization solvent at high temperatures but less soluble at lower temperatures.
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: this compound is soluble in water and ethanol, making them suitable solvents for recrystallization.[2] The choice between a single-solvent or a two-solvent system will depend on the impurity profile of the crude material.
Q3: What are the potential impurities in synthesized this compound?
A3: Potential impurities can include unreacted starting materials such as phenylpyruvic acid and the calcium source (e.g., calcium hydroxide).[1] Additionally, byproducts can form if the pH is not carefully controlled during the synthesis reaction.[3]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A purity of greater than 99% is often required for pharmaceutical applications.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated (too much solvent was used). | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| The presence of significant impurities inhibiting crystallization. | Try adding a seed crystal of pure this compound to induce crystallization. Gently scratching the inside of the flask with a glass rod can also create nucleation sites. | |
| Formation of an Oil Instead of Crystals | The compound is "oiling out," which can happen if the melting point of the solid is lower than the boiling point of the solvent, or if there are substantial impurities. | Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power and promote crystallization. |
| Colored Crystals | Presence of colored impurities. | Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
| Low Recovery of Purified Product | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | Minimize the amount of hot solvent used to dissolve the crude product. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel and filter paper) is pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel. The excess solvent can be evaporated after filtration. |
Quantitative Data Summary
| Purification Method | Solvent System | Achievable Purity | Reference |
| Recrystallization | Water or Ethanol | > 99% | [1][2] |
| Recrystallization | Not specified | > 95% (by HPLC) |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound using a single solvent (e.g., water or ethanol).
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., deionized water or ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., water or ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column
Mobile Phase (Example):
-
A gradient mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The exact composition and gradient program should be optimized for the specific column and instrument.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.
-
Sample Preparation: Prepare a solution of the purified this compound sample of a similar concentration to the standard.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Analysis: Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Overcoming solubility issues with "Calcium 2-oxo-3-phenylpropanoate" in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Calcium 2-oxo-3-phenylpropanoate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common aliases?
A1: this compound is a calcium salt of phenylpyruvic acid.[1][2] It is also commonly known by several aliases, including Calcium phenylpyruvate, α-Ketophenylalanine calcium salt, and Calcium α-keto-β-phenylpropionate.[3]
Q2: What are the main applications of this compound in research?
A2: This compound is primarily used in the pharmaceutical industry as an intermediate in drug synthesis and is studied for its potential therapeutic effects in metabolic disorders like phenylketonuria (PKU) and chronic renal failure.[1][3][4] In research, it serves as a precursor to the amino acid phenylalanine and is utilized in studies related to amino acid metabolism and calcium signaling pathways.[2]
Q3: What are the general solubility characteristics of this compound?
A3: this compound is a white crystalline powder that is described as being soluble in water and ethanol, and slightly soluble in Dimethyl Sulfoxide (DMSO).[1][3] It is also noted to be hygroscopic, meaning it can absorb moisture from the air.[1]
Q4: What is the stability of this compound in solution?
A4: The compound is generally stable, but as a calcium salt, it can be prone to precipitation in certain conditions, especially in phosphate-buffered saline (PBS) or cell culture media containing high concentrations of phosphate, as this can lead to the formation of insoluble calcium phosphate. The parent compound, phenylpyruvic acid, is noted to be less stable, with decomposition occurring after standing for a few days.[5] Therefore, it is recommended to prepare fresh solutions for experiments.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems encountered when dissolving and using this compound in in vitro settings.
Problem 1: The compound is not dissolving in my chosen solvent.
-
Question: I am trying to dissolve this compound directly in water or cell culture medium, but it's not fully dissolving or is forming a precipitate. What should I do?
-
Answer:
-
Increase Sonication/Vortexing: Gentle heating (to around 37°C) combined with vortexing or sonication can aid dissolution.
-
Prepare a Concentrated Stock in an Appropriate Solvent: Instead of dissolving directly in your final aqueous buffer, first prepare a concentrated stock solution in a suitable solvent. Based on available data, water or ethanol are the primary choices.[3] For compounds with challenging solubility, a stock solution in DMSO is a common alternative, although this compound is only slightly soluble in DMSO.[1]
-
pH Adjustment: The pH of the solution can influence the solubility of organic salts. For acidic compounds, increasing the pH slightly can enhance solubility. However, be cautious as significant changes in pH can affect your experimental system.
-
Problem 2: A precipitate forms when I add my stock solution to the cell culture medium.
-
Question: I prepared a stock solution of this compound, but when I add it to my phosphate-containing cell culture medium or PBS, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer:
-
Reason: The precipitate is likely insoluble calcium phosphate, which forms when calcium ions from your compound react with phosphate ions in the buffer.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: Using a more dilute stock solution can help prevent the concentration of calcium and phosphate from reaching a level that causes precipitation upon mixing.
-
Use a Phosphate-Free Buffer for Dilution: If possible, perform the initial dilution of your stock solution in a phosphate-free buffer (e.g., HEPES-buffered saline) before adding it to your final culture medium.
-
Add the Stock Solution Slowly: Add the stock solution dropwise to your culture medium while gently swirling. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Prepare Calcium-Free Medium: For certain experiments, it may be possible to prepare a custom cell culture medium that is initially free of calcium and phosphate. You can then add your compound and subsequently supplement with the required ions to the desired final concentration, adding the phosphate source last and slowly.
-
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
Note: Quantitative solubility data (e.g., in mg/mL or M) is not consistently available in the reviewed literature. The provided information is based on qualitative descriptions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solution for Cell Culture
This protocol provides a general guideline. Researchers should optimize concentrations based on their specific cell type and experimental design.
-
Materials:
-
This compound powder
-
Sterile, deionized water or absolute ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sterile syringe filters (0.22 µm)
-
Phosphate-free buffer (e.g., HEPES-buffered saline), optional
-
Cell culture medium
-
-
Procedure for Preparing a Stock Solution (e.g., 100 mM in Water):
-
Weigh out the required amount of this compound (Molecular Weight: 366.38 g/mol ) in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, deionized water to achieve the desired concentration.
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 15-30 minutes, with intermittent vortexing.
-
Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C for short-term storage. For longer-term storage, consult the manufacturer's recommendations. It is advisable to prepare fresh stock solutions regularly.
-
-
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thaw the stock solution at room temperature or in a 37°C water bath.
-
Pre-warm your cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, first, dilute the concentrated stock solution in a small volume of pre-warmed, phosphate-free buffer or directly into a portion of the cell culture medium.
-
Add the diluted stock solution dropwise to the final volume of pre-warmed cell culture medium while gently swirling the flask or plate.
-
The final concentration of any organic solvent (like ethanol or DMSO) in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified metabolic pathway of Phenylalanine, showing the role of Phenylpyruvate.
References
- 1. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Culture Academy [procellsystem.com]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Calcium 2-oxo-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Calcium 2-oxo-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods include:
-
Direct Neutralization: This involves reacting 2-oxo-3-phenylpropanoic acid (phenylpyruvic acid) with a calcium source, such as calcium hydroxide or calcium carbonate, in an aqueous medium.[1]
-
Solvent-Assisted Synthesis: This method utilizes a solvent like ethanol or methanol to facilitate the reaction between the calcium salt and 2-oxo-3-phenylpropanoic acid, which can improve yield and purity.[1][2]
-
Solid-State Reaction: This approach involves the reaction of solid calcium compounds with powdered 2-oxo-3-phenylpropanoic acid under controlled temperature and pressure.[1]
Q2: What are the expected yield and purity for the direct neutralization method?
A2: The direct neutralization method typically yields approximately 85-90% of the product. However, the purity can be limited by the formation of byproducts, especially with suboptimal pH control.[1]
Q3: What are the critical parameters to control during the synthesis?
A3: Careful control of pH and temperature is crucial to optimize the yield and prevent the decomposition of the starting material and the final product.[1] For solid-state reactions, maintaining the temperature between 80-85°C is important to prevent decarboxylation, which can occur at temperatures above 90°C.[1]
Troubleshooting Guide
Issue 1: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants are used. A slight excess of 2-oxo-3-phenylpropanoic acid may be beneficial in solid-state reactions.[1]- For solvent-assisted synthesis, ensure adequate reaction time and proper mixing. |
| Decomposition of Starting Material | - 2-oxo-3-phenylpropanoic acid is unstable and should be used shortly after preparation.- Avoid high temperatures during the reaction and workup. |
| Product Loss During Workup | - Optimize the crystallization and filtration steps to minimize loss in the mother liquor. |
Issue 2: Low Purity/Presence of Impurities
The primary source of impurities in the synthesis of this compound often stems from the degradation of the starting material, 2-oxo-3-phenylpropanoic acid.
Common Byproducts and Their Origin:
| Byproduct | Chemical Formula | Potential Origin |
| Benzaldehyde | C₇H₆O | Degradation of 2-oxo-3-phenylpropanoic acid, especially in the presence of metal ions (e.g., Cu²⁺) and at alkaline pH.[3][4] |
| Phenylacetic acid | C₈H₈O₂ | Degradation of 2-oxo-3-phenylpropanoic acid.[3][4] |
| Mandelic acid | C₈H₈O₃ | Degradation of 2-oxo-3-phenylpropanoic acid.[3][4] |
| Phenylglyoxylic acid | C₈H₆O₃ | Degradation of 2-oxo-3-phenylpropanoic acid.[3][4] |
| Phenylacetaldehyde | C₈H₈O | Decarboxylation of 2-oxo-3-phenylpropanoic acid. |
| Unreacted 2-oxo-3-phenylpropanoic acid | C₉H₈O₃ | Incomplete reaction. |
| Calcium Carbonate/Hydroxide | CaCO₃ / Ca(OH)₂ | Excess starting material from the neutralization step. |
Troubleshooting Steps for Impurities:
| Observation | Potential Cause | Recommended Action |
| Yellowish tint to the product | Presence of degradation byproducts. | - Ensure the 2-oxo-3-phenylpropanoic acid starting material is fresh and pure.- Maintain strict pH control during neutralization; avoid strongly alkaline conditions.- Keep reaction temperatures as low as feasible.- Recrystallize the final product from a suitable solvent. |
| Broad melting point range | Presence of multiple impurities. | - Purify the product through recrystallization.- Analyze the product using HPLC or LC-MS to identify the impurities and trace their source. |
| Presence of benzaldehyde odor | Degradation of 2-oxo-3-phenylpropanoic acid. | - Minimize the reaction time and exposure to air (oxygen).- Avoid the presence of catalytic metal ions. |
| Effervescence upon acidification of the final product | Residual calcium carbonate. | - Use a slight excess of 2-oxo-3-phenylpropanoic acid during neutralization or wash the product thoroughly. |
Experimental Protocols
Synthesis of 2-oxo-3-phenylpropanoic acid (Precursor)
A common laboratory-scale synthesis involves the hydrolysis of α-acetaminocinnamic acid.
-
Reaction: α-acetaminocinnamic acid is hydrolyzed by boiling in 1 N hydrochloric acid for approximately three hours.
-
Workup: The resulting phenylpyruvic acid crystallizes upon cooling. The crystals are collected by filtration and washed with cold water. The filtrate can be extracted with ether to recover more product.
-
Purification: Recrystallization can be performed from solvents like ethylene chloride, benzene, or chloroform, though losses can occur due to the compound's instability.
Synthesis of this compound (Direct Neutralization)
-
Reaction: 2-oxo-3-phenylpropanoic acid is dissolved in a suitable solvent (e.g., water or ethanol). A stoichiometric amount of calcium hydroxide or calcium carbonate is slowly added with stirring.
-
Monitoring: The pH of the reaction mixture should be monitored and maintained close to neutral.
-
Isolation: The this compound precipitates from the solution. The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Common degradation pathways of 2-oxo-3-phenylpropanoic acid.
References
Optimizing reaction conditions for "Calcium 2-oxo-3-phenylpropanoate"
Welcome to the technical support center for the synthesis of Calcium 2-oxo-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Precipitate | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or improper stoichiometry. | - Ensure the reaction is stirred for the recommended duration. - Verify the accuracy of reactant measurements. - Gently heat the reaction mixture as specified in the protocol to ensure the dissolution of reactants and facilitate the reaction. |
| pH is not optimal for precipitation: The solubility of this compound is pH-dependent. If the pH is too low, the carboxylic acid will be protonated and more soluble. | - Carefully monitor and adjust the pH of the reaction mixture to a neutral or slightly basic range (pH 7.0-7.5) to promote precipitation. Use a calibrated pH meter for accurate measurements. | |
| Starting material (Phenylpyruvic acid) has decomposed: Phenylpyruvic acid is known to be unstable and can decompose over time, especially when exposed to air and light.[1] | - Use fresh, high-purity phenylpyruvic acid for the synthesis. - Store phenylpyruvic acid in a cool, dark, and dry place. - Consider analyzing the purity of the phenylpyruvic acid before use if it has been stored for an extended period. | |
| Product is off-white or yellow | Presence of impurities from starting materials: The phenylpyruvic acid used may contain colored impurities. | - Use highly purified phenylpyruvic acid. - If the starting material is suspect, consider purifying it by recrystallization before use.[1] |
| Formation of byproducts: Side reactions, such as the oxidation of phenylpyruvic acid, can lead to colored byproducts. Aerobic oxidation can produce benzaldehyde and oxalate. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Purify the final product by recrystallization. | |
| Low Purity of the Final Product | Incomplete removal of unreacted starting materials: Excess phenylpyruvic acid or calcium salt may be present in the final product. | - Ensure the stoichiometry of the reactants is accurate to minimize excess starting materials. - Wash the precipitate thoroughly with the appropriate solvent (e.g., water, ethanol) to remove unreacted starting materials. |
| Co-precipitation of byproducts: Byproducts formed during the reaction may precipitate along with the desired product. | - Optimize reaction conditions (e.g., pH, temperature, reaction time) to minimize byproduct formation. - Purify the product by recrystallization. A suitable solvent system may need to be determined empirically. | |
| Inadequate washing of the precipitate: Insufficient washing may leave behind soluble impurities. | - Wash the filtered precipitate with an adequate volume of cold solvent as specified in the protocol. Repeat the washing step if necessary. | |
| Difficulty in Filtering the Precipitate | Very fine particle size of the precipitate: Rapid precipitation can lead to the formation of very fine particles that are difficult to filter. | - Allow the precipitate to form slowly by gradual cooling or slow addition of the precipitating agent. - Consider using a finer porosity filter paper or a different filtration technique (e.g., centrifugation). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods are Direct Neutralization and Solvent-Assisted Synthesis.[2] Direct neutralization involves reacting phenylpyruvic acid with a calcium source like calcium hydroxide or calcium carbonate in an aqueous solution.[2] Solvent-assisted synthesis is carried out in an organic solvent, such as ethanol or methanol, which can improve purity and yield.[2]
Q2: What is the optimal pH for the precipitation of this compound in the direct neutralization method?
A2: The optimal pH for precipitation is in the neutral to slightly basic range, typically between 7.0 and 7.5.[2] Maintaining the pH in this range is crucial to minimize the formation of byproducts and maximize the yield of the desired calcium salt.[2]
Q3: My starting phenylpyruvic acid is slightly yellow. Can I still use it?
A3: A slight yellow color may indicate some level of degradation. While it might still be usable, it is likely to result in a lower yield and a less pure final product. For best results, it is recommended to use fresh, white crystalline phenylpyruvic acid. If you must use the slightly yellowed starting material, be prepared for a more rigorous purification of the final product.
Q4: What are the potential byproducts in this synthesis?
A4: Potential byproducts can arise from the decomposition of the starting material, phenylpyruvic acid. Under aerobic conditions, phenylpyruvic acid can oxidize to form benzaldehyde and oxalate. Other impurities may arise from side reactions if the reaction conditions are not carefully controlled.
Q5: How can I purify the final product?
A5: The most common method for purifying this compound is recrystallization.[3] The choice of solvent is critical and may require some experimentation. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Washing the filtered precipitate with a suitable cold solvent is also a key purification step.
Q6: How should I store the final product?
A6: this compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Direct Neutralization[2] | Solvent-Assisted Synthesis[2] |
| Typical Yield | 85-90% | >95% |
| Purity | ~92% (with pH control) | ≥99% |
| Reaction Time | 4-6 hours | 2-3 hours |
| Primary Solvent | Water | Ethanol or Methanol |
| Key Advantage | Simpler procedure | Higher purity and yield |
| Key Disadvantage | Purity limitations due to byproduct formation | Requires use of organic solvents |
Experimental Protocols
Method 1: Solvent-Assisted Synthesis (Adapted from a general procedure for α-keto acid calcium salts)
This protocol is adapted from a general method for the preparation of calcium salts of α-ketocarboxylic acids and should be optimized for the specific synthesis of this compound.
Materials:
-
Phenylpyruvic acid
-
Triethylamine
-
Calcium chloride
-
Methanol (anhydrous)
Procedure:
-
In a clean, dry flask, dissolve 1 equivalent of phenylpyruvic acid in anhydrous methanol.
-
Slowly add a solution of 1.1 equivalents of triethylamine in methanol to the phenylpyruvic acid solution while maintaining the temperature at or below 25°C with stirring.
-
In a separate flask, prepare a solution of 0.5 equivalents of calcium chloride in methanol.
-
Slowly add the phenylpyruvic acid-triethylamine salt solution to the calcium chloride solution over a period of 30 minutes, maintaining the reaction temperature at 25°C.
-
After the addition is complete, continue stirring the resulting slurry for an additional 30 minutes.
-
Isolate the precipitated this compound by filtration.
-
Wash the precipitate with a small amount of cold methanol.
-
Dry the product under vacuum at 40°C for 24 hours.
Method 2: Synthesis from Glycine and Benzaldehyde (Adapted from Patent CN102050725A)
This method involves the synthesis of an intermediate, 4-benzal-2-methyl dihydride oxazolone, followed by hydrolysis to the final product.
Step 1: Synthesis of 4-benzal-2-methyl dihydride oxazolone
-
Combine glycine, benzaldehyde, acetic anhydride, and an organic base catalyst (e.g., triethylamine) in a reaction vessel. The molar ratios should be optimized, but a starting point could be 1:1.05:2.2:0.8 (glycine:benzaldehyde:acetic anhydride:catalyst).
-
Heat the mixture to facilitate the cyclization reaction. The optimal temperature and reaction time should be determined experimentally.
Step 2: Hydrolysis to this compound
-
In a pressure-rated reaction vessel, combine the 4-benzal-2-methyl dihydride oxazolone intermediate with calcium hydroxide in water. A molar ratio of approximately 1:1 (intermediate:calcium hydroxide) can be used as a starting point.
-
Heat the mixture under pressure. The patent suggests a temperature of 120-130°C and a gauge pressure of 0.2-0.3 MPa.
-
After the reaction is complete, cool the mixture and isolate the precipitated this compound by filtration.
-
Wash the product with water and dry appropriately.
Visualizations
References
- 1. WO2020068705A1 - Process of making calcium alpha-ketoglutarate - Google Patents [patents.google.com]
- 2. US5846500A - Process for purifying highly impure calcium hydroxide and for producing high-value precipitated calcium carbonate and other calcium products - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Calcium 2-oxo-3-phenylpropanoate Quantification Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium 2-oxo-3-phenylpropanoate quantification assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to quantify?
A1: this compound, also known as calcium phenylpyruvate, is the calcium salt of phenylpyruvic acid.[1] Phenylpyruvic acid is a key metabolite in the phenylalanine metabolic pathway.[1][2][3] Its quantification is crucial for the diagnosis and monitoring of the genetic disorder Phenylketonuria (PKU), where a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine and its conversion to phenylpyruvic acid.[2][4] Elevated levels of phenylpyruvic acid can be neurotoxic.[2][5] Recent research also suggests its involvement in inflammatory pathways, such as the activation of the NLRP3 inflammasome in diabetic wound healing.[6][7]
Q2: What are the common methods for quantifying this compound?
A2: Since this compound is a salt, assays typically quantify its acidic component, phenylpyruvic acid, in biological matrices like urine, plasma, and serum. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or fluorescence detection.[8][9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method.[11][12]
-
Enzymatic Assays: Utilizing enzymes like L-phenylalanine dehydrogenase for spectrophotometric determination.[13][14]
Q3: How should I store and handle my this compound standard?
A3: this compound is a stable, white crystalline powder that is soluble in water.[1] For long-term storage, it is recommended to keep it in a refrigerator at 2-8°C. Phenylpyruvic acid, the analyte being measured, can be less stable, especially in solution. It is advisable to prepare fresh standards for each assay run and protect them from light.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of phenylpyruvic acid using various analytical techniques.
HPLC and LC-MS/MS Assays
| Problem | Potential Cause | Recommended Solution |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure mobile phase components are thoroughly mixed and degassed. Prepare fresh mobile phase daily.[15][16] |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[15][16] | |
| Column contamination. | Implement a column washing step between injections or use a guard column.[15] | |
| Changes in mobile phase pH. | Accurately prepare and buffer the mobile phase, as small pH changes can significantly affect the retention of ionizable analytes.[17] | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched pH between sample and mobile phase. | Adjust the pH of the sample to be compatible with the mobile phase.[16] |
| Column overload. | Dilute the sample or reduce the injection volume.[16] | |
| Presence of active sites on the column. | Use a column with end-capping or add a competing base like triethylamine (TEA) to the mobile phase.[18] | |
| Low Sensitivity / Poor Signal | Suboptimal detector wavelength (HPLC-UV). | Determine the optimal wavelength for phenylpyruvic acid detection, or consider a more sensitive detection method like fluorescence or MS. |
| Inefficient ionization (LC-MS/MS). | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase pH promotes analyte ionization.[19] | |
| Sample degradation. | Prepare samples fresh and keep them cool. Consider adding a stabilizing agent if degradation is suspected.[19] | |
| High Baseline Noise | Contaminated mobile phase or system. | Use HPLC-grade solvents and flush the system thoroughly.[15][16] |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[15][16] | |
| Detector lamp nearing the end of its life (HPLC-UV). | Replace the detector lamp.[16] | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-eluting endogenous compounds from the sample matrix. | Improve sample preparation to remove interfering substances (e.g., use a more selective extraction method).[19] |
| Modify the chromatographic method to separate the analyte from interfering compounds. | ||
| Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Enzymatic Assays
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | Incorrect assay buffer pH or temperature. | Ensure the assay buffer is at the optimal pH and temperature for the enzyme as specified in the protocol.[20] |
| Degraded enzyme or cofactors. | Store enzymes and cofactors at the recommended temperatures and avoid repeated freeze-thaw cycles. Prepare fresh reagents.[21] | |
| Presence of inhibitors in the sample. | Perform a spike and recovery experiment to check for inhibition. If present, consider further sample purification.[21] | |
| High Background Signal | Contaminated reagents. | Use fresh, high-purity reagents. |
| Non-specific reactions. | Run a blank reaction without the enzyme or substrate to determine the level of background signal. | |
| Inconsistent Readings | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents.[21] |
| Improperly thawed components. | Thaw all reagents completely and mix gently before use.[21] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction for Urine Samples
This protocol is adapted from a method for determining 3-phenylpyruvic acid in urine.[11][12]
-
Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.
-
Acidification: Thaw the urine sample and acidify to a pH of approximately 1-2 with hydrochloric acid (HCl).
-
Internal Standard: Add an appropriate internal standard (e.g., trans-cinnamic acid) to the sample.[11]
-
Extraction:
-
Drying: Carefully transfer the organic (lower) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.
Enzymatic Assay for Phenylpyruvate Quantification
This protocol is based on the use of L-phenylalanine dehydrogenase.[14]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl or potassium phosphate) at the optimal pH for the enzyme.
-
NADH Solution: Prepare a fresh solution of NADH in the assay buffer.
-
Enzyme Solution: Prepare a solution of L-phenylalanine dehydrogenase in the assay buffer.
-
Ammonium Chloride Solution: Prepare a solution of NH4Cl in the assay buffer.
-
-
Assay Procedure:
-
In a microplate well or cuvette, add the assay buffer, NADH solution, and ammonium chloride solution.
-
Add the sample containing phenylpyruvate.
-
Initiate the reaction by adding the L-phenylalanine dehydrogenase solution.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the concentration of phenylpyruvate in the sample.
-
-
Standard Curve: Prepare a standard curve using known concentrations of phenylpyruvic acid to quantify the amount in the samples.
Visualizations
Phenylalanine Metabolism Pathway
Caption: Metabolic fate of Phenylalanine and the impact of PKU.
Experimental Workflow for LC-MS/MS Quantification
References
- 1. PathWhiz [pathbank.org]
- 2. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Phenylpyruvic acid decreases glucose-6-phosphate dehydrogenase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting phenylpyruvate restrains excessive NLRP3 inflammasome activation and pathological inflammation in diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Phenylpyruvic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Determination of phenylpyruvic acid in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of alpha-keto acids including phenylpyruvic acid in human plasma by high-performance liquid chromatography with chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Enzymatic determination of L-phenylalanine and phenylpyruvate with L-phenylalanine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. obrnutafaza.hr [obrnutafaza.hr]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. Enzyme Activity Assays [sigmaaldrich.com]
- 21. docs.abcam.com [docs.abcam.com]
Preventing precipitation of "Calcium 2-oxo-3-phenylpropanoate" in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of Calcium 2-oxo-3-phenylpropanoate (also known as Calcium Phenylpyruvate) in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the calcium salt of phenylpyruvic acid.[1] It is a white or almost white crystalline powder used in various biochemical applications, including metabolic studies, particularly those related to the metabolic disorder phenylketonuria (PKU).[1][2][3] It also serves as an intermediate in the synthesis of bioactive molecules and as a calcium source.[1][2]
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound in complex aqueous solutions like cell culture media is often due to its interaction with other components. The primary factors include:
-
High pH: The solubility of many calcium salts is pH-dependent, and an increase in pH can lead to precipitation.[4][5]
-
Presence of Phosphates and Bicarbonates: Standard cell culture media are rich in phosphate and bicarbonate ions, which readily form insoluble precipitates with calcium ions (e.g., calcium phosphate).[5][6]
-
High Concentration: Exceeding the solubility limit of the compound in the specific medium at a given temperature and pH will cause it to precipitate.
-
Improper Mixing: Adding the calcium salt directly to a concentrated buffer or media can cause localized high concentrations, leading to immediate precipitation.
Q3: Can I autoclave media after adding this compound?
A3: While the compound itself is stable at high temperatures, autoclaving media containing both the calcium salt and phosphate/bicarbonate buffers is highly likely to induce precipitation.[2] It is strongly recommended to prepare a stock solution of this compound, filter-sterilize it, and add it aseptically to the previously autoclaved and cooled medium.
Q4: How should I prepare and store a stock solution?
A4: It is best to prepare a concentrated stock solution in high-purity water. The compound is soluble in water and ethanol.[2] For long-term storage, the solid powder should be stored at 0-8°C.[1] Stock solutions should be filter-sterilized and stored at 2-8°C for short-term use or frozen for long-term storage, though freeze-thaw cycles should be avoided.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₄CaO₆ | [1][2][7] |
| Molecular Weight | 366.38 g/mol | [1][2][7] |
| Appearance | White or almost white crystalline powder | [1][2] |
| Solubility | Soluble in water and ethanol; Slightly soluble in DMSO | [2][8] |
| Storage Temperature | 0-8°C (Solid) | [1] |
Troubleshooting Guide for Precipitation
Problem: A precipitate formed in my medium after adding this compound.
Use this guide to diagnose and resolve the issue.
Question 1: At what point did the precipitate appear?
-
A) Immediately upon adding the solid powder to the medium: This suggests a rapid reaction with components in the medium at a high local concentration. Go to Solution A.
-
B) Immediately upon adding a stock solution to the medium: This may be due to the stock solution being too concentrated or a reaction with media components. Go to Solution B.
-
C) After adjusting the pH of the final medium: This indicates that the pH has shifted into a range where the calcium salt or a complex thereof is no longer soluble. Go to Solution C.
-
D) After incubation (e.g., at 37°C in a CO₂ incubator): The combination of physiological temperature and CO₂ (which affects pH via bicarbonate buffering) is likely causing precipitation. Go to Solution D.
Solution A: Direct Addition of Solid
Directly adding the solid powder is not recommended. The slow dissolution can create pockets of supersaturation that trigger precipitation with phosphates and other ions.
-
Action: Prepare a separate, sterile stock solution and add it to the medium as the final component, with gentle mixing. See the Experimental Protocols section below.
Solution B: Addition of Stock Solution
-
Check Stock Concentration: If your stock solution is highly concentrated, the small volume added may not disperse quickly enough. Try preparing a more dilute stock solution.
-
Order of Addition: Always add the calcium-containing stock solution last, or at least after highly concentrated components like phosphate buffers have been diluted.
-
Method of Addition: Add the stock solution dropwise while gently stirring or swirling the medium. Avoid adding it to concentrated buffers.
Solution C: pH Adjustment
The solubility of calcium salts is often lower at neutral to alkaline pH.[5]
-
Action 1: Monitor the pH of your medium before and after adding the calcium salt.
-
Action 2: If pH adjustment is necessary, do it slowly with dilute acid/base. It may be beneficial to add the calcium salt after final pH adjustment if the final pH is acidic, or just before if the final pH is basic, allowing minimal time for precipitation to occur before use.
Solution D: Incubation
Incubator conditions (37°C, CO₂) are designed to maintain a stable physiological pH, typically around 7.2-7.4. This is also a prime condition for calcium phosphate precipitation.[6][9]
-
Action 1: Lower the final concentration of this compound if experimentally feasible.
-
Action 2: Consider using a medium with a lower concentration of phosphate. Some media formulations, like certain DMEM/F-12 variants, have different phosphate levels.[6]
-
Action 3: Ensure your medium is properly buffered. The presence of amino acids can have a buffering effect and help keep calcium in solution.[5]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Sterile Stock Solution
-
Weigh out 3.66 g of this compound (MW: 366.38 g/mol ).
-
Add the powder to approximately 80 mL of high-purity, cell-culture grade water in a sterile container.
-
Gently warm the solution (to no more than 37°C) and stir until the powder is completely dissolved.
-
Bring the final volume to 100 mL with water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Store at 2-8°C.
Protocol 2: Recommended Method for Supplementing Media
-
Prepare the basal medium by dissolving all powdered components or mixing liquid concentrates, excluding any phosphate buffer concentrates if added separately.
-
Add other supplements (e.g., amino acids, vitamins).
-
If using a phosphate buffer concentrate, add it now and ensure it is fully mixed.
-
Adjust the pH of the medium to its final target value.
-
Aseptically add the required volume of the sterile this compound stock solution. Add it slowly and dropwise while gently swirling the medium.
-
The final supplemented medium is now ready for use.
Visual Guides
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 51828-93-4 | Benchchem [benchchem.com]
- 4. Buy this compound (EVT-336063) | 51828-93-4 [evitachem.com]
- 5. Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium in Cell Culture [sigmaaldrich.com]
- 7. Calcium 2-oxo-3-phenylpropionate | C18H14CaO6 | CID 6099006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
"Calcium 2-oxo-3-phenylpropanoate" quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of Calcium 2-oxo-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as calcium phenylpyruvate, is the calcium salt of phenylpyruvic acid.[1] Its chemical formula is C18H14CaO6 with a molecular weight of approximately 366.38 g/mol .[2] It typically appears as a white or almost white crystalline powder.[1] This compound is primarily used in the pharmaceutical industry as an intermediate in the synthesis of various drugs, particularly for metabolic disorders like phenylketonuria (PKU).[1][2] It is also utilized in biochemical research to study enzyme kinetics and metabolic pathways.[1][3]
Q2: What are the typical purity specifications for research-grade this compound?
A2: The purity of research-grade this compound can vary between suppliers. It is crucial to refer to the supplier's certificate of analysis for specific lot information. However, typical purity specifications are generally high, often exceeding 98%. Some suppliers may offer grades with purity greater than 99%.[2]
Q3: How should I properly store this compound?
A3: To ensure the stability and integrity of the compound, it is recommended to store this compound in a refrigerator at 2-8°C for long-term storage.[1][4] It should be kept in a tightly sealed container to protect it from moisture.
Q4: What are the key analytical techniques for assessing the quality and purity of this compound?
A4: The most common analytical techniques for quality control include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification of impurities.[3][4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the chemical structure and identity of the compound.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity Detected by HPLC | Incomplete reaction during synthesis. | Optimize synthesis parameters such as stoichiometry, temperature, and reaction time. Consider recrystallization or other purification steps.[2] |
| Presence of unreacted starting materials (e.g., phenylpyruvic acid). | Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC) to ensure complete conversion. | |
| Degradation of the compound. | Ensure proper storage conditions (2-8°C, protected from moisture).[1][4] Avoid exposure to high temperatures or extreme pH conditions during handling and analysis.[5] | |
| Inconsistent HPLC Results | Improper sample preparation. | Ensure the sample is fully dissolved in a suitable solvent before injection. Use a calibrated balance for accurate weighing. |
| HPLC system instability. | Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Check for leaks and ensure consistent pump performance. | |
| Inappropriate HPLC method parameters. | Optimize the mobile phase composition, flow rate, and column temperature. The alpha-keto acid functional group and the phenyl ring allow for direct UV detection.[3] | |
| Unexpected Peaks in NMR Spectrum | Presence of residual solvents from synthesis. | Review the synthesis protocol and identify potential residual solvents. Use appropriate deuterated solvents for NMR analysis. |
| Impurities from starting materials or byproducts. | Compare the spectrum with a reference standard if available. Utilize 2D NMR techniques for complex spectra. |
Quantitative Data Summary
The following table summarizes typical purity specifications for this compound from various suppliers. Note that these are general ranges and the exact purity should be confirmed with the certificate of analysis for a specific batch.
| Parameter | Specification Range | Analytical Method |
| Purity (Assay) | 95.30% - 102.0% | HPLC |
| Purity | >98% or >99% | Not specified |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the purity assessment of this compound. Method optimization may be required based on the specific HPLC system and column used.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound reference standard and sample.
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
The analysis can be performed using an isocratic or gradient elution. A typical starting point for isocratic elution is a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v).
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask. Dilute to volume.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of 0.1% phosphoric acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (The phenyl ring and alpha-keto acid group allow for UV detection).[3]
5. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Calcium 2-oxo-3-phenylpropanoate and Sodium Phenylpyruvate: Efficacy and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phenylpyruvate and its Salts
Phenylpyruvic acid is a keto acid that plays a significant role in the metabolism of the amino acid phenylalanine.[1] In the metabolic disorder Phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine and its conversion to phenylpyruvate.[1][2][3] Both Calcium 2-oxo-3-phenylpropanoate and sodium phenylpyruvate serve as delivery forms of the biologically active phenylpyruvate anion.[2][4] The choice of the salt form can influence physicochemical properties such as solubility and stability, which may, in turn, affect bioavailability and therapeutic efficacy. This compound is notably used in formulations for managing chronic renal failure and as a calcium supplement.[5] Sodium phenylpyruvate has been investigated for its effects on amino acid metabolism, oxygen consumption, and its potential as an anti-cancer agent.[2][4][6][7]
Comparative Biological Activity and Efficacy
The biological effects of both this compound and sodium phenylpyruvate are primarily attributed to the actions of the phenylpyruvate anion. Phenylpyruvate is known to interfere with key metabolic enzymes. The following sections and data tables summarize the available quantitative data from studies on phenylpyruvate, largely utilizing the sodium salt for experimental purposes.
Enzyme Inhibition
Phenylpyruvate has been demonstrated to be an inhibitor of key enzymes in glucose metabolism, such as pyruvate kinase and hexokinase.[4][8] This inhibition is a critical aspect of its mechanism of action and is particularly relevant in the context of the pathophysiology of PKU, where elevated phenylpyruvate levels may contribute to neurological damage by disrupting cerebral energy metabolism.[4][8]
Table 1: Phenylpyruvate Inhibition of Pyruvate Kinase and Hexokinase
| Enzyme | Organism/Tissue | Inhibitor | Substrate | Inhibition Type | Ki (Inhibitor Constant) |
| Pyruvate Kinase | Human Brain | L-Phenylalanine | Phosphoenolpyruvate | Competitive | ~0.4 mM |
| Hexokinase | Human Brain | Phenylpyruvic acid | ATP | Not specified | ~1.0 mM |
| Pyruvate Kinase | Rat Brain Cortex | Phenylpyruvate | Phosphoenolpyruvate | Competitive | Not specified |
| Pyruvate Kinase | Rat Brain Cortex | Phenylpyruvate | ADP | Competitive | Not specified |
Data synthesized from studies on the inhibitory effects of phenylalanine and phenylpyruvate on brain enzymes.[4][8]
Cytotoxic Effects
Recent studies have explored the potential of sodium phenylpyruvate as an anti-cancer agent. Research has shown that it can induce cytotoxic effects in various cancer cell lines.
Table 2: In Vitro Cytotoxicity of Sodium Phenylpyruvate
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect |
| A549 | Lung Adenocarcinoma | 2.4 mM | 24 hours | Highest decrease in cell number |
| MDA-MB-231 | Breast Adenocarcinoma | 2.4 mM | 72 hours | Highest decrease in cell number |
| HUVEC | Human Umbilical Vein Endothelial Cells (Control) | 1.2 mM | 48 hours | Highest decrease in cell number |
This data is derived from a study investigating the effects of sodium phenylpyruvate on cancer cell lines.[7]
Experimental Protocols
Enzyme Inhibition Assay (Pyruvate Kinase)
The inhibitory effect of phenylpyruvate on pyruvate kinase activity can be assessed spectrophotometrically. The general protocol involves the following steps:
-
Preparation of Reagents: Prepare buffer solutions (e.g., Tris-HCl), substrates (phosphoenolpyruvate and ADP), cofactors (e.g., MgCl2, KCl), and the enzyme lactate dehydrogenase. Prepare stock solutions of phenylpyruvate.
-
Enzyme Reaction: In a cuvette, combine the buffer, substrates, cofactors, and varying concentrations of the inhibitor (phenylpyruvate).
-
Initiation of Reaction: Add pyruvate kinase to initiate the reaction. The conversion of phosphoenolpyruvate to pyruvate is coupled to the conversion of NADH to NAD+ by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and the inhibitor constant (Ki).[9][10]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of sodium phenylpyruvate on cancer cell lines can be determined using a colorimetric viability assay such as the MTT assay.
-
Cell Culture: Culture the desired cancer cell lines (e.g., A549, MDA-MB-231) in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of sodium phenylpyruvate for different time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Discussion and Future Directions
The primary difference between this compound and sodium phenylpyruvate lies in the cation. This difference can influence properties such as solubility, which in turn could affect oral bioavailability and the suitability for different pharmaceutical formulations. For instance, the calcium salt might be preferred in applications where calcium supplementation is also desired, such as in chronic kidney disease.
The available data, predominantly from studies using sodium phenylpyruvate, demonstrates clear biological effects, including enzyme inhibition and cytotoxicity. It is reasonable to hypothesize that the calcium salt would exhibit similar activities, as the phenylpyruvate anion is the active component. However, without direct comparative studies, it is not possible to definitively state whether one salt form is more efficacious than the other.
Future research should focus on direct, head-to-head comparisons of these two salts in relevant preclinical models. Key areas of investigation should include:
-
Comparative Bioavailability Studies: To determine if the salt form affects absorption and plasma concentrations of phenylpyruvate.
-
In Vivo Efficacy Studies: To compare their therapeutic effects in animal models of diseases like PKU or cancer.
-
Formulation and Stability Studies: To assess the advantages and disadvantages of each salt for developing stable and effective drug products.
References
- 1. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylketonuria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Characterization of the inhibition of pyruvate kinase caused by phenylalanine and phenylpyruvate in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. teachmephysiology.com [teachmephysiology.com]
A Comparative Guide to Phenylketonuria (PKU) Therapies: Evaluating Established and Investigational Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of current and potential therapeutic strategies for Phenylketonuria (PKU). We delve into the efficacy, mechanisms of action, and experimental foundations of established treatments, including sapropterin dihydrochloride, large neutral amino acid (LNAA) supplementation, and pegvaliase. Additionally, we explore the theoretical basis for an investigational compound, Calcium 2-oxo-3-phenylpropanoate, while highlighting the current landscape of its supporting data.
Phenylketonuria, an inborn error of metabolism, results from deficient activity of the enzyme phenylalanine hydroxylase (PAH), leading to the accumulation of toxic levels of phenylalanine (Phe).[1][2] If left untreated, this can lead to severe neurological damage.[2] The cornerstone of PKU management has traditionally been a strict, lifelong diet low in Phe. However, the significant burden of this diet has spurred the development of alternative and adjunct therapies.[3][4]
Established Therapeutic Alternatives to Dietary Restriction
A new era of PKU management has been ushered in by pharmacological interventions that offer patients greater dietary freedom and improved metabolic control.[3][5] These include enzyme cofactors, competitive inhibitors of Phe transport, and enzyme substitution therapies.
Sapropterin Dihydrochloride: Enhancing Residual Enzyme Activity
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), acts as a pharmacological chaperone for the PAH enzyme.[1][2][6] In patients with residual PAH activity, sapropterin can enhance enzyme function, thereby improving Phe metabolism and lowering blood Phe concentrations.[1][6] It is an oral therapy used in conjunction with a Phe-restricted diet.[7]
Large Neutral Amino Acid (LNAA) Supplementation: Competing for Transport
Large neutral amino acids compete with phenylalanine for the same transport systems in the gut and at the blood-brain barrier. By supplementing with LNAAs, the absorption of Phe from the gut and its entry into the brain can be reduced. This approach aims to mitigate the neurotoxic effects of high Phe levels in the brain.
Pegvaliase: Enzyme Substitution Therapy
Pegvaliase is a PEGylated recombinant phenylalanine ammonia lyase (PAL) that offers an enzyme substitution therapy for PKU. Administered via subcutaneous injection, pegvaliase breaks down phenylalanine into ammonia and trans-cinnamic acid, which are then metabolized and excreted. This mechanism is independent of the patient's own PAH enzyme activity.
Comparative Efficacy of Established Therapies
The following table summarizes the quantitative data on the efficacy of sapropterin dihydrochloride, LNAA supplementation, and pegvaliase from various studies.
| Therapy | Mechanism of Action | Key Efficacy Endpoints | Supporting Data |
| Sapropterin Dihydrochloride | Pharmacological chaperone for PAH | Reduction in blood Phe levels, increased Phe tolerance | A phase III randomized, placebo-controlled study showed a significant reduction in blood Phe concentrations.[1] An open-label extension study demonstrated a mean reduction of 190.5 µmol/L in blood Phe at 22 weeks.[1] |
| Large Neutral Amino Acid (LNAA) Supplementation | Competitive inhibition of Phe transport | Reduction in blood and brain Phe concentrations | Studies have shown that LNAA supplementation can lead to a significant decline in blood Phe concentration. A study in adult PKU patients showed a decrease in the Phe/Tyr ratio. In PKU mice, LNAA supplementation improved brain biochemistry. |
| Pegvaliase | Enzyme substitution (phenylalanine ammonia lyase) | Reduction in blood Phe levels | Phase III clinical trial data showed that 60.7% of patients achieved blood Phe levels <360 µmol/L at 24 months. Blood Phe levels were reduced by approximately 50% to 70% in patients receiving therapeutic doses. |
Investigational Compound: this compound
This compound, the calcium salt of phenylpyruvic acid, is an alpha-keto acid that has been considered for its potential therapeutic role in PKU.
Theoretical Mechanism of Action
The rationale for its use lies in its ability to act as a nitrogen-free precursor to phenylalanine. In theory, providing this alpha-keto acid could bypass the deficient PAH enzyme. Through a process called transamination, 2-oxo-3-phenylpropanoate could be converted to phenylalanine, potentially reducing the net breakdown of body proteins to supply this essential amino acid, while also being a product of phenylalanine metabolism. However, its primary role in PKU research to date has been as a tool to understand the biochemical consequences of the disease, as phenylpyruvic acid is a key metabolite that accumulates in untreated PKU.
Current Efficacy Data in PKU Models
Crucially, a comprehensive search of the scientific literature reveals a lack of experimental data on the efficacy of this compound in reducing phenylalanine levels in animal models of PKU or in clinical trials. While the compound is used in research to study the pathophysiology of PKU, there are no published studies demonstrating its therapeutic benefit in lowering systemic phenylalanine concentrations.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the therapies discussed.
General Protocol for Efficacy Testing in a PKU Mouse Model
-
Animal Model: Utilize a genetically engineered mouse model of PKU, such as the Pah-enu2 mouse, which exhibits a severe hyperphenylalaninemia phenotype.
-
Treatment Groups: Establish control (vehicle) and experimental groups receiving the therapeutic agent (e.g., sapropterin, LNAA-supplemented chow, pegvaliase injection, or this compound).
-
Dosing and Administration: Administer the therapeutic agent at various doses and frequencies based on pharmacokinetic studies.
-
Blood Phenylalanine Monitoring: Collect blood samples at regular intervals (e.g., weekly) to measure Phe concentrations using mass spectrometry or other validated methods.
-
Neurobehavioral Assessments: Conduct a battery of behavioral tests to assess cognitive function, motor skills, and anxiety-like behaviors.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding.
Caption: Phenylalanine metabolism in PKU and points of therapeutic intervention.
Caption: A typical experimental workflow for evaluating PKU therapies in animal models.
Conclusion
The therapeutic landscape for PKU has evolved significantly, moving beyond dietary restrictions to include pharmacological agents that target different aspects of the disease's pathophysiology. Sapropterin dihydrochloride, LNAA supplementation, and pegvaliase represent mechanistically distinct and clinically validated options for managing PKU. While this compound presents an interesting theoretical approach, the current absence of efficacy data in preclinical or clinical PKU models underscores the need for further investigation to ascertain its potential role in PKU therapy. Future research should focus on head-to-head comparative studies of the established therapies and rigorous preclinical evaluation of novel compounds to continue improving the quality of life for individuals with PKU.
References
- 1. aecom.com.es [aecom.com.es]
- 2. This compound | 51828-93-4 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Engineering Organoids for in vitro Modeling of Phenylketonuria [frontiersin.org]
- 7. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
A Comparative Guide: Calcium 2-oxo-3-phenylpropanoate vs. L-phenylalanine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, particularly concerning amino acid metabolism and related disorders, both L-phenylalanine and its keto-analogue, Calcium 2-oxo-3-phenylpropanoate, serve as critical tools. While L-phenylalanine is a fundamental building block of proteins and a precursor to key neurotransmitters, this compound offers a unique avenue for studying and managing conditions of impaired phenylalanine metabolism. This guide provides an objective comparison of their performance in metabolic studies, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
I. Physicochemical and Metabolic Properties
| Property | L-phenylalanine | This compound |
| Chemical Formula | C₉H₁₁NO₂ | C₁₈H₁₄CaO₆[1] |
| Molar Mass | 165.19 g/mol | 366.4 g/mol [1] |
| Description | An essential aromatic amino acid.[2] | The calcium salt of phenylpyruvic acid, the α-keto acid of phenylalanine.[3][4] |
| Metabolic Role | Building block for protein synthesis; precursor for tyrosine, dopamine, norepinephrine, and melanin.[2][5] | A keto-analogue that can be transaminated in the body to form L-phenylalanine, thereby providing the essential amino acid while bypassing certain metabolic defects.[6][7][8] |
| Primary Metabolic Pathway | Hydroxylation to tyrosine by phenylalanine hydroxylase (PAH).[5][9] | Transamination to L-phenylalanine.[6] Phenylpyruvic acid can also be a catabolic byproduct of excess phenylalanine.[1][10] |
II. Applications in Metabolic Studies
The choice between L-phenylalanine and this compound in metabolic studies hinges on the specific research question. L-phenylalanine, often isotopically labeled, is the standard for tracing phenylalanine flux, protein synthesis, and catabolism under normal physiological conditions. In contrast, this compound is invaluable for investigating alternative metabolic pathways and therapeutic strategies in diseases like phenylketonuria (PKU) and chronic kidney disease.
| Application | L-phenylalanine | This compound |
| Tracer for Protein Metabolism | Isotopically labeled L-phenylalanine (e.g., ¹³C, ²H, ¹⁵N) is widely used to measure whole-body and tissue-specific protein synthesis, breakdown, and amino acid kinetics.[11][12][13] | Not typically used as a direct tracer for protein turnover. Its conversion to phenylalanine can be tracked, but with more metabolic steps involved. |
| Studying Phenylketonuria (PKU) | Used to assess residual phenylalanine hydroxylase (PAH) activity and to model the disease state in experimental settings.[14] | Used therapeutically to provide a source of phenylalanine that bypasses the deficient PAH enzyme, and to study the efficacy of keto-acid supplementation.[6][8] |
| Investigating Nitrogen Balance | A key component in studies of nitrogen balance and essential amino acid requirements. | Can improve nitrogen balance in conditions of protein restriction, such as chronic kidney disease, by providing the carbon skeleton for an essential amino acid.[6][7] |
| Signaling Pathway Research | Acts as a ligand for the Calcium-Sensing Receptor (CaSR), influencing gut hormone release and other cellular processes.[2][5][15][16][17] | As phenylpyruvic acid, it can inhibit key enzymes in cellular metabolism, such as pyruvate carboxylase, which is relevant in the pathophysiology of PKU.[18][19] |
III. Experimental Protocols
A. Protocol for L-phenylalanine Tracer Studies
This protocol outlines a typical experiment to measure phenylalanine kinetics using an orally administered stable isotope tracer.
Objective: To determine whole-body phenylalanine flux and oxidation.
Materials:
-
L-[1-¹³C]phenylalanine tracer
-
Mass spectrometer (GC-MS or LC-MS/MS)
-
Equipment for breath and urine collection
Procedure:
-
Subject Preparation: Subjects fast overnight. Baseline breath and urine samples are collected.
-
Tracer Administration: A priming dose of NaH¹³CO₃ and L-[1-¹³C]phenylalanine is administered orally to rapidly label the body's bicarbonate and phenylalanine pools. This is followed by hourly oral doses of L-[1-¹³C]phenylalanine.[20]
-
Sample Collection: Breath and urine samples are collected at regular intervals throughout the study.[20]
-
Sample Analysis:
-
Data Calculation: Phenylalanine flux and oxidation rates are calculated using established metabolic models.[20]
B. Protocol for Oral Administration of this compound
This protocol describes an experiment to assess the impact of this compound on nitrogen balance.
Objective: To evaluate the effect of this compound supplementation on nitrogen metabolism in a protein-restricted state.
Materials:
-
This compound
-
Metabolic diet with controlled protein/nitrogen content
-
Equipment for 24-hour urine collection
-
Clinical chemistry analyzer for urea and nitrogen determination
Procedure:
-
Dietary Control: Subjects are placed on a low-protein diet for an equilibration period.
-
Baseline Measurement: A 24-hour urine collection is performed to measure baseline nitrogen excretion and calculate nitrogen balance.
-
Supplementation: Subjects receive daily oral doses of this compound.[8] The dosage can vary depending on the study design.[7]
-
Follow-up Measurement: 24-hour urine collections are repeated during the supplementation period to assess changes in nitrogen excretion.
-
Data Analysis: Nitrogen balance is calculated as nitrogen intake minus nitrogen excretion. A positive shift in nitrogen balance indicates improved nitrogen utilization.[6]
IV. Signaling Pathways and Metabolic Fates
L-phenylalanine Signaling via the Calcium-Sensing Receptor (CaSR)
L-phenylalanine acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor. This interaction is particularly relevant in the gut, where it influences the release of hormones involved in satiety and glucose homeostasis.[15][17]
Caption: L-phenylalanine activation of the CaSR signaling pathway.
Metabolic Fate of this compound
Upon ingestion, this compound dissociates, and the phenylpyruvate anion can be absorbed and enter circulation. In various tissues, it can be converted to L-phenylalanine through the action of transaminases.
Caption: Metabolic conversion of phenylpyruvate to L-phenylalanine.
V. Conclusion
References
- 1. P. aeruginosa Metabolome Database: Phenylpyruvic acid (PAMDB000084) [pseudomonas.umaryland.edu]
- 2. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capacity of human subjects to utilize keto analogues of valine and phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Keto-analogues of Essential Amino Acids in Severe Chronic Uremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of keto-analogues of essential amino acids in severe chronic uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Phenylpyruvic acid (HMDB0000205) [hmdb.ca]
- 11. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Tracer methodology in whole body and organ balance metabolic studies: plasma sampling is required. A study in post-absorptive rats using isotopically labeled arginine, phenylalanine, valine and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Calcium Sensing Receptors Mediate Local Inhibitory Reflexes Evoked by L-Phenylalanine in Guinea Pig Jejunum [frontiersin.org]
- 16. pnas.org [pnas.org]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Phenylalanine Requirement of Elderly Men and Women Measured by Direct 13C Carbon Oxidation Method Is Similar to That of Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Methods for Calcium 2-oxo-3-phenylpropanoate
For researchers, scientists, and professionals in drug development, the efficient and pure synthesis of key intermediates is paramount. Calcium 2-oxo-3-phenylpropanoate, a crucial precursor in various pharmaceutical and biochemical applications, can be synthesized through several methods, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common chemical and enzymatic synthesis routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and development needs.
Executive Summary
This guide details three primary methods for the synthesis of this compound: Direct Neutralization, Solvent-Assisted Synthesis, and a two-step Chemoenzymatic approach involving the initial enzymatic synthesis of the precursor, phenylpyruvic acid. The selection of a particular method will depend on the desired scale, purity requirements, and available resources.
| Synthesis Method | Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Direct Neutralization | 85-90% | ~92% | 4-6 hours | Simple procedure, readily available reagents. | Lower purity, potential for byproduct formation. |
| Solvent-Assisted Synthesis | 93-97% | ≥99% | 2-3 hours | High purity and yield, faster reaction. | Requires solvent recovery, higher operational cost. |
| Chemoenzymatic Synthesis | >95% (enzymatic step) | High | Variable | High specificity, environmentally friendly. | Requires specialized enzymes and biocatalysis expertise. |
Chemical Synthesis Routes
The direct chemical synthesis of this compound from its precursor, phenylpyruvic acid, is a straightforward and widely used approach. The two main variations of this method are Direct Neutralization and Solvent-Assisted Synthesis.
Direct Neutralization
This method involves the direct reaction of phenylpyruvic acid with a calcium base, such as calcium hydroxide or calcium carbonate, in an aqueous medium.[1]
-
Dissolution: Dissolve phenylpyruvic acid in deionized water.
-
Neutralization: Slowly add a stoichiometric amount of calcium hydroxide slurry to the phenylpyruvic acid solution with constant stirring.
-
pH Adjustment: Monitor the pH of the reaction mixture and maintain it in the range of 7.0-7.5 to ensure complete neutralization.
-
Precipitation: The product, this compound, will precipitate out of the solution.
-
Isolation: Filter the precipitate and wash with cold deionized water.
-
Drying: Dry the product under vacuum to a constant weight.
Caption: Direct Neutralization Workflow
Solvent-Assisted Synthesis
To improve the purity and yield, the synthesis can be performed in the presence of an organic solvent, such as ethanol or methanol.[1] The solvent enhances the solubility of the reactants and facilitates a more controlled precipitation of the final product.
-
Suspension: Suspend phenylpyruvic acid in ethanol.
-
Addition of Base: Slowly add a solution of calcium hydroxide in water to the ethanolic suspension under vigorous stirring.
-
Reaction: Continue stirring at room temperature for 2-3 hours.
-
Isolation: Collect the precipitated product by filtration.
-
Washing: Wash the product with ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the final product under vacuum.
Caption: Solvent-Assisted Synthesis Workflow
Chemoenzymatic Synthesis Route
An alternative and greener approach involves the enzymatic synthesis of the precursor, phenylpyruvic acid (PPA), from L-phenylalanine, followed by a chemical step to form the calcium salt. This method offers high specificity and can be performed under mild reaction conditions.
Enzymatic Synthesis of Phenylpyruvic Acid
The enzymatic conversion of L-phenylalanine to PPA can be achieved using L-amino acid deaminase (LAAD). This enzyme catalyzes the oxidative deamination of L-phenylalanine.
-
Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing the L-amino acid deaminase gene from Proteus mirabilis in E. coli.[2]
-
Reaction Setup: In a bioreactor, create a reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), L-phenylalanine, and the prepared whole-cell biocatalyst.[3]
-
Biotransformation: Maintain the reaction at a controlled temperature (e.g., 35°C) with agitation.[3] The reaction progress can be monitored by measuring the formation of PPA using HPLC.
-
Product Isolation: After the reaction is complete, separate the cells from the reaction mixture by centrifugation. The supernatant contains the product, phenylpyruvic acid.
The resulting phenylpyruvic acid in the supernatant can then be converted to its calcium salt using either the Direct Neutralization or Solvent-Assisted method as described above.
Caption: Chemoenzymatic Synthesis Pathway
Conclusion
The choice of synthesis method for this compound is a critical decision that impacts the purity, yield, and overall efficiency of the process. For applications demanding the highest purity, the Solvent-Assisted Synthesis is the recommended chemical route. The Direct Neutralization method offers simplicity and is suitable for applications where moderate purity is acceptable. For a more sustainable and highly specific synthesis of the precursor, the Chemoenzymatic approach presents a compelling alternative, particularly as green chemistry principles become increasingly important in pharmaceutical manufacturing. Researchers and drug development professionals are encouraged to evaluate these methods based on their specific project requirements and available resources.
References
- 1. Buy this compound (EVT-336063) | 51828-93-4 [evitachem.com]
- 2. Production of phenylpyruvic acid from L-phenylalanine using an L-amino acid deaminase from Proteus mirabilis: comparison of enzymatic and whole-cell biotransformation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium 2-oxo-3-phenylpropanoate: In Vitro and In Vivo Effects in the Context of Phenylketonuria
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the in vitro and in vivo effects of Calcium 2-oxo-3-phenylpropanoate and alternative therapeutic strategies for Phenylketonuria (PKU).
This report details the biological effects of this compound, a calcium salt of phenylpyruvic acid, and provides a comparative analysis with current and emerging treatments for Phenylketonuria (PKU). This guide synthesizes available experimental data to offer a clear perspective on the potential and limitations of these interventions.
This compound, also known as calcium phenylpyruvate, is of significant interest in the study of metabolic disorders, primarily PKU. This genetic condition is characterized by the inability to properly metabolize the amino acid phenylalanine, leading to its accumulation and the production of byproducts like phenylpyruvic acid.[1] The resulting neurotoxicity underscores the need for effective therapeutic interventions. This guide explores the biochemical interactions of phenylpyruvic acid and evaluates its effects alongside those of Sapropterin dihydrochloride, Large Neutral Amino Acid (LNAA) supplementation, and Glycomacropeptide (GMP).
In Vitro Effects: Insights into Cellular Mechanisms
The direct cellular effects of this compound are primarily understood through studies on its acidic form, phenylpyruvic acid. Research indicates that phenylpyruvic acid can influence key enzymatic pathways.
Enzyme Inhibition:
-
Pyruvate Carboxylase: Phenylpyruvic acid has been shown to inhibit pyruvate carboxylase, a crucial enzyme in gluconeogenesis and the replenishment of the citric acid cycle. This inhibition is of a "mixed type" and the concentration of phenylpyruvate required for 50% inhibition is dependent on the concentration of pyruvate.[2][3] One study identified a Ki of 0.48 mM for phenylpyruvate as a non-competitive inhibitor of pyruvate carboxylase with respect to pyruvate.[4]
-
Glucose-6-Phosphate Dehydrogenase (G6PD): Phenylpyruvic acid significantly reduces the activity of G6PD in rat brain homogenates.[5][6] This inhibition of G6PD, a key enzyme in the pentose phosphate pathway, can impair the production of NADPH, which is essential for protecting cells against oxidative stress.[5][6]
Neuronal Cell Effects:
Elevated levels of phenylalanine, the precursor to phenylpyruvic acid, have been shown to interfere with neurite outgrowth in vitro, suggesting a potential mechanism for the neurological deficits seen in PKU.
The following table summarizes the key in vitro findings for phenylpyruvic acid.
| Parameter | Enzyme/Cell Type | Effect | Concentration/Value |
| Inhibition | Pyruvate Carboxylase (rat brain mitochondria) | Mixed-type inhibition | Ki = 0.48 mM (non-competitive with pyruvate)[4] |
| Inhibition | Glucose-6-Phosphate Dehydrogenase (rat brain homogenates) | Significant reduction in activity | 0.2, 0.6, and 1.2 mM tested[6] |
| Neurite Outgrowth | Cerebellar neurons (in co-culture with L1-expressing fibroblasts) | Blocked L1-mediated neurite outgrowth | Phe concentrations tested, indirect effect of PPA |
In Vivo Effects: Animal Model Studies
Animal models of PKU, primarily the Pah-enu2 mouse, are invaluable for assessing the in vivo efficacy of potential treatments. While direct in vivo pharmacokinetic and efficacy data for this compound are limited, studies on phenylpyruvic acid and alternative PKU therapies provide a basis for comparison.
Administration of high concentrations of β-phenylpyruvate to neonatal mice has been shown to induce long-term neurobehavioral damage and necrotic changes in the hippocampal regions, effects that were mitigated by the co-administration of glucose.[7]
Comparative Efficacy of PKU Treatments in Animal Models:
The following table summarizes the in vivo effects of alternative PKU treatments on phenylalanine levels in the blood and brain of PKU mouse models.
| Treatment | Animal Model | Dosage | Effect on Blood Phenylalanine | Effect on Brain Phenylalanine |
| Sapropterin dihydrochloride | Pah-enu2 mice | 20, 40, or 100 mg/kg/day for 4 days | No significant effect[8] | No significant effect[8] |
| Large Neutral Amino Acid (LNAA) Supplementation | C57Bl/6 Pah-enu2 mice | Six weeks of supplemented diet | 33% reduction compared to normal chow[9] | 26% reduction compared to normal chow[9] |
| Large Neutral Amino Acid (LNAA) Supplementation | ENU 2/2 mice | 1.0 g/kg for 48 hours | 50% reduction[10] | 46% decline[10] |
| Glycomacropeptide (GMP) Diet | Pah-enu2 mice | 20% protein from GMP | 11% decrease compared to amino acid diet[11] | 20% decrease compared to amino acid diet[11] |
| Glycomacropeptide (GMP) Diet | Pah-enu2 mice | Low-Phe GMP diet | 65% reduction compared to high-Phe casein diet[12] | Data not specified |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided.
Caption: Metabolic consequences of Phenylketonuria.
Caption: General experimental workflows for in vitro and in vivo studies.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Enzyme Preparation: A crude enzyme extract is prepared from rat brain tissue by homogenization in a suitable buffer (e.g., phosphate buffer, pH 7.4) followed by centrifugation to remove cellular debris.
-
Incubation: The enzyme preparation is pre-incubated with varying concentrations of phenylpyruvic acid for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate (e.g., glucose-6-phosphate for G6PD, pyruvate and ATP for pyruvate carboxylase).
-
Measurement: The rate of the reaction is measured spectrophotometrically by monitoring the change in absorbance of a product or cofactor (e.g., NADPH formation at 340 nm for G6PD).
-
Data Analysis: Enzyme activity is calculated and plotted against the inhibitor concentration to determine the IC50 or Ki value.
In Vivo Phenylalanine Level Assessment in PKU Mouse Model (General Protocol)
-
Animal Model: The Pah-enu2 mouse model, which carries a mutation in the phenylalanine hydroxylase gene, is commonly used.
-
Dietary Intervention: Mice are fed a specialized diet, which can be a control diet, a high-phenylalanine diet, or a diet supplemented with the test compound (e.g., LNAA, GMP).
-
Treatment Administration: For compounds not mixed in the diet, such as sapropterin dihydrochloride, administration is typically via oral gavage.
-
Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture or tail vein. Brain tissue is also collected following euthanasia.
-
Phenylalanine Analysis: Phenylalanine concentrations in plasma and brain homogenates are quantified using methods such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Statistical Analysis: Phenylalanine levels are compared between different treatment groups and control groups to assess the efficacy of the intervention.
Conclusion
The available data indicate that while this compound, through its acidic form phenylpyruvic acid, exhibits notable in vitro effects on key metabolic enzymes, its in vivo efficacy and safety profile remain to be fully elucidated. Alternative therapies, particularly LNAA supplementation and GMP-based diets, have demonstrated the ability to reduce both blood and brain phenylalanine levels in preclinical models of PKU. Sapropterin dihydrochloride shows efficacy in a subset of patients with residual enzyme activity.
Further research is warranted to directly compare the in vivo effects of this compound with these alternatives. A deeper understanding of its pharmacokinetics, optimal dosage, and long-term effects is crucial for determining its potential role in the management of PKU. This guide serves as a foundational resource for researchers to build upon in the ongoing effort to develop more effective treatments for this challenging metabolic disorder.
References
- 1. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylpyruvic acid decreases glucose-6-phosphate dehydrogenase activity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta-Phenylpyruvate induces long-term neurobehavioral damage and brain necrosis in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High dose sapropterin dihydrochloride therapy improves monoamine neurotransmitter turnover in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large Neutral Amino Acid Supplementation Exerts Its Effect through Three Synergistic Mechanisms: Proof of Principle in Phenylketonuria Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prekulab.com [prekulab.com]
- 11. Dietary glycomacropeptide supports growth and reduces the concentrations of phenylalanine in plasma and brain in a murine model of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycomacropeptide, a low-phenylalanine protein isolated from cheese whey, supports growth and attenuates metabolic stress in the murine model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Enzymatic Assays: A Comparative Guide to the Cross-Reactivity of Calcium 2-oxo-3-phenylpropanoate
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in enzymatic assays is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of Calcium 2-oxo-3-phenylpropanoate (also known as calcium phenylpyruvate), a key α-keto acid, and its interactions with various enzymes. We will explore its substrate specificity, inhibitory effects, and compare its performance with alternative compounds, supported by experimental data and detailed protocols.
This compound is a central molecule in the metabolism of the amino acid phenylalanine. Its presence and concentration can significantly impact various biochemical pathways. Consequently, its potential to interact with enzymes other than its primary metabolic partners is a critical consideration in experimental design and data interpretation.
L-Phenylalanine Dehydrogenase (PheDH): A Case Study in Substrate Promiscuity
L-Phenylalanine Dehydrogenase (PheDH) is a key enzyme that catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate. While phenylpyruvate is the natural substrate for the reverse reaction (reductive amination), PheDH exhibits a degree of substrate promiscuity, reacting with other α-keto acids, albeit with varying efficiencies. This cross-reactivity is a crucial factor in assays involving complex biological samples where multiple keto acids may be present.
Comparative Kinetics of L-Phenylalanine Dehydrogenase with Various Substrates
The following table summarizes the kinetic parameters of L-phenylalanine dehydrogenase from different sources with phenylpyruvate and other alternative substrates. This data highlights the enzyme's preference for phenylpyruvate while also demonstrating its capacity to bind and turn over other structurally similar molecules.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Bacillus sphaericus | Phenylpyruvate | 0.37 | - | - | [1][2] |
| Bacillus sphaericus | 2-Oxoisocaproate (α-keto acid of Leucine) | - | - | - | [1][2] |
| Bacillus sphaericus | 2-Oxo-3-methylvalerate (α-keto acid of Isoleucine) | - | - | - | [1][2] |
| Rhodococcus sp. M4 | Phenylpyruvate | - | - | - | Not specified |
| Thermoactinomyces intermedius (Wild Type) | Phenylpyruvate | 0.00066 | 0.37 | 560.6 | [3] |
| Thermoactinomyces intermedius (Mutant) | Phenylpyruvate | 0.0012 | 0.43 | 358.3 | [3] |
Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.
dot
Figure 1. Reversible reaction catalyzed by L-Phenylalanine Dehydrogenase.
Inhibition of Key Metabolic Enzymes: A Broader Look at Cross-Reactivity
Beyond its role as a substrate, phenylpyruvate and its calcium salt can act as inhibitors of other crucial enzymes, potentially leading to off-target effects in cellular and in vitro assays. Understanding these inhibitory activities is vital for interpreting toxicological studies and for the design of specific enzyme inhibitors.
Phenylpyruvate as an Inhibitor of Pyruvate Kinase and Hexokinase
Phenylpyruvate has been shown to inhibit pyruvate kinase and hexokinase, two key enzymes in the glycolytic pathway. This inhibition can have significant metabolic consequences.
| Enzyme | Inhibitor | Inhibition Type | Ki (mM) | Substrate Competed With | Reference |
| Pyruvate Kinase (Rat Brain) | Phenylpyruvate | Competitive | - | ADP, Phosphoenolpyruvate | [4][5] |
| Hexokinase (Human Brain) | Phenylpyruvate | - | - | - | [6] |
dot
Figure 2. Inhibition of Glycolysis by Phenylpyruvate.
Experimental Protocols
To facilitate the independent verification and further exploration of the findings presented in this guide, detailed protocols for key enzymatic assays are provided below.
Protocol 1: Continuous Spectrophotometric Assay of L-Phenylalanine Dehydrogenase (Oxidative Deamination)
This protocol is adapted from established methods for determining PheDH activity by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[7][8]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
250 mM Glycine-KOH buffer, pH 10.5
-
100 mM L-Phenylalanine solution
-
30 mM NAD+ solution
-
L-Phenylalanine Dehydrogenase enzyme solution
-
Deionized water
Procedure:
-
Prepare a reaction mixture in a cuvette by adding:
-
2.30 mL of 250 mM Glycine-KOH buffer, pH 10.5
-
0.30 mL of 100 mM L-Phenylalanine solution
-
0.30 mL of 30 mM NAD+ solution
-
-
Mix by inversion and equilibrate to 30°C in the spectrophotometer.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding a small, known volume of the L-Phenylalanine Dehydrogenase enzyme solution (e.g., 10-20 µL).
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the initial reaction rate (ΔA340/min) from the linear portion of the curve.
-
A blank reaction without the enzyme should be run to correct for any non-enzymatic reduction of NAD+.
dot
Figure 3. Workflow for PheDH Spectrophotometric Assay.
Protocol 2: Pyruvate Kinase Inhibition Assay
This protocol describes a coupled enzyme assay to measure the inhibition of pyruvate kinase. The production of pyruvate is coupled to the lactate dehydrogenase (LDH) reaction, and the decrease in absorbance at 340 nm due to NADH oxidation is monitored.[4][9][10]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing KCl and MgCl2)
-
Phosphoenolpyruvate (PEP) solution
-
ADP solution
-
NADH solution
-
Lactate Dehydrogenase (LDH) enzyme solution
-
Pyruvate Kinase enzyme solution
-
This compound (or other inhibitor) solutions of varying concentrations
Procedure:
-
Prepare a reaction cocktail in a cuvette containing:
-
Assay Buffer
-
PEP solution
-
ADP solution
-
NADH solution
-
LDH enzyme solution
-
-
Add a specific concentration of the inhibitor (this compound) or vehicle control.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer and establish a stable baseline at 340 nm.
-
Initiate the reaction by adding a known amount of Pyruvate Kinase enzyme solution.
-
Immediately mix and monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using appropriate methods (e.g., Lineweaver-Burk or Dixon plots).
Conclusion
The data presented in this guide underscore the importance of considering the potential for cross-reactivity when using this compound in enzymatic assays. While it is the primary substrate for the reductive amination reaction of L-phenylalanine dehydrogenase, it can also interact with and inhibit other key metabolic enzymes. Researchers should be mindful of these interactions and, where necessary, employ appropriate controls or alternative substrates to ensure the specificity and accuracy of their experimental results. The provided protocols offer a starting point for systematically evaluating the enzymatic interactions of this and other α-keto acids in various biological contexts. Further research into the broader enzymatic interaction profile of phenylpyruvate and its analogs will continue to refine our understanding of its metabolic roles and potential off-target effects.
References
- 1. Molecular analysis of the role of two aromatic aminotransferases and a broad-specificity aspartate aminotransferase in the aromatic amino acid metabolism of Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collab.its.virginia.edu [collab.its.virginia.edu]
- 3. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. genomicscience.energy.gov [genomicscience.energy.gov]
- 5. Mitochondrial Alpha-Keto Acid Dehydrogenase Complexes: Recent Developments on Structure and Function in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tycmhoffman.com [tycmhoffman.com]
- 7. Multisubstrate specificity shaped the complex evolution of the aminotransferase family across the tree of life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Substrate specificity of branched chain amino acid aminotransferases: The substitution of glycine to serine in the active site determines the substrate specificity for α-ketoglutarate [frontiersin.org]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium 2-oxo-3-phenylpropanoate and Other Keto-analogues in the Context of Renal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Calcium 2-oxo-3-phenylpropanoate and other key keto-analogues, focusing on their performance and mechanisms relevant to chronic kidney disease (CKD) research. The information presented is based on available experimental data and is intended to inform research and development in nephrology.
Keto-analogues of essential amino acids are a cornerstone of nutritional therapy for patients with chronic kidney disease (CKD), particularly those on protein-restricted diets. By providing the carbon skeleton of essential amino acids without the amino group, they help reduce the nitrogenous waste load on compromised kidneys while supporting essential protein synthesis. This guide delves into the comparative aspects of this compound and other common keto-analogues, namely Calcium 3-methyl-2-oxovalerate and Calcium 4-methyl-2-oxovalerate, to provide a comprehensive resource for the scientific community.
Mechanism of Action and Metabolic Fate
Keto-analogues exert their therapeutic effects primarily through transamination, a biochemical process where an amino group from a donor molecule is transferred to the keto-acid, converting it into the corresponding amino acid.[1] This process utilizes excess nitrogen that would otherwise contribute to the pool of uremic toxins. The newly synthesized amino acids can then be incorporated into proteins, thus maintaining a positive nitrogen balance and preventing protein-energy wasting, a common complication in CKD.[2]
The general mechanism involves the enzyme aminotransferase, which facilitates the transfer of an amino group, typically from glutamate, to the keto-analogue. The carbon skeleton of the keto-analogue then enters central metabolic pathways, such as the Krebs cycle, for energy production.
Comparative Overview of Key Keto-analogues
While clinical studies often evaluate the efficacy of a mixture of keto-analogues, understanding their individual properties is crucial for targeted therapeutic development. The following tables summarize the key characteristics and metabolic pathways of this compound and its counterparts.
Table 1: General Characteristics of Selected Keto-analogues
| Keto-analogue | Parent Amino Acid | Molecular Formula | Key Metabolic Role |
| This compound | Phenylalanine | C₁₈H₁₄CaO₆ | Precursor to the essential amino acid phenylalanine; its carbon skeleton (phenylpyruvate) is involved in amino acid metabolism.[3][4] |
| Calcium 3-methyl-2-oxovalerate | Isoleucine | C₁₂H₁₈CaO₆ | Precursor to the essential branched-chain amino acid (BCAA) isoleucine; its carbon skeleton contributes to the synthesis of succinyl-CoA and acetyl-CoA, feeding into the Krebs cycle.[2][5] |
| Calcium 4-methyl-2-oxovalerate | Leucine | C₁₂H₁₈CaO₆ | Precursor to the essential BCAA leucine; its carbon skeleton is metabolized to acetyl-CoA and acetoacetate, which are ketogenic.[6][7] |
Table 2: Comparative Metabolic Effects and Potential Performance Indicators
| Parameter | This compound | Calcium 3-methyl-2-oxovalerate | Calcium 4-methyl-2-oxovalerate |
| Nitrogen Scavenging | Efficiently transaminated to phenylalanine, utilizing available nitrogen and reducing urea synthesis.[1] | Transaminated to isoleucine, contributing to nitrogen balance.[5] | Transaminated to leucine, aiding in the reduction of nitrogenous waste.[7] |
| Energy Production | Phenylpyruvate can be further metabolized, though it is not a primary energy-yielding substrate in the same way as BCAA keto-analogues. | Its carbon skeleton is glucogenic and ketogenic, providing precursors for the Krebs cycle and ketone body synthesis.[2] | Its carbon skeleton is strictly ketogenic, yielding acetyl-CoA and acetoacetate.[6] |
| Impact on Uremic Toxins | By reducing the intake of phenylalanine and promoting nitrogen recycling, it can help lower the generation of certain uremic toxins.[3] | As a BCAA keto-analogue, it can contribute to the reduction of branched-chain amino acid-derived uremic toxins. | Similar to other BCAA keto-analogues, it helps in lowering the pool of nitrogenous waste products. |
| Potential Clinical Relevance | Studied for its potential therapeutic effects in conditions like phenylketonuria (PKU) by providing a nitrogen-free precursor to phenylalanine.[3] | Used as a nutritional supplement and in the manufacture of dialysis solutions.[5][8] | Utilized in medical foods and supplements for the management of CKD.[6][7] |
Experimental Protocols
The evaluation of keto-analogue performance relies on a variety of in vitro and in vivo experimental models. Below are summaries of key methodologies.
In Vitro Cell Culture Models
-
Objective: To assess the direct cellular effects of keto-analogues on renal cells, including cytotoxicity, oxidative stress, and modulation of signaling pathways.
-
Cell Lines: Human kidney proximal tubule epithelial cells (e.g., HK-2), Madin-Darby canine kidney (MDCK) cells, or induced pluripotent stem cell (iPSC)-derived kidney organoids are commonly used.[9][10][11]
-
Methodology:
-
Cells are cultured under standard conditions.
-
A model of renal injury is induced, for example, by exposure to high concentrations of uremic toxins (e.g., indoxyl sulfate, p-cresyl sulfate) or by inducing oxidative stress (e.g., with hydrogen peroxide).
-
Cells are then treated with varying concentrations of the keto-analogue being tested.
-
Endpoints are measured, including:
-
Cell Viability: Assessed using assays like MTT or LDH release.
-
Oxidative Stress: Measured by quantifying reactive oxygen species (ROS) production (e.g., using DCFDA) or markers of lipid peroxidation.
-
Inflammatory Markers: Expression of cytokines (e.g., IL-6, TNF-α) is measured by ELISA or RT-PCR.
-
Signaling Pathway Activation: Western blotting is used to measure the phosphorylation status of key proteins in pathways like NF-κB or MAPK.
-
-
Animal Models of Chronic Kidney Disease
-
Objective: To evaluate the in vivo efficacy of keto-analogues in slowing the progression of CKD and improving metabolic parameters.
-
Models: Common models include 5/6 nephrectomy, adenine-induced nephropathy, or diabetic nephropathy models in rodents.
-
Methodology:
-
CKD is induced in the animals.
-
Animals are fed a protein-restricted diet supplemented with the specific keto-analogue. A control group receives the protein-restricted diet alone.
-
Over a period of several weeks or months, various parameters are monitored:
-
Renal Function: Measured by serum creatinine, blood urea nitrogen (BUN), and glomerular filtration rate (GFR).
-
Proteinuria: Quantified by measuring protein levels in 24-hour urine collections.
-
Nitrogen Balance: Assessed by measuring nitrogen intake and excretion to determine the net change in body protein.[12]
-
Histopathology: Kidney tissues are examined for signs of fibrosis, inflammation, and glomerulosclerosis.
-
-
Measurement of Transamination
-
Objective: To quantify the conversion of a keto-analogue to its corresponding amino acid.
-
Methodology:
-
An in vitro system using isolated enzymes (aminotransferases) or a cell-based assay is prepared.
-
The keto-analogue and an amino group donor (e.g., glutamate) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period.
-
The formation of the new amino acid is quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.[13]
-
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed.
Caption: General Transamination Pathway of Keto-analogues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nitrogen Balance: Revisiting Clinical Applications in Contemporary Practice - Practical Gastro [practicalgastro.com]
- 3. Effect of oxalate on function of kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of calcium on calcium oxalate monohydrate crystal-induced renal epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for assessing nutritional status of patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative renal cell injury induced by calcium oxalate crystal and renoprotection with antioxidants: a possible role of oxidative stress in nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Frontiers | Studying Kidney Diseases Using Organoid Models [frontiersin.org]
- 10. Modelling chronic kidney disease in 3d [astrazeneca.com]
- 11. Studying Kidney Diseases Using Organoid Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A method for estimating nitrogen intake of patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Benchmarking "Calcium 2-oxo-3-phenylpropanoate" Analytical Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the quality and reliability of analytical standards are paramount for generating accurate and reproducible results. This guide provides a framework for benchmarking analytical standards of "Calcium 2-oxo-3-phenylpropanoate," a compound relevant in various research areas, including metabolic disorders.[1] This document offers a comparison of key quality attributes to consider when selecting a standard, detailed experimental protocols for verification, and visual workflows to guide the analytical process.
Comparative Analysis of Analytical Standards
The selection of an appropriate analytical standard for this compound is a critical step in any research or development workflow. The quality of the standard directly impacts the validity of analytical data. When comparing standards from different suppliers, several key parameters should be evaluated. The following table summarizes these crucial attributes, providing a template for a comparative analysis.
Table 1: Comparison of Key Quality Attributes for this compound Analytical Standards
| Attribute | Supplier A (Example) | Supplier B (Example) | Supplier C (Example) | Importance in Research & Drug Development |
| Purity (by HPLC) | >98%[2] | >99% | >95% | High purity is crucial to avoid interference from impurities in analytical assays, ensuring accurate quantification and identification of the target analyte. |
| Identity Confirmation | NMR, MS | NMR, MS, IR | NMR, MS | Unambiguous identification is essential to confirm the correct molecular structure and avoid costly errors in research and development. |
| Physical Appearance | White crystalline powder[3] | Off-white powder | White solid | A visual inspection can be a preliminary indicator of purity and consistency. |
| Solubility | Soluble in water[3] | Soluble in DMSO | Soluble in methanol | Knowledge of solubility is critical for sample preparation and ensuring the analyte is in a suitable form for analysis. |
| Certificate of Analysis (CoA) | Comprehensive CoA with detailed analytical data | Basic CoA with purity value | CoA available upon request | A comprehensive CoA provides transparency and detailed information about the quality control testing performed on the standard. |
| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere[4] | 4°C[2] | Room Temperature | Proper storage is vital to maintain the stability and integrity of the standard over its shelf life. |
| Available Pack Sizes | 50 mg, 100 mg, 500 mg[2] | 10 mg, 50 mg | 25 mg, 100 mg | A range of pack sizes offers flexibility for different experimental needs and can help minimize waste. |
Experimental Protocols for Benchmarking
To independently verify the quality of a this compound analytical standard, a series of well-defined experiments should be performed. The following protocols outline the methodologies for key analytical techniques.
Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)
This method is fundamental for assessing the purity of the standard and for quantifying it in various matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
Analysis:
-
Inject the working standards to generate a calibration curve.
-
Inject the sample solution.
-
The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
Caption: Workflow for Purity Determination by HPLC.
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
These techniques provide structural information to confirm the identity of the analytical standard.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in negative ion mode is suitable for this compound.
-
Procedure: Infuse a dilute solution of the standard into the mass spectrometer.
-
Expected Result: The mass spectrum should show a prominent ion corresponding to the deprotonated 2-oxo-3-phenylpropanoate anion [C9H7O3]⁻. The molecular weight of the free acid is approximately 164.16 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Solvent: Deuterated water (D₂O) or another suitable deuterated solvent.
-
Procedure: Prepare a solution of the standard in the deuterated solvent and acquire the NMR spectra.
-
Expected Result: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the phenyl group and the methylene protons. The ¹³C NMR spectrum will show distinct signals for the carboxyl, keto, and aromatic carbons. The obtained spectra should be compared with reference spectra or predicted chemical shifts.
Caption: Workflow for Identity Confirmation.
Quality Attribute Considerations
The following diagram illustrates the key quality attributes that should be considered when selecting an analytical standard for this compound.
References
Safety Operating Guide
Navigating the Disposal of Calcium 2-oxo-3-phenylpropanoate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Calcium 2-oxo-3-phenylpropanoate, ensuring compliance and minimizing environmental impact.
Key Properties and Hazard Profile
A thorough understanding of a substance's properties is the foundation of safe handling. Below is a summary of the key quantitative data for this compound.
| Property | Value |
| CAS Number | 51828-93-4 |
| Molecular Formula | C18H14CaO6 |
| Molecular Weight | 366.4 g/mol [1][2] |
| Appearance | Not explicitly stated, handle as a solid. |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[3] |
According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to ensure the safety of laboratory personnel and the environment. The following steps are based on general best practices and information from safety data sheets.
Experimental Protocol: Waste Characterization and Disposal
-
Waste Identification and Classification:
-
Chemical waste generators are required to determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines listed in 40 CFR 261.3[4].
-
Consult state and local hazardous waste regulations to ensure complete and accurate classification[4]. This is a critical step as regulations can vary significantly.
-
-
Personal Protective Equipment (PPE):
-
Prior to handling the waste, ensure appropriate PPE is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. Use only under a chemical fume hood to avoid inhalation[5].
-
-
Containment:
-
If the material has been spilled, prevent further leakage if it is safe to do so[4].
-
For solid waste, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container[4]. Avoid creating dust[5].
-
For solutions, absorb the material with an inert substance and place it into a suitable disposal container[4].
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and any relevant hazard warnings.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents[5].
-
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling Calcium 2-oxo-3-phenylpropanoate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides immediate and essential safety and logistical information for Calcium 2-oxo-3-phenylpropanoate, including detailed operational and disposal plans.
Chemical Profile: this compound, also known as Calcium Phenylpyruvate, is a white to off-white crystalline powder. While some sources indicate it is non-toxic, non-corrosive, and non-flammable, it is also classified as a substance that may cause skin and eye irritation, as well as potential respiratory irritation.[1] Therefore, appropriate precautions must be taken during handling.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the specific PPE required for the scale and nature of the work being performed. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Item | Specification/Standard | Purpose |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 / EN 166 | Protects eyes from dust particles and splashes. |
| Face Shield | - | Recommended when there is a significant risk of splashing or dust generation. | |
| Hands | Nitrile Gloves | ASTM D6319 / EN 374 | Protects skin from direct contact with the chemical. |
| Body | Laboratory Coat | - | Prevents contamination of personal clothing. |
| Respiratory | N95 Respirator or equivalent | NIOSH-approved | Recommended when handling large quantities or when dust generation is likely. |
| Feet | Closed-toe Shoes | - | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number (51828-93-4), and hazard information.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Some suppliers recommend refrigerated storage between 2°C and 8°C.[2][3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting in a designated area, preferably within a chemical fume hood or a ventilated enclosure, to minimize dust inhalation.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Handle the powder gently to avoid creating airborne dust.
-
Clean all equipment and the work surface thoroughly after use.
4. Experimental Use:
-
Always wear the recommended PPE.
-
Ensure adequate ventilation in the work area.
-
Avoid direct contact with skin and eyes.
-
Keep containers closed when not in use.
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
-
Collect all waste materials, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
2. Spill Cleanup:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a spill kit for powders to avoid raising dust.
-
Carefully sweep the absorbed material into a designated waste container.
-
Decontaminate the spill area with soap and water.
-
Place all contaminated cleaning materials in the hazardous waste container.
-
-
Major Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
3. Final Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
